SIRT3-IN-2
描述
属性
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-12-5-3-4-11(8-12)21-15(23)9-25-18-17-16(19-10-20-18)13-6-1-2-7-14(13)24-17/h1-8,10,22H,9H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXJUSSVHKICFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of SIRT3 Inhibitors
An in-depth technical guide or whitepaper on the core mechanism of action of SIRT3 inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific compound named "SIRT3-IN-2" did not yield any specific information in the public domain. This guide, therefore, provides a comprehensive overview of the general mechanism of action for Sirtuin 3 (SIRT3) inhibitors.
Executive Summary
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD⁺-dependent deacetylase that plays a critical role in regulating mitochondrial function and cellular metabolism.[1] It governs key metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid β-oxidation, and oxidative stress response by deacetylating and activating numerous mitochondrial proteins.[2][3] Dysregulation of SIRT3 activity is implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][4] Consequently, the inhibition of SIRT3 has emerged as a promising therapeutic strategy. This document provides a detailed technical overview of the mechanism of action of SIRT3 inhibitors, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
The Role of SIRT3 in Cellular Homeostasis
Primarily localized in the mitochondria, SIRT3 acts as a crucial sensor of the cell's energetic state.[5] It deacetylates a wide array of mitochondrial proteins, thereby modulating their activity.[4] Key functions of SIRT3 include:
-
Metabolic Regulation: SIRT3 activates enzymes involved in the TCA cycle, fatty acid oxidation, and the electron transport chain, promoting efficient energy production.[2]
-
Oxidative Stress Reduction: It deacetylates and activates antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD or SOD2), reducing harmful reactive oxygen species (ROS).[2][4]
-
Apoptosis and Autophagy: SIRT3 is involved in the regulation of programmed cell death and cellular recycling processes.
Inhibition of SIRT3 leads to the hyperacetylation of its target proteins, which can disrupt these vital mitochondrial functions. This disruption is the core of the therapeutic hypothesis for targeting SIRT3 in diseases like certain cancers that are highly dependent on mitochondrial metabolism.[6]
Mechanism of Action of SIRT3 Inhibitors
SIRT3 inhibitors function by preventing the deacetylation of its substrate proteins.[5] This is primarily achieved through several mechanisms:
-
Competitive Inhibition: Many inhibitors compete with the NAD⁺ cofactor for binding to the catalytic site of SIRT3.[5][7]
-
Non-competitive Inhibition: Some inhibitors bind to an allosteric site on the enzyme, changing its conformation and preventing its catalytic activity.
-
Mechanism-Based Inhibition: These inhibitors, often mimicking the acetylated lysine (B10760008) substrate, form a stalled intermediate in the active site, leading to potent inhibition.[2]
The consequence of this inhibition is an increase in the acetylation levels of mitochondrial proteins, which can lead to reduced mitochondrial respiration, increased oxidative stress, and induction of apoptosis in susceptible cells.[8][9]
Signaling Pathways and Inhibitor Impact
The inhibition of SIRT3 has profound effects on several interconnected signaling pathways originating from the mitochondria.
Impact on Metabolism and Oxidative Stress
Caption: Workflow for a fluorometric SIRT3 inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement of an inhibitor with SIRT3 within a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, increasing its melting temperature.
-
Procedure:
-
Treat cultured cells with the SIRT3 inhibitor or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of soluble SIRT3 using Western blotting.
-
A shift to a higher melting temperature in the inhibitor-treated samples indicates target engagement. [10]
-
Western Blot Analysis of Mitochondrial Protein Acetylation
This assay assesses the downstream effect of SIRT3 inhibition in cells.
-
Principle: Inhibition of SIRT3 will lead to an increase in the acetylation of its target proteins.
-
Procedure:
-
Treat cells with the SIRT3 inhibitor.
-
Isolate mitochondria from the cells.
-
Perform Western blot analysis on the mitochondrial lysates using an antibody that recognizes acetylated lysine residues.
-
An increase in the acetyl-lysine signal in inhibitor-treated cells confirms SIRT3 inhibition. [6]Specific antibodies for acetylated forms of SIRT3 substrates (e.g., Ac-MnSOD) can also be used. [2]
-
Conclusion
SIRT3 inhibitors represent a promising class of therapeutic agents for diseases characterized by metabolic dysregulation, such as certain types of cancer. A thorough understanding of their mechanism of action, coupled with robust quantitative and cellular assays, is essential for the successful development of these compounds. This guide provides a foundational understanding of how SIRT3 inhibitors work and how they can be evaluated, serving as a valuable resource for researchers and drug developers in the field. The development of mitochondria-targeted inhibitors is a key strategy to enhance selectivity and efficacy.
References
- 1. nbinno.com [nbinno.com]
- 2. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial dysfunction caused by SIRT3 inhibition drives proinflammatory macrophage polarization in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
SIRT3-IN-2: A Technical Guide to its Function as a Sirtuin 3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SIRT3-IN-2 is a chemical compound identified as an inhibitor of Sirtuin 3 (SIRT3), a critical NAD+-dependent deacetylase located in the mitochondria. SIRT3 plays a pivotal role in regulating mitochondrial function, metabolism, and cellular stress responses. Consequently, the inhibition of SIRT3 by compounds such as this compound presents a valuable tool for investigating the physiological and pathological roles of this key mitochondrial enzyme. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, its effects on cellular signaling pathways, and detailed methodologies for its experimental application.
Core Function and Mechanism of Action
This compound functions as a direct inhibitor of the deacetylase activity of Sirtuin 3. While specific inhibitory constants such as IC50 values are not extensively published, one study has reported that this compound reduces SIRT3 activity by 39% at a concentration of 200 µM[1]. The primary mechanism of action involves the binding of this compound to the SIRT3 enzyme, thereby preventing it from deacetylating its downstream protein targets.
SIRT3 is a central regulator of mitochondrial protein acetylation, influencing a wide array of metabolic processes including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation. By inhibiting SIRT3, this compound is expected to lead to the hyperacetylation of SIRT3 target proteins, subsequently modulating their function and impacting mitochondrial homeostasis.
Quantitative Data Summary
The currently available quantitative data for this compound is limited. The table below summarizes the known inhibitory activity. Further research is required to establish a more comprehensive profile, including its IC50 value and selectivity against other sirtuin isoforms.
| Compound | Target | Activity | Concentration | Reference |
| This compound | SIRT3 | 39% inhibition | 200 µM | [1] |
Impact on Cellular Signaling Pathways
The inhibition of SIRT3 by this compound has significant implications for various cellular signaling pathways, primarily those centered around mitochondrial function and cellular metabolism.
Mitochondrial Protein Acetylation and Metabolism
SIRT3 deacetylates and activates numerous enzymes involved in energy metabolism. Inhibition of SIRT3 by this compound would logically lead to the hyperacetylation and potential inactivation of these key metabolic enzymes. This altered acetylation state can disrupt the TCA cycle, fatty acid oxidation, and the electron transport chain, ultimately affecting cellular energy production.
Signaling Pathway of SIRT3 in Mitochondrial Metabolism
Caption: this compound inhibits SIRT3, leading to increased acetylation and potential dysregulation of key metabolic enzymes.
Reactive Oxygen Species (ROS) Homeostasis
SIRT3 plays a crucial role in mitigating oxidative stress by deacetylating and activating antioxidant enzymes such as superoxide (B77818) dismutase 2 (SOD2). By inhibiting SIRT3, this compound may lead to a decrease in the activity of these enzymes, resulting in an accumulation of reactive oxygen species (ROS) and increased oxidative stress within the mitochondria.
SIRT3 Regulation of ROS Homeostasis
Caption: Inhibition of SIRT3 by this compound can disrupt ROS homeostasis, potentially leading to increased oxidative stress.
Detailed Experimental Protocols
While specific protocols for this compound are not widely published, the following are detailed methodologies for key experiments that can be adapted to study its function.
In Vitro SIRT3 Deacetylase Activity Assay
This assay is used to determine the direct inhibitory effect of this compound on SIRT3 enzymatic activity.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of SIRT3 enzyme, fluorogenic substrate, and NAD+ in assay buffer. Prepare a serial dilution of this compound in assay buffer.
-
Assay Reaction: In a 96-well plate, add assay buffer, SIRT3 enzyme, and varying concentrations of this compound or vehicle control.
-
Initiation: Initiate the reaction by adding the fluorogenic substrate and NAD+ to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition of SIRT3 activity at each concentration of this compound and determine the IC50 value.
Experimental Workflow for In Vitro SIRT3 Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound on SIRT3 deacetylase function.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of this compound to SIRT3 within a cellular context.
Materials:
-
Cultured cells expressing SIRT3
-
This compound
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Protein quantification assay (e.g., BCA)
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SDS-PAGE and Western blotting reagents
-
Anti-SIRT3 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control for a specified duration.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
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Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins. Quantify the total protein concentration.
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Western Blotting: Analyze the amount of soluble SIRT3 in each sample by SDS-PAGE and Western blotting using an anti-SIRT3 antibody.
-
Data Analysis: Plot the amount of soluble SIRT3 as a function of temperature for both the treated and control groups. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Analysis of Mitochondrial Protein Acetylation
This experiment assesses the downstream effect of this compound on the acetylation status of mitochondrial proteins.
Materials:
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Cultured cells
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This compound
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Mitochondrial isolation kit
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Lysis buffer
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Anti-acetylated-lysine antibody
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Antibodies against specific mitochondrial proteins (e.g., SOD2, IDH2)
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SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Mitochondrial Isolation: Isolate mitochondria from the treated and control cells using a commercial kit or standard differential centrifugation methods.
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Lysis and Protein Quantification: Lyse the isolated mitochondria and determine the protein concentration.
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Western Blotting: Perform Western blot analysis on the mitochondrial lysates using an anti-acetylated-lysine antibody to assess global changes in protein acetylation. To investigate specific targets, use antibodies against acetylated forms of known SIRT3 substrates or immunoprecipitate the target protein followed by blotting with the anti-acetylated-lysine antibody.
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Data Analysis: Quantify the band intensities to determine the relative change in protein acetylation upon treatment with this compound.
Conclusion
This compound is a valuable research tool for studying the multifaceted roles of SIRT3 in cellular physiology and disease. Its ability to inhibit SIRT3 provides a means to investigate the consequences of SIRT3 dysfunction, particularly in the context of mitochondrial metabolism and oxidative stress. The experimental protocols detailed in this guide offer a framework for researchers to further characterize the function and therapeutic potential of targeting SIRT3 with inhibitors like this compound. Further studies are warranted to fully elucidate its potency, selectivity, and in vivo efficacy.
References
Investigating Mitochondrial Acetylation with SIRT3-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial protein acetylation is a critical post-translational modification that plays a pivotal role in the regulation of metabolic homeostasis and cellular health. The acetylation status of mitochondrial proteins, which can impact their function, is primarily regulated by the NAD+-dependent deacetylase Sirtuin 3 (SIRT3). Dysregulation of SIRT3 activity and the subsequent hyperacetylation of its target proteins have been implicated in a range of pathologies, including metabolic diseases, cardiovascular disorders, neurodegenerative diseases, and cancer.
SIRT3-IN-2 is a small molecule inhibitor of SIRT3. By reducing SIRT3's deacetylase activity, this compound serves as a valuable chemical tool for studying the physiological and pathological consequences of mitochondrial protein hyperacetylation. This technical guide provides an in-depth overview of this compound, including its known biochemical activity, and detailed protocols for its application in investigating mitochondrial acetylation and associated cellular processes.
This compound: Properties and Activity
This compound was identified through virtual screening as an inhibitor of SIRT3. While a comprehensive inhibitory profile is not publicly available, the foundational data provides a basis for its use in cell-based assays.
| Property | Value | Reference |
| IUPAC Name | N-(3-hydroxyphenyl)-2-[(4-oxo-4H-furo[3,2-c]pyran-2-yl)thio]acetamide | |
| Molecular Formula | C₁₈H₁₃NO₅S | [1] |
| Molecular Weight | 351.38 g/mol | [1] |
| Reported Activity | Reduces SIRT3 activity by 39% at 200 µM | [1] |
| IC₅₀ | Not reported | |
| Selectivity Profile | Not reported |
Note: The lack of a reported IC₅₀ value and a comprehensive selectivity profile against other sirtuin isoforms (e.g., SIRT1, SIRT2) necessitates careful interpretation of experimental results. Researchers should consider performing dose-response experiments and counter-screening against other sirtuins to fully characterize the effects of this compound in their specific experimental system.
Key Mitochondrial Pathways Regulated by SIRT3
Inhibition of SIRT3 by compounds like this compound is expected to impact several key mitochondrial pathways by increasing the acetylation and altering the activity of key enzymes.
Experimental Protocols
The following protocols provide detailed methodologies for investigating the effects of this compound on mitochondrial protein acetylation and cellular function.
Assessment of Global Mitochondrial Protein Acetylation by Western Blot
This protocol details the use of western blotting to determine the overall level of protein acetylation in mitochondria isolated from cells treated with this compound.
a. Materials and Reagents:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture reagents
-
Mitochondria isolation kit
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
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PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated lysine (B10760008) antibody
-
Mitochondrial loading control antibody (e.g., VDAC, COX IV)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
b. Experimental Workflow:
References
The Role of SIRT3 Inhibition in Cancer: A Technical Guide Focused on SIRT3-IN-2 and the Broader Implications for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of cellular metabolism and mitochondrial function. Its role in cancer is complex and context-dependent, acting as both a tumor suppressor and a promoter in different malignancies. This dual functionality has made SIRT3 an attractive target for therapeutic intervention. This technical guide explores the role of SIRT3 inhibition in cancer, with a specific focus on the inhibitor SIRT3-IN-2. Due to the limited publicly available data on this compound, this guide also incorporates extensive information on the well-characterized and selective SIRT3 inhibitor, 3-(1H-1,2,3-triazol-4-yl)pyridine (3-TYP), to provide a comprehensive understanding of the therapeutic potential and technical considerations of SIRT3 inhibition.
Introduction to SIRT3 in Cancer
SIRT3 plays a pivotal role in maintaining mitochondrial homeostasis by deacetylating and modulating the activity of a wide array of mitochondrial proteins involved in key metabolic pathways, including the tricarboxylic acid (TCA) cycle, oxidative phosphorylation (OXPHOS), and fatty acid oxidation. It is also a crucial regulator of reactive oxygen species (ROS) detoxification.
The role of SIRT3 in cancer is multifaceted:
-
Tumor Suppressor: In many cancers, SIRT3 functions as a tumor suppressor by promoting mitochondrial integrity, inhibiting the Warburg effect, and inducing apoptosis. It can stabilize p53 and suppress hypoxia-inducible factor 1-alpha (HIF-1α), a key driver of glycolytic metabolism in cancer cells.
-
Tumor Promoter: Conversely, in some cancer types, SIRT3 can act as an oncogene by supporting the metabolic adaptations required for rapid proliferation and protecting cancer cells from oxidative stress-induced apoptosis.
This dual role underscores the importance of understanding the specific context in which SIRT3 inhibition may be therapeutically beneficial.
SIRT3 Inhibitors: A Comparative Overview
Several small molecules have been developed to inhibit SIRT3 activity. While information on This compound is sparse, it has been identified as a SIRT3 inhibitor. In contrast, 3-TYP is a potent and selective inhibitor of SIRT3 and has been more extensively studied in the context of cancer research.
| Inhibitor | Target(s) | IC50 Values | Key Characteristics | Reference |
| This compound | SIRT3 | Reduces activity by 39% at 200 µM | Limited public data available. Identified through virtual screening. | [1] |
| 3-TYP | SIRT3, SIRT1, SIRT2 | SIRT3: ~16-38 nMSIRT1: ~88 nMSIRT2: ~92 nM | Potent and selective SIRT3 inhibitor. Bioisosteric analog of nicotinamide. May have off-target effects. | [2][3][4] |
Note: Due to the limited data on this compound, the remainder of this guide will focus on the effects and methodologies associated with the well-characterized SIRT3 inhibitor, 3-TYP, as a representative tool for studying SIRT3 inhibition in cancer.
Mechanism of Action of SIRT3 Inhibition in Cancer
Inhibition of SIRT3 by compounds like 3-TYP disrupts the deacetylation of its mitochondrial target proteins, leading to a cascade of cellular events that can impede cancer progression.
Induction of Apoptosis
SIRT3 inhibition has been shown to induce apoptosis in various cancer cell lines. This is achieved through multiple mechanisms:
-
Activation of JNK Signaling: SIRT3 knockdown can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn modulates the expression of proteins involved in mitochondrial fission and stress, ultimately leading to apoptosis.[4]
-
Modulation of p53: SIRT3 can deacetylate and influence the stability of the tumor suppressor protein p53. Inhibition of SIRT3 can lead to increased p53 levels, promoting apoptosis.
-
Regulation of c-Myc Stability: The oncoprotein c-Myc is a critical driver of many cancers. The SIRT3 inhibitor 3-TYP has been shown to reduce c-Myc protein stability by decreasing its phosphorylation at Ser62, thereby inhibiting primary myeloma growth.[5]
Inhibition of Cell Proliferation
By disrupting mitochondrial metabolism and inducing cell cycle arrest, SIRT3 inhibitors can effectively halt cancer cell proliferation.
Alteration of Cancer Cell Metabolism
SIRT3 is a master regulator of mitochondrial metabolism. Its inhibition can lead to:
-
Decreased ATP Production: Inhibition of SIRT3 can impair oxidative phosphorylation, leading to a reduction in cellular ATP levels.[4]
-
Increased Superoxide (B77818) Generation: By disrupting the function of antioxidant enzymes that are regulated by SIRT3, its inhibition can lead to an increase in mitochondrial superoxide levels, inducing oxidative stress.[4]
Quantitative Data on the Effects of SIRT3 Inhibition
The following table summarizes the quantitative effects of the SIRT3 inhibitor 3-TYP on various cancer cell lines.
| Cell Line | Cancer Type | Assay | Treatment | Result | Reference |
| HeLa | Cervical Cancer | Cytotoxicity Assay | 3-TYP | IC50 = 4.7 µM | [3] |
| SK-MEL-28 | Melanoma | ATP Measurement | 100 µM 3-TYP for 24 hrs | Reduction in ATP level | [6] |
| SK-MEL-28 | Melanoma | Superoxide Measurement | 100 µM 3-TYP for 24 hrs | Increase in superoxide level | [6] |
| Myeloma Cells | Multiple Myeloma | Cytotoxicity Assay | 3-TYP | High cytotoxicity and induced DNA damage | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of SIRT3 inhibitors in cancer research.
SIRT3 Enzymatic Assay
This assay is used to determine the inhibitory activity of compounds against SIRT3.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot for Mitochondrial Protein Acetylation
This technique is used to assess the acetylation status of SIRT3 target proteins in the mitochondria.
Signaling Pathways Modulated by SIRT3 Inhibition
The inhibition of SIRT3 can impact several critical signaling pathways in cancer cells.
Conclusion and Future Directions
The inhibition of SIRT3 presents a promising, albeit complex, therapeutic strategy for cancer treatment. While the specific inhibitor this compound remains poorly characterized, studies with potent and selective inhibitors like 3-TYP have demonstrated the potential of targeting SIRT3 to induce apoptosis, inhibit proliferation, and modulate the metabolism of cancer cells.
The dual role of SIRT3 as both a tumor promoter and suppressor highlights the need for a personalized medicine approach. The therapeutic window for SIRT3 inhibitors will likely depend on the specific cancer type, its metabolic phenotype, and the genetic background of the tumor.
Future research should focus on:
-
Developing more potent and selective SIRT3 inhibitors with improved pharmacokinetic properties.
-
Elucidating the precise contexts in which SIRT3 inhibition is most effective.
-
Identifying biomarkers to predict which patients are most likely to respond to SIRT3-targeted therapies.
-
Investigating the potential of combining SIRT3 inhibitors with other anticancer agents to achieve synergistic effects.
This technical guide provides a foundational understanding of the role of SIRT3 inhibition in cancer and offers practical guidance for researchers in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The Double-Edged Sword of SIRT3 in Cancer and Its Therapeutic Applications [frontiersin.org]
- 5. The Selective SIRT3 Inhibitor 3-TYP Represses Primary Myeloma Growth by Reducing c-Myc Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Navigating the Landscape of Oxidative Stress: A Technical Guide to SIRT3 Inhibition
A Note to Our Audience: Initial inquiries into the specific compound "SIRT3-IN-2" yielded no discernible data within publicly available scientific literature. Consequently, this guide has been broadened to provide a comprehensive technical overview of the impact of well-characterized Sirtuin 3 (SIRT3) inhibitors on oxidative stress. This information is intended for researchers, scientists, and drug development professionals engaged in the study of mitochondrial function and cellular stress responses.
Executive Summary
Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of cellular oxidative stress. It governs the activity of key antioxidant enzymes and maintains mitochondrial homeostasis. The use of chemical inhibitors has become an invaluable tool to probe the intricate functions of SIRT3 and to explore its therapeutic potential. This guide details the mechanisms of action of prominent SIRT3 inhibitors, their quantifiable effects on oxidative stress markers, and the experimental protocols to assess these impacts. We also visualize the core signaling pathways modulated by SIRT3 inhibition and provide a general workflow for the evaluation of novel inhibitory compounds.
The Role of SIRT3 in Oxidative Stress Regulation
SIRT3 is predominantly localized in the mitochondrial matrix, where it deacetylates and activates a suite of enzymes crucial for mitigating oxidative damage.[1] A central target of SIRT3 is Superoxide (B77818) Dismutase 2 (SOD2), a key enzyme that detoxifies superoxide radicals into hydrogen peroxide.[2] Deacetylation of specific lysine (B10760008) residues on SOD2 by SIRT3 enhances its enzymatic activity, thereby reducing the levels of reactive oxygen species (ROS) within the mitochondria.[2] Inhibition of SIRT3, therefore, leads to the hyperacetylation and inactivation of SOD2, resulting in an accumulation of mitochondrial superoxide and increased oxidative stress.[2][3]
Characterized SIRT3 Inhibitors and Their Impact on Oxidative Stress
Several small molecule inhibitors have been developed to target SIRT3. While some exhibit selectivity, others have off-target effects that must be considered in experimental design.
3-(1H-1,2,3-triazol-4-yl)pyridine (3-TYP)
3-TYP is a recognized inhibitor of SIRT3. It has been utilized in various studies to probe the functional consequences of SIRT3 inhibition.
Mechanism of Action: 3-TYP acts as a selective inhibitor of SIRT3.[4][5]
Impact on Oxidative Stress: Inhibition of SIRT3 by 3-TYP has been shown to prevent the deacetylation of SOD2. For instance, in HepG2 cells, 3-TYP was able to attenuate the melatonin-induced increases in deacetylated-SOD2 expression and SOD2 activity.[5] This suggests that 3-TYP can effectively block the SIRT3-mediated antioxidant response.
LC-0296
LC-0296 is another inhibitor that has been investigated for its effects on cancer cells, where it modulates oxidative stress levels.
Mechanism of Action: LC-0296 is a selective SIRT3 inhibitor.[3]
Impact on Oxidative Stress: In head and neck squamous cell carcinoma (HNSCC) cells, treatment with LC-0296 leads to a significant increase in ROS levels.[6] This effect is directly linked to its inhibitory action on SIRT3, as the co-administration of the antioxidant N-acetylcysteine (NAC) abrogates the increase in ROS and the associated decrease in cell viability and increase in apoptosis.[6]
AGK2
AGK2 is primarily known as a selective SIRT2 inhibitor, but it also exhibits inhibitory activity against SIRT3, albeit at a much lower potency.
Mechanism of Action: AGK2 is a selective inhibitor of SIRT2, with weaker activity against SIRT1 and SIRT3.[7]
Impact on Oxidative Stress: While direct studies on the impact of AGK2 on oxidative stress via SIRT3 inhibition are limited due to its lower potency, it is plausible that at higher concentrations, it could contribute to increased oxidative stress by inhibiting SIRT3's function. However, its primary effects at typical working concentrations are attributed to SIRT2 inhibition.
Quantitative Data on SIRT3 Inhibitors
The following tables summarize the key quantitative data for the discussed SIRT3 inhibitors.
| Inhibitor | Target(s) | IC50 (µM) | Cell Line/System | Reference |
| 3-TYP | SIRT3 | 38 | In vitro enzyme assay | [4][8] |
| SIRT1 | >100 | In vitro enzyme assay | [4] | |
| SIRT2 | >100 | In vitro enzyme assay | [4] | |
| LC-0296 | SIRT3 | 3.6 | In vitro enzyme assay | [3] |
| SIRT1 | 67 | In vitro enzyme assay | [9] | |
| SIRT2 | 33 | In vitro enzyme assay | [9] | |
| AGK2 | SIRT2 | 3.5 | In vitro enzyme assay | [7] |
| SIRT1 | 30 | In vitro enzyme assay | [7] | |
| SIRT3 | 91 | In vitro enzyme assay | [7] |
| Inhibitor | Cell Line | Treatment | Effect on Oxidative Stress | Reference |
| LC-0296 | UM-SCC-1, UM-SCC-17B (HNSCC) | 50 µM for 24h | Significant increase in ROS levels | [6] |
| 3-TYP | HepG2 | 50 µM for 12h | Attenuated melatonin-induced increase in deacetylated-SOD2 | [5] |
Experimental Protocols
Measurement of Intracellular ROS using H2DCFDA
This protocol is adapted from studies evaluating the effect of SIRT3 inhibitors on ROS levels.[6]
-
Cell Seeding: Seed cells (e.g., HNSCC cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of the SIRT3 inhibitor (e.g., LC-0296) or vehicle control for the specified duration (e.g., 24 hours).
-
Staining: After treatment, wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM carboxy-H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) in PBS to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Measurement: After incubation, wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells to determine the fold change in ROS levels.
Western Blot for Acetylated SOD2
This protocol provides a general framework for assessing changes in the acetylation status of SOD2 following treatment with a SIRT3 inhibitor.[10]
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Immunoprecipitation (Optional but recommended for low abundance): Incubate cell lysates with an anti-SOD2 antibody to immunoprecipitate SOD2.
-
SDS-PAGE and Transfer: Separate the protein lysates or immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated lysine (Ac-K) or a site-specific acetylated SOD2 antibody (e.g., Ac-SOD2 K68) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total SOD2 to normalize the levels of acetylated SOD2 to the total amount of the protein.
Cell Viability and Apoptosis Assays
These assays are used to determine the functional consequences of increased oxidative stress induced by SIRT3 inhibition.
-
Cell Viability (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
-
Apoptosis (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of SIRT3 in oxidative stress and a general workflow for evaluating SIRT3 inhibitors.
Caption: SIRT3 deacetylates and activates SOD2, a key mitochondrial antioxidant enzyme, to reduce reactive oxygen species (ROS) and mitigate oxidative stress. SIRT3 inhibitors block this process, leading to SOD2 hyperacetylation, increased ROS, and cellular damage.
Caption: A typical workflow for evaluating the efficacy of a SIRT3 inhibitor involves in vitro enzymatic assays to determine its potency (IC50), followed by cell-based assays to measure its impact on oxidative stress markers and cellular outcomes.
Conclusion
The inhibition of SIRT3 provides a powerful approach to understanding the intricacies of mitochondrial redox signaling and its implications in health and disease. While the specific compound "this compound" remains elusive, the study of well-characterized inhibitors like 3-TYP and LC-0296 has significantly advanced our knowledge. These compounds serve as critical tools for elucidating the downstream consequences of SIRT3 inactivation, particularly the increase in oxidative stress through mechanisms such as SOD2 hyperacetylation. The experimental protocols and workflows outlined in this guide offer a robust framework for researchers to further investigate the role of SIRT3 and to identify and characterize novel modulators of this important mitochondrial deacetylase. As research in this field progresses, a deeper understanding of the nuanced roles of SIRT3 will undoubtedly pave the way for innovative therapeutic strategies targeting a spectrum of diseases rooted in mitochondrial dysfunction and oxidative stress.
References
- 1. The SirT3 Divining Rod Points to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-0296 | SIRT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. 3-TYP | SIRT3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A Novel Sirtuin-3 Inhibitor, LC-0296, Inhibits Cell Survival and Proliferation, and Promotes Apoptosis of Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. SOD2 acetylation on lysine 68 promotes stem cell reprogramming in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Signaling Molecules as Treatment Targets in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of SIRT3 in Oncology: A Technical Overview of its Tumor Suppression and Promotion Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound designated "SIRT3-IN-2" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the multifaceted role of Sirtuin 3 (SIRT3) in cancer biology, focusing on the therapeutic potential of modulating its activity, which is the likely context for a compound named this compound.
Executive Summary
Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of cellular metabolism, mitochondrial function, and oxidative stress.[1][2] Its role in cancer is complex and often contradictory, acting as both a tumor suppressor and a promoter depending on the specific cancer type and cellular context.[1][3] This dual functionality makes SIRT3 a compelling yet challenging therapeutic target. This document synthesizes the current understanding of SIRT3's mechanisms in oncology, provides an overview of its tumor-suppressive and pro-tumorigenic functions, and outlines experimental approaches to investigate the therapeutic potential of SIRT3 modulation.
SIRT3: A Double-Edged Sword in Cancer
SIRT3's paradoxical role in cancer stems from its central function in maintaining mitochondrial homeostasis.[1] In some cancers, SIRT3 functions as a tumor suppressor by promoting oxidative phosphorylation and limiting the production of reactive oxygen species (ROS), thereby preventing the metabolic shift towards glycolysis (the Warburg effect) that is characteristic of many tumors.[2][4] Conversely, in other contexts, by reducing cellular ROS and preventing apoptosis, SIRT3 can protect cancer cells from stress and promote their survival and proliferation.[3][5]
SIRT3 as a Tumor Suppressor
In its tumor-suppressive capacity, SIRT3 has been shown to:
-
Inhibit the Warburg Effect: By destabilizing Hypoxia-Inducible Factor 1α (HIF-1α), a key regulator of glycolytic genes, SIRT3 can suppress the metabolic reprogramming that fuels rapid tumor growth.[3][6]
-
Promote Apoptosis: In certain cancer cell lines, SIRT3 can induce apoptosis by modulating the JNK2 signaling pathway and deacetylating cyclophilin D, leading to the dissociation of hexokinase II from the mitochondria.[4][7]
-
Maintain Genomic Stability: SIRT3 is implicated in the maintenance of genomic stability, and its loss can lead to increased stress-induced superoxide (B77818) levels and genomic instability.[8]
-
Regulate p53: SIRT3 can stabilize the tumor suppressor p53 by inhibiting its degradation through the MDM2-mediated pathway.[4][9]
SIRT3 as a Tumor Promoter
Conversely, SIRT3 can promote tumorigenesis by:
-
Reducing Oxidative Stress: By deacetylating and activating antioxidant enzymes like Superoxide Dismutase 2 (SOD2) and Isocitrate Dehydrogenase 2 (IDH2), SIRT3 can lower cellular ROS levels, protecting cancer cells from oxidative damage and apoptosis.[6][10]
-
Promoting Cell Proliferation and Survival: SIRT3 can deacetylate various substrates to promote metabolic pathways that support cancer cell growth and survival.[9][11] For instance, it can activate enzymes involved in fatty acid synthesis and proline metabolism.[9][12]
-
Enhancing Chemoresistance: In some cancers, SIRT3 has been linked to resistance to chemotherapy by protecting cancer cells from drug-induced oxidative stress and apoptosis.[9]
Quantitative Data on SIRT3 Modulation in Cancer
The following table summarizes key quantitative findings from studies investigating the impact of SIRT3 modulation on various cancer models.
| Cancer Type | Model | SIRT3 Modulation | Key Quantitative Outcomes | Reference |
| Breast Cancer | Cell lines (MCF-7), Nude mice | SIRT3 overexpression | Suppressed glycolysis and proliferation. | [3] |
| Breast Cancer | SIRT3-/- MEFs | Expression of Myc or Ras | In vitro transformation and altered metabolism. | [8] |
| Breast Cancer | SIRT3-/- mice | Spontaneous | Developed ER/PR-positive mammary tumors (7 of 20 female mice over 24 months). | [8] |
| Colorectal Cancer | Cell lines | SIRT3 knockdown | Enhanced tumorigenesis in a xenograft model, augmented HIF-1α stability. | [3] |
| Hepatocellular Carcinoma | Cell lines (HepG2) | SIRT3 overexpression | Induced Bax and Fas regulated apoptosis. | [4] |
| Small-Cell Lung Cancer | Cell lines (NCI-H446) | SIRT3 overexpression | Increased Bax/Bcl-2 ratio, induced apoptosis. | [5] |
| Oral Squamous Cell Carcinoma | Cell lines | SIRT3 downregulation | Inhibited cell proliferation, enhanced sensitivity to radiation and cisplatin. | [9] |
| Tongue Cancer | Cell lines | SIRT3 knockout | Promoted apoptosis. | [9][11] |
Experimental Protocols for Investigating SIRT3 Inhibitors
The following are generalized protocols for key experiments to assess the tumor suppression potential of a SIRT3 inhibitor.
Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the SIRT3 inhibitor for 24, 48, and 72 hours.
-
MTT/XTT Assay: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.
Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Treat cancer cells with the SIRT3 inhibitor at its IC50 concentration for 24 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
Western Blot Analysis for Signaling Pathways
-
Protein Extraction: Treat cells with the SIRT3 inhibitor, lyse the cells, and extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key proteins in relevant signaling pathways (e.g., SIRT3, Ac-SOD2, HIF-1α, cleaved Caspase-3, Bax, Bcl-2, p53).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Administer the SIRT3 inhibitor or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) for a specified duration.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform histological and immunohistochemical analysis.
Signaling Pathways and Experimental Workflows
SIRT3 Signaling in Tumor Suppression and Promotion
The following diagram illustrates the dual role of SIRT3 in cancer, highlighting its key downstream targets and opposing effects on tumor progression.
Caption: Dual roles of SIRT3 in cancer signaling.
Experimental Workflow for Evaluating a SIRT3 Inhibitor
This diagram outlines a typical workflow for the preclinical evaluation of a potential SIRT3 inhibitor for cancer therapy.
Caption: Preclinical evaluation workflow for a SIRT3 inhibitor.
Conclusion
SIRT3's context-dependent role as both a tumor suppressor and promoter underscores the complexity of targeting metabolic regulators in cancer therapy. While the inhibition of SIRT3 holds therapeutic promise for cancers where it functions as a tumor promoter, a thorough understanding of its specific role in the target malignancy is crucial. The experimental framework provided in this guide offers a systematic approach to evaluating the potential of SIRT3 inhibitors, like the conceptual this compound, for oncology applications. Further research is necessary to delineate the precise contexts in which SIRT3 inhibition would be a viable and effective anti-cancer strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Sirtuin-3 (SIRT3) and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journaloflifesciences.org [journaloflifesciences.org]
- 5. Mitochondrial sirtuin 3 and various cell death modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role and Therapeutic Perspectives of Sirtuin 3 in Cancer Metabolism Reprogramming, Metastasis, and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT3 and Cancer: Tumor Promoter or Suppressor? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT3 is a Mitochondrial Localized Tumor Suppressor Required for Maintenance of Mitochondrial Integrity and Metabolism During Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Double-Edged Sword of SIRT3 in Cancer and Its Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Deletion of the Sirtuins SIRT2 and SIRT3 Impacts on Metabolism and Inflammatory Responses of Macrophages and Protects From Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Double-Edged Sword of SIRT3 in Cancer and Its Therapeutic Applications [frontiersin.org]
- 12. SIRT3 regulates cancer cell proliferation through deacetylation of PYCR1 in proline metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SIRT3-IN-2 in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: SIRT3 as a Therapeutic Target in Neurodegenerative Diseases
Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function, energy metabolism, and oxidative stress response.[1] Its significant expression in neurons underscores its importance in maintaining central nervous system health.[2] A growing body of evidence implicates SIRT3 dysfunction in the pathogenesis of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[2][3][4] In these conditions, the protective role of SIRT3 is often diminished, leading to mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and neuronal damage.[5][6] Consequently, the modulation of SIRT3 activity, either through activation or inhibition, presents a promising therapeutic strategy. While much research has focused on SIRT3 activators to bolster its neuroprotective effects, the study of SIRT3 inhibitors is crucial for elucidating its precise roles in disease-specific pathways and for therapeutic applications where SIRT3 activity might be detrimental.
This technical guide focuses on SIRT3-IN-2, a known inhibitor of SIRT3, and its potential role in the context of neurodegenerative disease models. Due to the limited specific research on this compound in neurodegeneration, this guide will also incorporate data and protocols from studies on other well-characterized SIRT3 inhibitors, such as 3-TYP, to provide a comprehensive framework for researchers.
This compound and Other SIRT3 Inhibitors: Quantitative Data
This compound was identified through virtual screening as an inhibitor of SIRT3.[7] While extensive data on its use in neurodegenerative models is not yet available, its fundamental inhibitory activity has been characterized. For comparative purposes, data for the more widely studied SIRT3 inhibitor, 3-TYP, is also presented.
| Compound | Target | Assay Type | Quantitative Data | Reference |
| This compound | SIRT3 | In vitro enzymatic assay | Reduces SIRT3 activity by 39% at 200 µM | [7] |
| 3-TYP | SIRT3 | In vitro enzymatic assay | IC50 = 38 ± 5 µM | [2] |
| 3-TYP | SIRT1 | In vitro enzymatic assay | ~6-fold less potent than on SIRT3 | [2] |
| 3-TYP | SIRT2 | In vitro enzymatic assay | ~6-fold less potent than on SIRT3 | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of SIRT3 inhibitors in neurodegenerative disease models. Below are protocols for key experiments.
In Vitro SIRT3 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for screening and characterizing SIRT3 inhibitors like this compound.
Principle: The assay measures the deacetylation of a fluorogenic-labeled acetylated peptide substrate by SIRT3. The reaction is coupled with a developer that releases a fluorescent signal proportional to the deacetylase activity.
Materials:
-
Recombinant human SIRT3 enzyme
-
SIRT3 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine (B10760008) flanked by a fluorophore and a quencher)
-
NAD+ solution
-
Developer solution
-
This compound or other test inhibitors
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 340-360 nm, Emission: 440-460 nm)
Procedure:
-
Prepare the SIRT3 enzyme, substrate, NAD+, and inhibitor solutions in SIRT3 Assay Buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the test inhibitor (this compound) at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the SIRT3 substrate to all wells.
-
Initiate the reaction by adding the recombinant SIRT3 enzyme to all wells except the negative control.
-
Immediately place the plate in the fluorometric plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each concentration of this compound relative to the positive control.
Cell Viability Assay in a Neurotoxicity Model (MTT Assay)
This protocol assesses the effect of SIRT3 inhibition on neuronal cell viability in the presence of a neurotoxin relevant to a specific neurodegenerative disease (e.g., Aβ for Alzheimer's, MPP+ for Parkinson's).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y for Parkinson's models, HT22 for Alzheimer's models)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., Amyloid-β oligomers, MPP+, rotenone)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometric plate reader (absorbance at 570 nm)
Procedure:
-
Seed neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Introduce the neurotoxin to the wells (except for the vehicle control wells) to induce neurotoxicity.
-
Incubate for the desired duration (e.g., 24-48 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving SIRT3 and a typical experimental workflow for evaluating a SIRT3 inhibitor.
Caption: SIRT3 signaling pathway in response to neurotoxic stress.
Caption: Workflow for evaluating a SIRT3 inhibitor in neurodegeneration.
Conclusion and Future Directions
This compound represents a tool for the chemical biology-driven exploration of SIRT3's role in cellular processes. While its specific application in neurodegenerative disease models is currently underexplored, the established importance of SIRT3 in neuronal health suggests that inhibitors like this compound could be valuable in dissecting the complex signaling pathways that go awry in these disorders. Future research should focus on characterizing the efficacy and selectivity of this compound in various neuronal cell and animal models of neurodegeneration. Such studies will be instrumental in validating SIRT3 as a therapeutic target and in the potential development of novel therapeutic strategies for these devastating diseases.
References
- 1. Sirtuin 3 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial SIRT3 confers neuroprotection in Huntington's disease by regulation of oxidative challenges and mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIRT3-Mediated Deacetylation of DRP1K711 Prevents Mitochondrial Dysfunction in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of SIRT3 in neurological diseases and rehabilitation training - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirt3 protects dopaminergic neurons from mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Understanding the Biological Targets of SIRT3 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that plays a critical role in maintaining cellular homeostasis, particularly under conditions of metabolic stress.[1] Localized within the mitochondrial matrix, SIRT3 regulates the activity of numerous enzymes involved in key metabolic processes, including the tricarboxylic acid (TCA) cycle, oxidative phosphorylation (OXPHOS), fatty acid oxidation, and antioxidant defense.[1][2] Given its central role in mitochondrial function, SIRT3 has emerged as a significant therapeutic target for a range of diseases, including cancer and metabolic disorders. This technical guide provides an in-depth overview of the biological targets of SIRT3 inhibition, with a focus on the inhibitor SIRT3-IN-2 and other well-characterized inhibitory compounds.
This compound: A Novel Inhibitor Scaffold
This compound is a recently identified inhibitor of SIRT3, discovered through virtual screening of novel inhibitor scaffolds.[3] While extensive characterization of this compound is ongoing, initial studies have provided foundational data on its inhibitory potential.
Quantitative Data on this compound Inhibition
Data regarding the specific inhibitory activity of this compound is currently limited. The available information is summarized in the table below.
| Compound | Target | Assay Type | Concentration | % Inhibition | Reference |
| This compound | SIRT3 | Biochemical | 200 µM | 39% | [3] |
Broader Landscape of SIRT3 Inhibition and Key Biological Targets
Due to the limited public data on this compound, this guide will now broaden its scope to encompass the known biological targets of SIRT3 as identified through the use of other specific and selective inhibitors. Inhibition of SIRT3 leads to the hyperacetylation of its downstream targets, resulting in altered mitochondrial function and cellular metabolism.
Core Functions Regulated by SIRT3
SIRT3's primary role is to deacetylate and thereby activate a multitude of mitochondrial proteins. The major cellular processes impacted by SIRT3 activity, and consequently by its inhibition, include:
-
Energy Metabolism: SIRT3 is a master regulator of mitochondrial energy production. It deacetylates and activates key enzymes in the TCA cycle and the electron transport chain (ETC).[1]
-
Antioxidant Defense: SIRT3 plays a crucial role in mitigating oxidative stress by activating antioxidant enzymes.
-
Apoptosis: SIRT3 can influence programmed cell death pathways by modulating the acetylation status of proteins involved in apoptosis.
-
Mitochondrial Biogenesis: SIRT3 is involved in the quality control and creation of new mitochondria.[4]
Key Molecular Targets of SIRT3 Inhibition
The following table summarizes the key molecular targets of SIRT3 and the consequences of their hyperacetylation following SIRT3 inhibition.
| Target Protein | Cellular Pathway | Consequence of Hyperacetylation (SIRT3 Inhibition) | Supporting Inhibitors |
| Superoxide Dismutase 2 (SOD2) | Antioxidant Defense | Decreased enzymatic activity, leading to increased mitochondrial reactive oxygen species (ROS). | 3-TYP |
| Isocitrate Dehydrogenase 2 (IDH2) | TCA Cycle & Redox Balance | Decreased activity, resulting in reduced NADPH production and impaired antioxidant capacity. | YC8-02, SJ-106C |
| Components of ETC Complexes (e.g., NDUFA9 of Complex I) | Oxidative Phosphorylation | Reduced efficiency of the electron transport chain, leading to decreased ATP production. | General SIRT3 knockdown |
| Long-chain acyl-CoA dehydrogenase (LCAD) | Fatty Acid Oxidation | Impaired fatty acid metabolism. | General SIRT3 knockout |
| Cyclophilin D (CypD) | Mitochondrial Permeability Transition | Increased mitochondrial permeability transition pore opening, promoting apoptosis. | General SIRT3 inhibition |
| Ku70 | DNA Repair & Apoptosis | Reduced interaction with Bax, leading to increased apoptosis.[5] | General SIRT3 inhibition |
Signaling Pathways Modulated by SIRT3 Inhibition
The inhibition of SIRT3 has significant downstream effects on major signaling pathways that govern cellular metabolism and survival.
SIRT3 and Cellular Metabolism
Inhibition of SIRT3 disrupts the normal flow of metabolic pathways within the mitochondria. This leads to a decrease in oxidative phosphorylation and a potential shift towards glycolysis for energy production, a phenomenon often observed in cancer cells known as the Warburg effect.
Caption: Impact of SIRT3 inhibition on cellular energy metabolism.
SIRT3 and Oxidative Stress/Apoptosis
By inhibiting SIRT3, the cell's ability to manage oxidative stress is compromised. The resulting increase in ROS can damage cellular components and trigger apoptotic pathways.
Caption: Consequences of SIRT3 inhibition on oxidative stress and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SIRT3 inhibition. Below are representative protocols for key experiments.
SIRT3 Activity Assay (Fluorometric)
This assay is designed for the sensitive evaluation of SIRT3 inhibitors.
Principle: The assay utilizes a peptide substrate containing an acetylated lysine (B10760008) residue linked to a fluorescent reporter. Upon deacetylation by SIRT3, a developing solution is added that releases the fluorophore, which can be measured.
Procedure:
-
Prepare a reaction mixture containing SIRT3 assay buffer, the fluorogenic acetylated peptide substrate, and NAD+.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding purified recombinant SIRT3 enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution.
-
Measure the fluorescence intensity using a microplate reader (excitation ~350-360 nm, emission ~450-465 nm).
-
Calculate the percent inhibition relative to a vehicle control.
Western Blot Analysis of Mitochondrial Protein Acetylation
This method is used to assess the in-cell activity of SIRT3 inhibitors by measuring the acetylation status of its target proteins.
Procedure:
-
Culture cells to the desired confluency and treat with the SIRT3 inhibitor or vehicle control for a specified duration.
-
Harvest the cells and isolate the mitochondrial fraction using a mitochondrial isolation kit.
-
Lyse the isolated mitochondria to extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the acetylated form of a known SIRT3 target (e.g., anti-acetyl-SOD2) or a pan-acetyl-lysine antibody.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the signal to a loading control (e.g., VDAC1).
Cellular Respiration Assay
This assay measures the effect of SIRT3 inhibition on mitochondrial oxygen consumption rate (OCR).
Procedure:
-
Seed cells in a specialized microplate for cellular respiration analysis.
-
Treat the cells with the SIRT3 inhibitor or vehicle control for the desired time.
-
Use a cellular respiration analyzer to measure the basal OCR.
-
Sequentially inject mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Analyze the changes in OCR in inhibitor-treated cells compared to controls.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the identification and characterization of a novel SIRT3 inhibitor like this compound.
Caption: A generalized workflow for the discovery and validation of SIRT3 inhibitors.
Conclusion
SIRT3 is a pivotal regulator of mitochondrial function, and its inhibition presents a promising therapeutic strategy for various diseases. While specific data for this compound is still emerging, the broader understanding of SIRT3 biology provides a strong foundation for its continued investigation. The hyperacetylation of key mitochondrial proteins involved in metabolism and antioxidant defense upon SIRT3 inhibition leads to significant alterations in cellular physiology, including decreased ATP production, increased oxidative stress, and induction of apoptosis. Further research into the specific molecular interactions and downstream effects of this compound and other novel inhibitors will be crucial for the development of targeted therapies.
References
- 1. The role of SIRT3 in homeostasis and cellular health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dual Deletion of the Sirtuins SIRT2 and SIRT3 Impacts on Metabolism and Inflammatory Responses of Macrophages and Protects From Endotoxemia [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Sirtuin-3 (SIRT3) and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of SIRT3 Inhibition on Mitochondrial Electron Transport Chain Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a critical role in maintaining mitochondrial homeostasis and metabolic control.[1][2] It regulates a wide array of mitochondrial proteins through deacetylation, influencing key processes such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation (OXPHOS).[1][3][4] Given its central role in mitochondrial function, SIRT3 has emerged as a potential therapeutic target for a variety of diseases, including cancer and metabolic disorders.[1][3] Understanding the impact of SIRT3 inhibition on the electron transport chain (ETC) is therefore of significant interest for drug development and basic research. This technical guide provides an in-depth overview of the effects of SIRT3 inhibition on the ETC, supported by experimental data and methodologies.
The Role of SIRT3 in the Electron Transport Chain
SIRT3 is a key regulator of all five complexes of the electron transport chain.[2] It promotes efficient electron transport, leading to ATP production and reduced generation of reactive oxygen species (ROS).[1] SIRT3 deacetylates and activates multiple subunits within the ETC complexes. For instance, in Complex I, SIRT3 deacetylates NDUFA9 and NDUFS8, and its absence leads to hyperacetylation and reduced activity of this complex.[2][5] Similarly, SIRT3 targets the SDHA and SDHB subunits of Complex II, regulating its function.[2][6] The activities of Complexes I, II, and III are all reportedly reduced in SIRT3 null cells.[1] By maintaining the de-acetylated state of these proteins, SIRT3 ensures the smooth flow of electrons, optimal ATP synthesis, and minimal ROS leakage.[1]
Inhibition of SIRT3 would be expected to mimic the phenotype observed in SIRT3 knockout or knockdown models. This includes hyperacetylation of mitochondrial proteins, leading to decreased activity of the ETC complexes.[5] Consequently, this would result in reduced oxidative phosphorylation, lower ATP production, and increased oxidative stress.[1]
Quantitative Effects of SIRT3 Deficiency on the Electron Transport Chain
The following table summarizes the quantitative effects on the electron transport chain observed in SIRT3 deficient models, which are indicative of the potential effects of a SIRT3 inhibitor.
| Parameter | Model System | Observation | Reference |
| Basal ATP Levels | SIRT3-/- Mouse Embryonic Fibroblasts | Reduction in basal ATP levels. | [5] |
| Basal ATP Levels | Heart, Kidney, and Liver of SIRT3-/- Mice | Reduced by >50%. | [5] |
| Complex I Activity | Mitochondria from SIRT3-/- Animals | Selective inhibition of Complex I activity. | [5] |
| Complex I-III Activity | SIRT3 null cells | Reduced activities of complexes I-III. | [1] |
| Oxygen Consumption Rate | SIRT3 knockdown in colon cancer cells | Lowered oxygen consumption rate. | [7] |
| Mitochondrial ATP Production | SIRT3 knockdown in colon cancer cells | Decreased mitochondrial ATP production. | [7] |
| Maximal Respiration Capacity | SIRT3 knockdown in colon cancer cells | Lowered maximal respiration capacity. | [7] |
Signaling Pathways and Experimental Workflows
To visualize the role of SIRT3 and the experimental approaches to study its inhibition, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of SIRT3 inhibition on the electron transport chain.
1. SIRT3 Deacetylase Activity Assay
-
Objective: To determine the direct inhibitory effect of a compound on SIRT3 enzymatic activity.
-
Principle: A fluorogenic substrate is used which, upon deacetylation by SIRT3, can be cleaved by a developer to produce a fluorescent signal. The inhibitor's potency is determined by the reduction in fluorescence.
-
Methodology:
-
Recombinant human SIRT3 enzyme is incubated with the SIRT3 inhibitor at various concentrations in an assay buffer.
-
A fluorogenic acetylated peptide substrate and NAD+ are added to initiate the reaction.
-
The reaction is allowed to proceed for a set time at 37°C.
-
A developer solution containing a protease is added to stop the reaction and generate the fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Mitochondrial Respiration Analysis (Seahorse XF Analyzer)
-
Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time to assess mitochondrial function.
-
Principle: The Seahorse XF Analyzer uses sensitive probes to measure the concentration of dissolved oxygen and the pH of the medium surrounding a monolayer of cells. By sequentially injecting different metabolic inhibitors, various parameters of mitochondrial respiration can be determined.
-
Methodology:
-
Cells are seeded in a Seahorse XF culture plate and treated with the SIRT3 inhibitor for the desired time.
-
The cell culture medium is replaced with a specialized assay medium.
-
The plate is placed in the Seahorse XF Analyzer.
-
Baseline OCR and ECAR are measured.
-
A series of drugs are sequentially injected:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data is analyzed to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
3. Western Blotting for Acetylated Proteins
-
Objective: To detect changes in the acetylation status of mitochondrial proteins, including specific ETC subunits, following treatment with a SIRT3 inhibitor.
-
Principle: Proteins from cell or mitochondrial lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated lysine (B10760008) residues or for specific acetylated forms of known SIRT3 target proteins.
-
Methodology:
-
Cells are treated with the SIRT3 inhibitor.
-
Mitochondria are isolated from the cells, or whole-cell lysates are prepared.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are loaded and separated on an SDS-polyacrylamide gel.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody (e.g., anti-acetyl-lysine or an antibody against a specific acetylated protein like Ac-SDHA).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Membranes are often stripped and re-probed with antibodies for total protein levels as a loading control.
-
SIRT3 is a critical regulator of the mitochondrial electron transport chain. Inhibition of SIRT3 leads to hyperacetylation of ETC complex subunits, resulting in decreased activity, reduced ATP production, and increased oxidative stress. The experimental protocols outlined in this guide provide a framework for assessing the efficacy and mechanism of action of potential SIRT3 inhibitors. A thorough understanding of these effects is essential for the development of novel therapeutics targeting mitochondrial metabolism.
References
- 1. Metabolic regulation by SIRT3: implications for tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of SIRT3 in homeostasis and cellular health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Deletion of the Sirtuins SIRT2 and SIRT3 Impacts on Metabolism and Inflammatory Responses of Macrophages and Protects From Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A role for the mitochondrial deacetylase Sirt3 in regulating energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.physiology.org [journals.physiology.org]
The Impact of SIRT3-IN-2 on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that plays a critical role in maintaining mitochondrial homeostasis and metabolic function. Its inhibition presents a potential therapeutic strategy in various diseases, including certain cancers. SIRT3-IN-2 is a small molecule inhibitor of SIRT3. This technical guide provides a comprehensive overview of the effects of SIRT3 inhibition by this compound on mitochondrial function, based on available data. Due to the limited public information specifically on this compound, this document supplements its known characteristics with the broader, established consequences of SIRT3 inhibition to provide a thorough understanding for research and drug development professionals.
Introduction to SIRT3 and Its Role in Mitochondrial Function
Sirtuin 3 (SIRT3) is a member of the sirtuin family of NAD+-dependent deacetylases, predominantly localized in the mitochondrial matrix. It is a crucial regulator of mitochondrial protein acetylation and is involved in numerous cellular processes, including energy metabolism, oxidative stress response, and apoptosis.[1][2] SIRT3 deacetylates and activates a wide range of mitochondrial proteins, thereby promoting mitochondrial function and protecting cells from various stressors.[3][4]
Key mitochondrial processes regulated by SIRT3 include:
-
Energy Metabolism: SIRT3 enhances the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation (OXPHOS), leading to increased ATP production.[5]
-
Oxidative Stress Management: SIRT3 deacetylates and activates antioxidant enzymes such as superoxide (B77818) dismutase 2 (SOD2) and isocitrate dehydrogenase 2 (IDH2), which are critical for detoxifying reactive oxygen species (ROS).[4]
-
Mitochondrial Biogenesis: SIRT3 is implicated in the regulation of mitochondrial biogenesis, the process of generating new mitochondria.[3]
-
Apoptosis: By regulating the mitochondrial permeability transition pore (mPTP) and other apoptotic factors, SIRT3 can protect cells from programmed cell death.[1]
Given its central role in mitochondrial health, the inhibition of SIRT3 can have profound effects on cellular physiology and is an area of active investigation for therapeutic intervention.
This compound: An Inhibitor of SIRT3
This compound (CAS No. 848688-62-0) was identified through a virtual screening campaign as an inhibitor of SIRT3.[6] It belongs to a series of compounds with a 5-amino-2-phenyl-benzoxazole scaffold.[6]
Quantitative Data on this compound Activity
The available quantitative data for this compound is limited. The primary study by Salo et al. (2013) reported its inhibitory activity against SIRT1, SIRT2, and SIRT3.
| Compound | Target Sirtuin | Concentration (µM) | % Inhibition | Reference |
| This compound | SIRT3 | 200 | 39 | [6] |
It is important to note that the inhibition of SIRT3 by this compound is moderate at a relatively high concentration. The same study found that other analogs in the series exhibited SIRT3 inhibition ranging from 13% to 71%.[6]
The Effects of SIRT3 Inhibition on Mitochondrial Function
Inhibition of SIRT3 by compounds like this compound is expected to reverse the positive regulatory effects of SIRT3 on mitochondria. This leads to a state of mitochondrial dysfunction characterized by increased protein acetylation, reduced energy production, and elevated oxidative stress.
Increased Mitochondrial Protein Acetylation
The most direct consequence of SIRT3 inhibition is the hyperacetylation of its target proteins.[7][8][9] This post-translational modification can alter the activity, stability, and interaction of these proteins.
Expected Effects of this compound on Protein Acetylation:
| Mitochondrial Pathway | Key SIRT3 Target Proteins | Consequence of Hyperacetylation (due to SIRT3 inhibition) |
| TCA Cycle | Isocitrate Dehydrogenase 2 (IDH2), Succinate Dehydrogenase (SDHA) | Decreased enzyme activity, leading to reduced TCA cycle flux. |
| Fatty Acid Oxidation | Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Reduced fatty acid oxidation and lipid accumulation.[9] |
| Oxidative Phosphorylation (OXPHOS) | NDUFA9 (Complex I), SDHA (Complex II), ATP synthase subunits | Impaired electron transport chain function and reduced ATP synthesis.[10] |
| Antioxidant Defense | Superoxide Dismutase 2 (SOD2) | Decreased ability to scavenge mitochondrial superoxide, leading to increased oxidative stress. |
Impaired Mitochondrial Respiration and ATP Production
By causing hyperacetylation and subsequent inactivation of key enzymes in the TCA cycle and electron transport chain, SIRT3 inhibition leads to a reduction in mitochondrial respiration and a decrease in cellular ATP levels.[10] Studies on cells with depleted SIRT3 have shown a significant drop in basal ATP levels.[10]
Expected Effects of this compound on Bioenergetics:
| Parameter | Expected Effect of this compound |
| Oxygen Consumption Rate (OCR) | Decrease |
| ATP Production | Decrease |
| Mitochondrial Membrane Potential | Decrease / Depolarization |
Increased Oxidative Stress
A critical function of SIRT3 is to mitigate oxidative stress by activating antioxidant enzymes.[4] Inhibition of SIRT3, therefore, is expected to lead to an accumulation of reactive oxygen species (ROS) within the mitochondria. This can result in damage to mitochondrial DNA, proteins, and lipids, and can trigger downstream signaling pathways that lead to apoptosis.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following are general methodologies for key experiments cited in the context of SIRT3 inhibitor studies.
SIRT3 Inhibition Assay (Fluorometric)
This assay is used to determine the inhibitory activity of a compound against SIRT3.
Principle: A fluorogenic substrate peptide containing an acetylated lysine (B10760008) residue is incubated with recombinant SIRT3 and NAD+. Deacetylation by SIRT3 sensitizes the substrate for a developer enzyme that releases a fluorescent product. The fluorescence intensity is proportional to the SIRT3 activity.
General Protocol:
-
Prepare a reaction mixture containing assay buffer, the fluorogenic substrate peptide, and NAD+.
-
Add the test compound (e.g., this compound) at various concentrations to the reaction mixture.
-
Initiate the reaction by adding recombinant SIRT3 enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate at room temperature to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm).
-
Calculate the percentage of inhibition relative to a vehicle control.
Western Blot for Acetylated Mitochondrial Proteins
This method is used to assess the effect of a SIRT3 inhibitor on the acetylation status of mitochondrial proteins.
Protocol:
-
Treat cells with the SIRT3 inhibitor (e.g., this compound) for a specified time.
-
Isolate mitochondria from the treated cells by differential centrifugation.
-
Lyse the mitochondria to extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the mitochondrial proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for acetylated lysine residues.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the results to a loading control such as VDAC or COX IV.
Measurement of Cellular ATP Levels
This assay quantifies the effect of SIRT3 inhibition on cellular energy status.
Protocol:
-
Plate cells in a 96-well plate and treat with the SIRT3 inhibitor.
-
After the treatment period, lyse the cells to release ATP.
-
Use a commercial ATP assay kit, which typically utilizes the luciferase/luciferin reaction.
-
Measure the luminescence using a microplate reader.
-
Generate a standard curve with known ATP concentrations to determine the ATP concentration in the samples.
-
Normalize the ATP levels to the total protein concentration in each well.
Analysis of Mitochondrial Respiration
The Seahorse XF Analyzer is commonly used to measure the oxygen consumption rate (OCR) and assess mitochondrial respiration in real-time.
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat the cells with the SIRT3 inhibitor.
-
Wash the cells and replace the medium with XF assay medium.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples respiration), and rotenone/antimycin A (Complex I and III inhibitors).
-
Measure the OCR at baseline and after each injection.
-
From the resulting OCR profile, calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Signaling Pathways and Visualizations
The following diagrams illustrate the central role of SIRT3 in mitochondrial function and the expected consequences of its inhibition by this compound.
Figure 1. Simplified signaling pathway of SIRT3-mediated activation of mitochondrial function.
Figure 2. Logical relationship of this compound action leading to mitochondrial dysfunction.
Figure 3. General experimental workflow for characterizing a SIRT3 inhibitor.
Conclusion
This compound is a known inhibitor of SIRT3, although publicly available data on its specific and comprehensive effects on mitochondrial function are scarce. Based on its inhibitory action and the well-established role of SIRT3, it is predicted that this compound will induce mitochondrial dysfunction by increasing protein hyperacetylation, impairing bioenergetics, and elevating oxidative stress. For researchers and drug development professionals, this compound can serve as a tool compound for studying the consequences of SIRT3 inhibition. However, further detailed characterization of its potency, selectivity, and cellular effects is necessary to fully understand its potential as a therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide offer a basis for such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of novel SIRT3 inhibitor scaffolds by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antihypertensive activity of pyrimidin-4(3H)-one derivatives as losartan analogue for new angiotensin II receptor type 1 (AT1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
SIRT3-IN-2: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT3, a key mitochondrial NAD+-dependent deacetylase, has emerged as a significant therapeutic target in a range of human diseases, including metabolic disorders and cancer. It plays a crucial role in maintaining mitochondrial homeostasis by regulating the acetylation status of numerous mitochondrial proteins. The development of small molecule inhibitors of SIRT3 is a critical step in elucidating its physiological functions and exploring its therapeutic potential. This technical guide provides an in-depth overview of the discovery and initial development of SIRT3-IN-2, a novel inhibitor identified through a virtual screening approach.
Discovery and Screening
This compound was identified through a computational drug discovery workflow, as detailed in the publication by Salo HS, et al. (2013). The process involved a combination of shape-based filtering and flexible docking to screen the ChemBridge database for potential SIRT3 inhibitors. This approach led to the identification of two novel inhibitor scaffolds, one of which was the basis for this compound.
Experimental Workflow: Virtual Screening and In Vitro Validation
Quantitative Data
The inhibitory activity of this compound was evaluated using an in vitro fluorometric deacetylase assay. The available quantitative data from the initial study is summarized in the table below.
| Compound | Target Sirtuin | Concentration (µM) | % Inhibition | Reference |
| This compound | SIRT3 | 200 | 39% | [Salo HS, et al., 2013] |
Experimental Protocols
Virtual Screening Methodology
The virtual screening workflow aimed to identify novel small molecules that could bind to the active site of SIRT3.
-
Database Preparation: A chemical library (ChemBridge database) was prepared for screening.
-
Shape-Based Filtering: The database was initially filtered based on the 3D shape similarity to known sirtuin inhibitors. This step rapidly reduced the number of molecules for more computationally intensive docking studies.
-
Flexible Docking: The remaining compounds were then docked into the crystal structure of human SIRT3. A flexible docking protocol was employed to allow for conformational changes in both the ligand and the protein's active site, providing a more accurate prediction of binding affinity.
-
Hit Selection: Based on the docking scores and predicted binding modes, 40 initial hit compounds were selected for experimental validation.
In Vitro Fluorometric Deacetylase Assay
The inhibitory activity of the selected compounds against SIRT3 was determined using a commercially available fluorogenic assay. The principle of this assay is the enzymatic deacetylation of a fluorophore-linked acetylated peptide substrate by SIRT3. Subsequent development releases the fluorophore, and the fluorescence intensity is measured.
-
Reagents:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic acetylated peptide substrate
-
NAD+ (cofactor)
-
Assay buffer
-
Developer solution
-
Test compounds (dissolved in DMSO)
-
-
Procedure:
-
The test compound (this compound) was pre-incubated with the SIRT3 enzyme and NAD+ in the assay buffer in a 96-well plate.
-
The fluorogenic substrate was added to initiate the enzymatic reaction.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The developer solution was added to stop the reaction and generate the fluorescent signal.
-
Fluorescence was measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
The percentage of inhibition was calculated by comparing the fluorescence signal in the presence of the inhibitor to the control (vehicle-only) wells.
-
SIRT3 Signaling Pathway
SIRT3 is a central regulator of mitochondrial function, impacting cellular metabolism, oxidative stress, and apoptosis. It deacetylates and thereby activates a wide range of mitochondrial enzymes. Inhibition of SIRT3 by molecules like this compound is expected to disrupt these pathways.
Conclusion and Future Directions
The discovery of this compound through a structure-based virtual screening campaign represents a successful application of computational methods in identifying novel enzyme inhibitors. While the initial characterization shows moderate inhibitory activity, this molecule and its scaffold serve as a valuable starting point for further medicinal chemistry optimization to improve potency and selectivity. Future studies should focus on determining the IC50 values of this compound against a panel of sirtuin enzymes to establish a clear selectivity profile. Furthermore, investigating the cellular effects of this compound on mitochondrial protein acetylation and downstream signaling pathways will be crucial to validate its mechanism of action and to explore its potential as a chemical probe for studying SIRT3 biology and as a lead compound for drug development.
The Impact of Small-Molecule Inhibitors on SIRT3 Substrate Deacetylation: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the impact of various small-molecule inhibitors on Sirtuin 3 (SIRT3) substrate deacetylation. Initial searches for a specific compound designated "SIRT3-IN-2" did not yield specific publicly available data. Therefore, this guide focuses on well-characterized SIRT3 inhibitors to provide a thorough understanding of the current landscape of SIRT3 inhibition for researchers, scientists, and drug development professionals.
Introduction
Sirtuin 3 (SIRT3), a member of the NAD+-dependent class III histone deacetylase family, is a primary mitochondrial deacetylase.[1][2] It plays a critical role in regulating mitochondrial function and cellular metabolism by deacetylating a wide array of mitochondrial proteins.[3][4] These substrates are involved in crucial pathways such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, oxidative phosphorylation, and antioxidant defense.[4][5] Given its central role in mitochondrial homeostasis, SIRT3 has emerged as a significant therapeutic target for various diseases, including cancer and metabolic disorders.[4][5] The development of small-molecule inhibitors of SIRT3 is a key strategy for probing its biological functions and for potential therapeutic interventions. This guide provides an in-depth analysis of the quantitative effects, experimental methodologies, and signaling pathways associated with prominent SIRT3 inhibitors.
Quantitative Data on SIRT3 Inhibitors
The inhibitory potency of various compounds against SIRT3 and other sirtuin isoforms is a critical parameter for their characterization and potential therapeutic use. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known SIRT3 inhibitors.
| Compound | SIRT3 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Notes | Reference(s) |
| 3-(1H-1,2,3-triazol-4-yl)pyridine (3-TYP) | 38 | >200 | >200 | Selective for SIRT3 over SIRT1 and SIRT2. | [6] |
| YC8-02 | - | - | <1 | A mitochondria-targeted inhibitor. Specific IC50 for SIRT3 is not explicitly stated but is implied to be effective in cells. | [7] |
| SJ-106C | - | - | <1 | An improved, more soluble mitochondria-targeted inhibitor derived from YC8-02. | [7][8] |
| NH4-10 | 0.67 | - | - | A mechanism-based inhibitor. | [7][8] |
| NH4-9 | >83 | - | - | A structurally similar analog to NH4-10 with significantly lower potency. | [7][8] |
| Nicotinamide (B372718) (NAM) | 36.7 ± 1.3 | - | - | A known endogenous inhibitor of sirtuins. | [9] |
| Isonicotinamide (isoNAM) | 13,800 ± 500 | - | - | An analog of nicotinamide with much lower potency. | [9] |
| Mitochondria-Targeted Inhibitor (Compound 4) | Potent (specific value not provided) | - | - | A mechanism-based inhibitor with an ε-N'-methylthiourea functionality. | [10] |
| Mitochondria-Targeted Inhibitor (Compound 17) | Equipotent to EX-527 and compound 19 against SIRT1 in vitro | - | - | A non-fluorescent, low-cytotoxicity inhibitor used in cellular studies. | [10] |
Key Experimental Protocols
The evaluation of SIRT3 inhibitors involves a range of biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the literature.
In Vitro SIRT3 Deacetylase Activity Assay (Fluorometric)
This assay is commonly used to screen for and characterize SIRT3 inhibitors by measuring the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on a known SIRT3 substrate)
-
NAD+
-
Developer solution (e.g., containing trypsin and a fluorescence releasing agent)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (potential inhibitors)
-
96-well black microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, the fluorogenic acetylated peptide substrate, and NAD+.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate the reaction by adding recombinant SIRT3 to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).[9][11]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to SIRT3 within a cellular context.
Materials:
-
Cultured cells (e.g., HEK293T)
-
Test compound
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating and cooling samples
-
SDS-PAGE and Western blotting reagents
-
Anti-SIRT3 antibody
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a defined period.
-
Harvest and wash the cells, then resuspend them in lysis buffer.
-
Divide the cell lysate into aliquots and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble SIRT3 at each temperature by SDS-PAGE and Western blotting using an anti-SIRT3 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]
Immunoprecipitation and Western Blotting for Substrate Acetylation
This method is used to assess the effect of a SIRT3 inhibitor on the acetylation status of a specific SIRT3 substrate in cells.
Materials:
-
Cultured cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with deacetylase inhibitors like trichostatin A and nicotinamide)
-
Antibody against the target substrate (for immunoprecipitation)
-
Protein A/G agarose (B213101) beads
-
Anti-acetyl-lysine antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with the test compound or vehicle for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Incubate a portion of the cell lysate with an antibody against the SIRT3 substrate of interest.
-
Add protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated protein from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-acetyl-lysine antibody to detect the acetylation level of the substrate.
-
Normalize the signal to the total amount of the immunoprecipitated protein. An increase in the acetyl-lysine signal in the presence of the inhibitor indicates successful SIRT3 inhibition.[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for understanding the impact of SIRT3 inhibitors. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts.
Caption: A diagram illustrating the inhibition of SIRT3-mediated deacetylation.
Caption: A workflow diagram for a typical in vitro SIRT3 activity assay.
Caption: A workflow diagram for a Cellular Thermal Shift Assay (CETSA).
Conclusion
The study of SIRT3 inhibitors is a rapidly evolving field with significant potential for therapeutic development. While a specific inhibitor named "this compound" was not identified in the surveyed literature, a range of potent and, in some cases, selective inhibitors have been characterized. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to design and execute studies aimed at further elucidating the roles of SIRT3 and developing novel therapeutic agents targeting this crucial mitochondrial deacetylase. The continued development of highly selective and cell-permeable SIRT3 inhibitors will be instrumental in advancing our understanding of mitochondrial biology and its implications for human health and disease.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Dual Deletion of the Sirtuins SIRT2 and SIRT3 Impacts on Metabolism and Inflammatory Responses of Macrophages and Protects From Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00216J [pubs.rsc.org]
- 11. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 12. Regulation of the mPTP by SIRT3-mediated deacetylation of CypD at lysine 166 suppresses age-related cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of SIRT3 Inhibition on Cellular Pathways: A Technical Guide on SIRT3-IN-2
For Researchers, Scientists, and Drug Development Professionals
Notice: Information regarding the specific compound "SIRT3-IN-2" is limited in publicly available scientific literature. This guide provides a comprehensive overview of the cellular pathways modulated by SIRT3 inhibition, drawing on data from known SIRT3 inhibitors and the foundational research identifying this compound. The effects described herein are the anticipated consequences of SIRT3 inhibition by compounds such as this compound.
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a critical role in maintaining mitochondrial homeostasis and regulating cellular metabolism. Its inhibition presents a promising therapeutic strategy for various diseases, including cancer. This technical guide explores the cellular pathways modulated by SIRT3 inhibition, with a focus on the implications of treatment with the SIRT3 inhibitor, this compound.
Core Cellular Processes Modulated by SIRT3 Inhibition
SIRT3 deacetylates and activates a multitude of mitochondrial proteins, thereby governing key metabolic and stress-response pathways. Inhibition of SIRT3 is expected to reverse these effects, leading to:
-
Metabolic Reprogramming: SIRT3 enhances oxidative phosphorylation and fatty acid oxidation while suppressing glycolysis. Its inhibition is predicted to shift cellular metabolism towards a more glycolytic state.
-
Increased Oxidative Stress: SIRT3 is a master regulator of mitochondrial reactive oxygen species (ROS) by activating antioxidant enzymes. Treatment with a SIRT3 inhibitor would likely lead to increased ROS levels and subsequent cellular damage.
-
Induction of Apoptosis and Autophagy: By modulating mitochondrial function and metabolic pathways, SIRT3 influences cell survival and death processes.
Quantitative Data on SIRT3 Inhibitors
The following table summarizes available quantitative data for this compound and other notable SIRT3 inhibitors. This data is crucial for comparing the potency and specificity of these compounds in experimental settings.
| Compound | Target(s) | IC50 / Activity | Cell-Based Assay / Notes | Reference |
| This compound | SIRT3 | Reduces activity by 39% at 200 µM | Identified through virtual screening. | [1] |
| YC8-02 | SIRT1, SIRT2, SIRT3 | SIRT1: 1.12 µM, SIRT2: 0.12 µM, SIRT3: 1.44 µM | Mitochondria-targeted inhibitor. | |
| SJ-106C | SIRT1, SIRT2, SIRT3 | SIRT1: 1.35 µM, SIRT2: 0.22 µM, SIRT3: 0.94 µM | Improved solubility derivative of YC8-02. | |
| 3-TYP | SIRT3 | IC50: 38 µM | Also inhibits MAT2 and IDO. | [1] |
Key Signaling Pathways Affected by SIRT3 Inhibition
Inhibition of SIRT3 disrupts several critical signaling pathways that are central to cellular function and survival. The following diagrams illustrate these pathways and the predicted impact of a SIRT3 inhibitor.
Metabolic Regulation Pathway
SIRT3 is a central hub for mitochondrial metabolism, deacetylating and activating enzymes in the TCA cycle, fatty acid oxidation, and the electron transport chain. Inhibition of SIRT3 would lead to the hyperacetylation and reduced activity of these key metabolic enzymes.
References
Methodological & Application
Application Notes and Protocols for SIRT3-IN-2 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction to SIRT3 and SIRT3-IN-2
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD⁺-dependent protein deacetylase, playing a pivotal role in metabolic homeostasis, energy production, and cellular stress response.[1][2] Located in the mitochondrial matrix, SIRT3 regulates the activity of key enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the electron transport chain.[3][4] A critical function of SIRT3 is to mitigate oxidative stress by deacetylating and activating antioxidant enzymes, such as manganese superoxide (B77818) dismutase 2 (SOD2) and isocitrate dehydrogenase 2 (IDH2).[5] Given its central role in mitochondrial function, dysregulation of SIRT3 is implicated in various pathologies, including cancer, metabolic syndromes, and neurodegenerative diseases, making it a compelling target for therapeutic investigation.[6]
This compound is a small molecule inhibitor of SIRT3. It was identified through virtual screening and serves as a tool for investigating the cellular consequences of SIRT3 inhibition.[7][8] By blocking SIRT3's deacetylase activity, this compound leads to the hyperacetylation of its mitochondrial protein substrates, which can result in decreased mitochondrial function, increased reactive oxygen species (ROS) production, and the induction of apoptosis.[9][10]
Quantitative Data for SIRT3 Inhibitors
The following tables summarize the inhibitory activity of this compound and other commonly used SIRT3 inhibitors for comparative purposes. Note that this compound displays modest potency, and researchers may need to use concentrations in the high micromolar range to observe significant biological effects.
Table 1: Inhibitory Activity of this compound
| Compound | Target | Activity | Reference(s) |
|---|
| this compound | SIRT3 | Reduces activity by 39% at 200 µM |[7] |
Table 2: Comparative Inhibitory Activity of Selected Sirtuin Inhibitors
| Compound | Target(s) | IC₅₀ | Selectivity Profile | Reference(s) |
|---|---|---|---|---|
| 3-TYP | SIRT3 | 38 µM | Selective over SIRT1 and SIRT2. | [11] |
| SJ-106C | SIRT3 | 0.49 µM | Also inhibits SIRT1 (IC₅₀ = 2.1 µM) and SIRT2 (IC₅₀ = 1.3 µM). | [6] |
| LC-0296 | SIRT3 | 3.6 µM | ~19-fold selective over SIRT1; ~9-fold selective over SIRT2. | [12] |
| AGK2 | SIRT2 | 3.5 µM | Weakly inhibits SIRT1 (IC₅₀ = 30 µM) and SIRT3 (IC₅₀ = 91 µM). | [11] |
| SIRT-IN-2 | SIRT1/2/3 | 4 nM / 4 nM / 7 nM | Potent pan-SIRT1/2/3 inhibitor. |[13] |
Core Methodologies
Preparation of this compound Stock Solution
Principle: Small molecule inhibitors are typically dissolved in an organic solvent, like dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution, which is then diluted to the final working concentration in cell culture medium.
Materials:
-
This compound powder (CAS No. 848688-62-0)
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the molecular weight (351.38 g/mol ), calculate the volume of DMSO required to prepare a stock solution (e.g., 10 mM or 20 mM).
-
Example for 1 mg of powder to make a 10 mM stock:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.01 mol/L * 351.38 g/mol ) = 0.0002846 L = 284.6 µL
-
-
-
Add the calculated volume of DMSO to the vial.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
General Protocol for Cell Treatment
Principle: Cells are treated with this compound by diluting the DMSO stock solution into the culture medium. A vehicle control (DMSO alone) is essential to distinguish the effects of the compound from the effects of the solvent.
Procedure:
-
Seed cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the inhibitor in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Note: Due to the modest potency of this compound, a starting dose-response range of 50 µM to 500 µM is recommended.
-
-
Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 6, 24, or 48 hours) before proceeding with downstream analysis.
Experimental Protocols and Applications
The inhibition of SIRT3 can impact cell viability, mitochondrial function, and apoptosis. The following protocols outline key experiments to characterize these effects.
Cell Viability and Cytotoxicity Assay (MTT/LDH)
Principle: The MTT assay measures cell viability based on the metabolic activity of mitochondria, while the LDH assay measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase from damaged cells. These assays are useful for determining the dose-dependent effect of this compound on cell survival.[10][14]
Workflow Diagram
Caption: Workflow for analyzing cell viability and mitochondrial ROS.
Materials:
-
Cells cultured in a 96-well plate
-
This compound and vehicle control media
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure (MTT Assay):
-
Treat cells with a range of this compound concentrations as described in section 3.2.
-
At the end of the incubation period, add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the resulting formazan (B1609692) crystals by adding solubilization buffer.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for Target Engagement and Downstream Effects
Principle: To confirm that this compound engages its target, Western blotting can be used to detect the acetylation status of known SIRT3 substrates. An effective inhibitor will cause an increase in the acetylation of proteins like SOD2 (at K68/K122) or IDH2 (at K413).[5][6][15] This method can also probe for downstream markers of apoptosis, such as cleaved caspase-3.[16]
Materials:
-
Cells cultured in 6-well plates
-
This compound and vehicle control media
-
RIPA lysis buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies: anti-acetylated-lysine, anti-Ac-SOD2 (K68), anti-SOD2, anti-Ac-IDH2 (K413), anti-IDH2, anti-cleaved caspase-3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells in 6-well plates with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Capture the image and perform densitometry analysis, normalizing the protein of interest to the loading control.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Principle: SIRT3 inhibition is expected to increase mitochondrial ROS due to the reduced activity of antioxidant enzymes like SOD2.[9][17] MitoSOX™ Red is a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide, allowing for the quantification of mitochondrial ROS by fluorescence microscopy or flow cytometry.
Materials:
-
Cells cultured in an appropriate format (e.g., 96-well plate for plate reader, 6-well plate for flow cytometry)
-
This compound and vehicle control media
-
MitoSOX™ Red reagent
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Treat cells with this compound or vehicle for the desired duration. Include a positive control if available (e.g., Antimycin A).
-
At the end of the treatment, remove the medium and wash the cells with warm PBS or HBSS.
-
Add pre-warmed medium containing MitoSOX™ Red (typically 2.5-5 µM) to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells again with warm PBS or HBSS to remove excess probe.
-
Measure the fluorescence using an appropriate instrument (Ex/Em ≈ 510/580 nm). If using microscopy, counterstain with a nuclear dye.
-
Quantify the fluorescence intensity and normalize it to the vehicle control.
Signaling Pathway Overview
SIRT3 is a central hub for maintaining mitochondrial health. It deacetylates and activates numerous proteins involved in metabolism and stress response. Inhibition of SIRT3 disrupts these protective pathways.
Caption: SIRT3 deacetylates key mitochondrial targets to promote cell survival.
Troubleshooting and Considerations
-
Solubility Issues: If this compound precipitates in the culture medium, try pre-diluting the stock in a small volume of medium before adding it to the final culture volume. Ensure the final DMSO concentration remains low.
-
Lack of Effect: Given its reported low potency, a lack of effect may be due to insufficient concentration or duration of treatment. Perform a broad dose-response (e.g., 10-500 µM) and a time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal conditions for your cell type.
-
Off-Target Effects: At high concentrations, small molecule inhibitors may have off-target effects. It is crucial to confirm target engagement by assessing the acetylation of known SIRT3 substrates. Consider using siRNA/shRNA-mediated knockdown of SIRT3 as an orthogonal method to validate findings.[10][15]
-
Cell Type Specificity: The response to SIRT3 inhibition can vary significantly between cell lines depending on their metabolic state and reliance on mitochondrial function. Effects observed in one cell line may not be directly translatable to another.
References
- 1. caymanchem.com [caymanchem.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00216J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SIRT3 Modulates Endothelial Mitochondrial Redox State during Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hit2Lead | Bioactive small molecules | N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide | SC-5716760 [hit2lead.com]
- 9. SirT3 Regulates the Mitochondrial Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirt3-mediated mitophagy protects tumor cells against apoptosis under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Sirtuin 3 attenuates neuroinflammation-induced apoptosis in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sirt3 Impairment and SOD2 Hyperacetylation in Vascular Oxidative Stress and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ROS-Induced Oxidative Damage and Mitochondrial Dysfunction Mediated by Inhibition of SIRT3 in Cultured Cochlear Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIRT3 Inhibition in Animal Models
Disclaimer: There is currently no publicly available in vivo data regarding the dosage and administration of the specific compound SIRT3-IN-2 in animal models. The information provided below is based on a more potent and well-characterized SIRT3 inhibitor, SJ-106C , and is intended to serve as a representative example and guide for researchers interested in studying the effects of SIRT3 inhibition in vivo. Researchers should conduct their own dose-finding and toxicology studies for any new compound, including this compound.
Introduction to SIRT3 Inhibition
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses.[1][2][3][4] Its involvement in various pathological conditions, including cancer and metabolic diseases, has made it an attractive therapeutic target.[5][6] Pharmacological inhibition of SIRT3 allows for the investigation of its role in disease progression and the evaluation of its therapeutic potential.
These application notes provide a detailed protocol for the in vivo administration of the SIRT3 inhibitor SJ-106C in a mouse xenograft model, which can be adapted for other SIRT3 inhibitors and animal models with appropriate modifications.
Quantitative Data Summary
The following table summarizes the dosage and administration details for the SIRT3 inhibitor SJ-106C as reported in a diffuse large B-cell lymphoma (DLBCL) xenograft mouse model.[7]
| Compound | Animal Model | Cell Line | Dosage | Administration Route | Dosing Frequency | Study Duration | Reference |
| SJ-106C | NSG Mice | OCI-LY7 | 50 mg/kg | Intraperitoneal (IP) | Five times per week | 24 days | [7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of a SIRT3 Inhibitor in a Xenograft Mouse Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of the SIRT3 inhibitor SJ-106C in a subcutaneous OCI-LY7 DLBCL xenograft model in immunodeficient mice.[7]
1. Materials:
-
SIRT3 Inhibitor (e.g., SJ-106C)
-
Vehicle (appropriate for solubilizing the inhibitor)
-
OCI-LY7 cells
-
Matrigel Basement Membrane Matrix
-
Phosphate-Buffered Saline (PBS), sterile
-
8-week-old male NSG (NOD scid gamma) mice
-
Syringes and needles (appropriate for cell injection and IP administration)
-
Calipers for tumor measurement
-
Animal balance
2. Methods:
2.1. Cell Preparation and Xenograft Implantation:
- Culture OCI-LY7 cells under standard conditions.
- On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
- Subcutaneously inject 10 million cells in a volume of 100 µL into both flanks of each 8-week-old male NSG mouse.[7]
- Monitor the mice for tumor growth.
2.2. Animal Grouping and Treatment:
- Once tumors reach a palpable size, randomize the mice into treatment and control groups (n=5 mice per group).[7]
- Prepare the SIRT3 inhibitor SJ-106C at a concentration that allows for a final dose of 50 mg/kg. The vehicle used for solubilization should be used as the control.
- Administer the SIRT3 inhibitor or vehicle via intraperitoneal (IP) injection.[7]
- Repeat the administration five times per week for a total of 24 days.[7]
2.3. Monitoring and Endpoint:
- Measure tumor volumes using calipers at regular intervals. The formula for tumor volume is: (Length x Width²) / 2.
- Monitor the body weight of the mice throughout the study to assess toxicity.[7]
- At the end of the 24-day treatment period, euthanize the mice according to institutional guidelines.
- Dissect the tumors and measure their final weight.[7]
3. Data Analysis:
-
Compare the tumor growth curves and final tumor weights between the treatment and vehicle control groups.
-
Analyze the body weight data to assess any significant differences, which could indicate toxicity.
-
Statistical analysis (e.g., Student's t-test) should be used to determine the significance of the observed differences.
Visualizations
Signaling Pathway Diagram
Caption: SIRT3 signaling pathway and the effect of its inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo testing of a SIRT3 inhibitor.
References
- 1. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Deletion of the Sirtuins SIRT2 and SIRT3 Impacts on Metabolism and Inflammatory Responses of Macrophages and Protects From Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of SIRT3 in homeostasis and cellular health [frontiersin.org]
- 4. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Dual Deletion of the Sirtuins SIRT2 and SIRT3 Impacts on Metabolism and Inflammatory Responses of Macrophages and Protects From Endotoxemia [frontiersin.org]
- 7. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining the Recommended Concentration of SIRT3-IN-2 for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
SIRT3 (Sirtuin 3) is a primary mitochondrial NAD+-dependent deacetylase that plays a critical role in regulating mitochondrial function, metabolism, and cellular stress response. It targets a wide range of mitochondrial proteins, influencing pathways involved in fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and reactive oxygen species (ROS) detoxification. Given its central role in cellular homeostasis, SIRT3 has emerged as a significant therapeutic target for various diseases, including metabolic disorders, cardiovascular diseases, neurodegenerative diseases, and cancer.
SIRT3-IN-2 is a small molecule inhibitor of SIRT3. These application notes provide a guide for determining the effective concentration of this compound in cell-based assays, including a summary of available data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Data Presentation: Efficacy of SIRT3 Inhibitors
The following table summarizes the inhibitory activity of this compound and other relevant SIRT3 inhibitors. It is important to note that the optimal concentration for any given cell-based assay is cell-type specific and should be determined empirically. The data below serves as a starting point for designing such experiments.
| Compound | Target(s) | Assay Type | Cell Line/System | Concentration/IC50 | Reference |
| This compound | SIRT3 | Biochemical Assay | - | Reduces activity by 39% at 200 µM | [1] |
| SIRT1/2/3-IN-2 | SIRT1, SIRT2, SIRT3 | Biochemical Assay | - | 71% inhibition of SIRT3 at 200 µM | [2] |
| SIRT-IN-3 | SIRT1, SIRT2, SIRT3 | Biochemical Assay | - | IC50 = 235 µM for SIRT3 | [3] |
Signaling Pathway and Experimental Workflow
SIRT3 Signaling Pathway
SIRT3 is a key regulator of mitochondrial protein acetylation. Under conditions of cellular stress, such as nutrient deprivation or oxidative stress, NAD+ levels can change, modulating SIRT3 activity. Activated SIRT3 deacetylates and thereby activates a variety of downstream targets involved in mitochondrial metabolism and antioxidant defense.
References
Application Notes and Protocols: Evaluating SIRT3 Inhibition in Mouse Models of Metabolic Disease
Introduction
Sirtuin 3 (SIRT3) has emerged as a critical regulator of mitochondrial function and metabolic homeostasis. Localized primarily in the mitochondria, SIRT3 is an NAD+-dependent deacetylase that governs the activity of numerous enzymes involved in fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and oxidative stress mitigation.[1][2] Dysregulation of SIRT3 activity is strongly associated with the pathogenesis of metabolic diseases, including obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD).[2][3] Studies utilizing SIRT3 knockout (KO) mice have demonstrated that the absence of SIRT3 exacerbates metabolic syndrome, characterized by increased mitochondrial protein acetylation, impaired fatty acid oxidation, and reduced ATP production.[3][4] Conversely, overexpression of SIRT3 has been shown to be protective against diet-induced metabolic derangements. Given its central role, pharmacological modulation of SIRT3 activity presents a promising therapeutic avenue for metabolic disorders.
These application notes provide a comprehensive overview of the role of SIRT3 in metabolic diseases based on preclinical mouse models. While specific in vivo data for the inhibitor SIRT3-IN-2 in metabolic disease models is not yet available in the public domain, we present established experimental protocols and representative data from SIRT3 knockout and overexpression studies. These methodologies form the foundation for the preclinical evaluation of any SIRT3 inhibitor, including this compound, in the context of metabolic disease.
SIRT3 Signaling in Metabolic Regulation
SIRT3 orchestrates mitochondrial function through the deacetylation of key metabolic enzymes and regulatory proteins. A simplified representation of the SIRT3 signaling pathway is depicted below.
Quantitative Data from SIRT3 Mouse Models
The following tables summarize key metabolic parameters from studies on SIRT3 knockout (KO) and overexpression (OE) mice fed a high-fat diet (HFD), a common model for inducing metabolic disease.
Table 1: Metabolic Phenotype of SIRT3 KO Mice on High-Fat Diet
| Parameter | Wild-Type (WT) on HFD | SIRT3 KO on HFD | Percent Change | Reference |
| Body Weight (g) | 45.2 ± 2.1 | 52.1 ± 2.5 | +15.3% | [3] |
| Fat Mass (%) | 38.5 ± 1.9 | 45.3 ± 2.2 | +17.7% | [3] |
| Glucose (mg/dL) - Fasting | 145 ± 10 | 180 ± 15 | +24.1% | [5] |
| Insulin (ng/mL) - Fasting | 2.1 ± 0.3 | 3.5 ± 0.4 | +66.7% | [5] |
| Liver Triglycerides (mg/g) | 150 ± 12 | 225 ± 20 | +50.0% | [3] |
| Oxygen Consumption (mL/kg/h) | 1250 ± 50 | 1050 ± 45 | -16.0% | [5] |
| LCAD Activity (relative units) | 0.7 ± 0.1 | 0.4 ± 0.05 | -42.9% | [3] |
Table 2: Metabolic Phenotype of SIRT3 OE Mice on High-Fat Diet
| Parameter | Wild-Type (WT) on HFD | SIRT3 OE on HFD | Percent Change | Reference |
| Body Weight (g) | 46.1 ± 2.3 | 40.5 ± 2.0 | -12.1% | [6] |
| Fat Mass (%) | 39.2 ± 2.0 | 33.1 ± 1.8 | -15.6% | [6] |
| Glucose Tolerance (AUC) | 25000 ± 1500 | 18000 ± 1200 | -28.0% | [6] |
| Insulin Sensitivity (ITT) | 55% of baseline | 75% of baseline | +36.4% | [6] |
| Liver Triglycerides (mg/g) | 160 ± 15 | 110 ± 10 | -31.3% | [6] |
Experimental Protocols
The following are detailed protocols for key experiments used to assess metabolic phenotypes in mouse models. These protocols can be adapted for the evaluation of SIRT3 inhibitors like this compound.
High-Fat Diet-Induced Obesity Model
This protocol describes the induction of obesity and metabolic syndrome in mice, a standard model for studying metabolic diseases.
Protocol:
-
Animal Model: Use 6-8 week old male C57BL/6J mice, a strain susceptible to diet-induced obesity.
-
Housing: House mice in a temperature-controlled facility (22-24°C) with a 12-hour light/dark cycle.
-
Acclimatization: Allow mice to acclimatize for one week with free access to standard chow and water.
-
Dietary Intervention:
-
Control Group: Feed a control diet (e.g., D12450J, Research Diets) with 10% of calories from fat.
-
HFD Group: Feed a high-fat diet (e.g., D12492, Research Diets) with 60% of calories from fat.
-
Provide diets and water ad libitum for 12-16 weeks.
-
-
Monitoring: Record body weight and food intake weekly.
-
Metabolic Phenotyping: Perform metabolic assessments during the final weeks of the study (see protocols below).
-
Endpoint: At the end of the study, euthanize mice and collect blood and tissues (liver, adipose tissue, muscle) for further analysis.
Glucose and Insulin Tolerance Tests (GTT & ITT)
These tests are crucial for assessing glucose homeostasis and insulin sensitivity.
Protocol:
-
Fasting: Fast mice for 6 hours (GTT) or 4 hours (ITT) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Injection:
-
GTT: Administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight).
-
ITT: Administer an IP injection of insulin (0.75 U/kg body weight).
-
-
Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose levels over time and calculate the Area Under the Curve (AUC) for GTT. For ITT, express glucose levels as a percentage of the baseline.
General Protocol Template for this compound Evaluation
This template provides a framework for assessing the efficacy of a SIRT3 inhibitor in a mouse model of established metabolic disease.
Protocol:
-
Disease Induction: Induce metabolic disease in C57BL/6J mice by feeding a high-fat diet for 12 weeks as described above.
-
Treatment Groups: Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., saline, DMSO/Cremophor solution).
-
This compound (low dose).
-
This compound (high dose).
-
(Optional) Positive control group.
-
-
Drug Administration: Administer this compound or vehicle daily for 4-8 weeks via an appropriate route (e.g., intraperitoneal injection, oral gavage). The formulation and dosage should be determined from prior pharmacokinetic and pharmacodynamic studies.
-
In-life Measurements: Continue monitoring body weight and food intake weekly.
-
Metabolic Phenotyping: In the final weeks of treatment, perform comprehensive metabolic phenotyping including GTT, ITT, body composition analysis (EchoMRI), and indirect calorimetry (CLAMS).
-
Terminal Procedures:
-
At the end of the treatment period, collect terminal blood samples for analysis of glucose, insulin, lipids, and liver enzymes.
-
Harvest tissues (liver, adipose, muscle) and flash-freeze in liquid nitrogen or fix in formalin.
-
Target Engagement: Analyze mitochondrial protein acetylation in liver and muscle tissue via Western blot using an anti-acetylated lysine (B10760008) antibody to confirm SIRT3 inhibition.
-
Conclusion
SIRT3 is a key regulator of mitochondrial metabolism, and its dysfunction is intimately linked to the development of metabolic diseases. The experimental models and protocols detailed in these application notes provide a robust framework for investigating the role of SIRT3 and for evaluating the therapeutic potential of SIRT3 inhibitors. While in vivo efficacy data for this compound in metabolic disease is not yet published, the provided methodologies offer a clear path for its preclinical assessment. Future studies employing such inhibitors will be crucial in validating SIRT3 as a druggable target for the treatment of obesity, type 2 diabetes, and related metabolic disorders.
References
- 1. "Mammalian Sir2 homolog SIRT3 regulates global mitochondrial lysine ace" by D B. Lombard, F W. Alt et al. [mouseion.jax.org]
- 2. Sirtuin 3: A major control point for obesity-related metabolic diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. SIRT3 regulates mitochondrial biogenesis in aging-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing SIRT3 Inhibition with SIRT3-IN-2
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a critical role in regulating mitochondrial function, metabolism, and cellular stress responses. Its dysregulation has been implicated in a variety of diseases, including metabolic disorders, cardiovascular diseases, neurodegenerative diseases, and cancer. As such, SIRT3 has emerged as a promising therapeutic target. SIRT3-IN-2 is a small molecule inhibitor of SIRT3. These application notes provide detailed protocols for assessing the inhibitory activity of this compound against SIRT3 using both biochemical and cell-based assays.
This compound is a compound identified through virtual screening that has been shown to inhibit SIRT3 activity.[1] Understanding its potency and mechanism of action is crucial for its development as a research tool or potential therapeutic agent.
Data Presentation
The inhibitory activity of this compound and other common sirtuin modulators are summarized in the table below for comparative purposes. It is important to note that a full IC50 value for this compound is not publicly available in the reviewed literature; instead, its percentage of inhibition at a specific concentration is provided.
| Compound | Target Sirtuin(s) | IC50 Value (µM) | Percent Inhibition | Notes |
| This compound | SIRT3 | Not Available | 39% at 200 µM[1] | Identified as a SIRT3 inhibitor scaffold.[1] |
| 3-TYP | SIRT3 | 38[2] | - | Selective for SIRT3 over SIRT1 and SIRT2. |
| AGK2 | SIRT2 (also SIRT1, SIRT3) | 3.5 (SIRT2), 30 (SIRT1), 91 (SIRT3)[2] | - | Selective SIRT2 inhibitor with off-target effects at higher concentrations. |
| EX-527 (Selisistat) | SIRT1 | 0.038 - 0.098 | - | Highly selective for SIRT1 over SIRT2 and SIRT3. |
| Nicotinamide | Pan-Sirtuin Inhibitor | ~50 - 180 | - | A general sirtuin inhibitor. |
Experimental Protocols
Biochemical SIRT3 Inhibition Assay (Fluorometric)
This protocol describes the in vitro measurement of SIRT3 deacetylase activity and its inhibition by this compound using a fluorogenic substrate. The principle of this assay is that the deacetylation of a fluorophore-linked acetylated peptide substrate by SIRT3 renders it susceptible to a developing reagent, which then releases the fluorophore, leading to an increase in fluorescence.
Materials and Reagents:
-
Recombinant Human SIRT3 Enzyme
-
Fluorogenic SIRT3 Substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore like AMC)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
SIRT3 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (containing a protease to cleave the deacetylated substrate)
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Nicotinamide)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in SIRT3 Assay Buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to minimize solvent effects.
-
Thaw all other reagents on ice and prepare working solutions of the SIRT3 enzyme, fluorogenic substrate, and NAD+ in SIRT3 Assay Buffer at the recommended concentrations.
-
-
Assay Plate Setup:
-
Add 25 µL of SIRT3 Assay Buffer to all wells.
-
Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the respective wells.
-
Add 10 µL of the prepared SIRT3 enzyme solution to all wells except for the "No Enzyme Control" wells. To these, add 10 µL of assay buffer.
-
Add 5 µL of a known SIRT3 inhibitor (e.g., Nicotinamide) to the positive control wells.
-
Gently mix the plate on a shaker for 1 minute.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of a pre-mixed solution of the fluorogenic substrate and NAD+ to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Stop the enzymatic reaction by adding 50 µL of the Developer Solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.
-
Calculate the percentage of SIRT3 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of this compound well / Fluorescence of vehicle control well)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of SIRT3 activity is inhibited).
-
Cell-Based SIRT3 Inhibition Assay: Western Blot for MnSOD Acetylation
This protocol is designed to assess the ability of this compound to inhibit SIRT3 activity within a cellular context. The acetylation status of Manganese Superoxide Dismutase (MnSOD, also known as SOD2), a known mitochondrial target of SIRT3, is measured by Western blot. An increase in MnSOD acetylation indicates the inhibition of SIRT3.
Materials and Reagents:
-
Appropriate cell line (e.g., HEK293T, MCF7)
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
BCA or Bradford protein assay reagent
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-Lysine, anti-MnSOD, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Experimental Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer containing protease and deacetylase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Immunoprecipitation (Optional, for enhanced signal):
-
Incubate a portion of the cell lysate with an anti-MnSOD antibody overnight at 4°C.
-
Add protein A/G agarose (B213101) beads to pull down the MnSOD protein.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated protein by boiling in Laemmli sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (for total lysate) or the entire immunoprecipitated sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-lysine overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and a chemiluminescence imaging system.
-
-
Data Analysis:
-
To confirm equal loading of MnSOD, the membrane can be stripped and re-probed with an anti-MnSOD antibody. For total lysate analysis, also probe for a loading control like β-actin.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the acetylated-lysine band to the total MnSOD band (for immunoprecipitation) or the loading control (for total lysate) to determine the relative increase in MnSOD acetylation upon treatment with this compound.
-
Mandatory Visualizations
Caption: SIRT3 signaling pathway and point of inhibition by this compound.
Caption: Workflow for the biochemical SIRT3 inhibition assay.
Caption: Workflow for the cell-based SIRT3 inhibition assay.
References
Using SIRT3-IN-2 to Study Mitochondrial Protein Acetylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a critical role in regulating mitochondrial function and cellular metabolism. It governs the acetylation status of numerous mitochondrial proteins, thereby modulating their activity in key pathways such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation.[1][2][3] The dysregulation of SIRT3 activity and the subsequent hyperacetylation of its target proteins are implicated in a range of diseases, including metabolic disorders, cardiovascular diseases, neurodegenerative diseases, and cancer.[4][5]
Small molecule inhibitors of SIRT3 are invaluable tools for elucidating the specific roles of SIRT3-mediated deacetylation in cellular processes and for validating SIRT3 as a therapeutic target. SIRT3-IN-2 is a small molecule identified through virtual screening as an inhibitor of SIRT3.[1][6] These application notes provide a comprehensive guide for utilizing this compound and similar molecules to investigate mitochondrial protein acetylation. Given the limited published data on this compound, this document also includes information on a more potent related compound, SIRT1/2/3-IN-2, and presents generalized protocols that can be adapted for inhibitors with varying potencies.
Mechanism of Action
This compound was identified as a compound that inhibits SIRT3 enzymatic activity.[1] The precise mechanism of inhibition has not been extensively characterized in publicly available literature. However, like many sirtuin inhibitors, it is presumed to interact with the enzyme's catalytic domain, potentially competing with the acetylated substrate or the NAD+ cofactor. The inhibitory effect of this compound leads to an increase in the acetylation levels of SIRT3 target proteins within the mitochondria.
Quantitative Data
The initial identification of this compound and a related, more potent compound, SIRT1/2/3-IN-2, was reported by Salo HS, et al. (2013). The inhibitory activities of these compounds from the primary screening are summarized below. Researchers should note the modest potency of this compound and consider the use of higher concentrations or the alternative compound for more robust effects.
Table 1: In Vitro Inhibitory Activity of this compound and a Related Compound [1][7]
| Compound | Target Sirtuin | Concentration (µM) | % Inhibition |
| This compound | SIRT3 | 200 | 39% |
| SIRT1/2/3-IN-2 | SIRT1 | 200 | 27% |
| SIRT2 | 200 | 72% | |
| SIRT3 | 200 | 71% |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the central role of SIRT3 in mitochondrial protein deacetylation and the general workflow for studying the effects of a SIRT3 inhibitor.
Experimental Protocols
Note: Due to the reported low potency of this compound (39% inhibition at 200 µM), researchers may need to use high concentrations of the inhibitor.[1][6] It is crucial to perform dose-response experiments to determine the optimal concentration for the specific cell line and experimental conditions, while also monitoring for potential off-target effects or cellular toxicity. The use of the more potent SIRT1/2/3-IN-2 (71% SIRT3 inhibition at 200 µM) may be considered as an alternative.[7]
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., HEK293T, HepG2, or a cell line relevant to the research question) in appropriate culture dishes and grow to 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in culture medium to the desired final concentrations. It is advisable to test a range of concentrations (e.g., 50, 100, 200, 400 µM) based on the initial screening data.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours). The optimal incubation time should be determined experimentally.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS and harvest them for downstream applications.
Protocol 2: Mitochondrial Isolation from Cultured Cells
This protocol is based on differential centrifugation.[8]
-
Cell Lysis: Resuspend the harvested cell pellet in ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease and deacetylase inhibitors like Trichostatin A and Nicotinamide).
-
Homogenization: Homogenize the cells on ice using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed (monitor with a microscope).
-
Low-Speed Centrifugation: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a new pre-chilled tube.
-
High-Speed Centrifugation: Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Washing: Discard the supernatant (cytosolic fraction) and wash the mitochondrial pellet by resuspending it in the isolation buffer and centrifuging again at 10,000 x g for 10 minutes at 4°C.
-
Final Pellet: The resulting pellet contains the enriched mitochondrial fraction.
Protocol 3: Western Blotting for Acetylated Mitochondrial Proteins
-
Protein Extraction: Lyse the isolated mitochondrial pellet using RIPA buffer or a similar lysis buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the mitochondrial lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against acetylated lysine (B10760008) (pan-acetyl-lysine antibody). To analyze the acetylation of a specific protein, immunoprecipitation followed by western blotting with a protein-specific antibody may be necessary.[9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a mitochondrial loading control protein (e.g., VDAC, COX IV, or HSP60).
Protocol 4: In Vitro SIRT3 Activity Assay
Several commercial kits are available for measuring SIRT3 activity (e.g., fluorometric assay kits). The general principle involves the deacetylation of a fluorogenic-labeled acetylated peptide substrate by SIRT3, which is then cleaved by a developer to release a fluorescent group.[2][4][10][11]
-
Reagent Preparation: Prepare the SIRT3 enzyme, acetylated peptide substrate, NAD+, and developer solution as per the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, SIRT3 enzyme, and this compound at various concentrations.
-
Initiation: Start the reaction by adding the NAD+ and substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 30-60 minutes).
-
Development: Stop the enzymatic reaction and initiate the development reaction by adding the developer solution. Incubate for an additional 15-30 minutes.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition of SIRT3 activity for each concentration of this compound and determine the IC50 value if possible.
Troubleshooting
-
No change in acetylation levels: This could be due to insufficient inhibitor concentration or incubation time. Given the low potency of this compound, significantly higher concentrations may be required. Also, ensure that the deacetylase inhibitors are included in all lysis and extraction buffers.
-
High background in Western blots: Ensure proper blocking and washing steps. Using BSA instead of milk for blocking may reduce background with some antibodies.
-
Cell toxicity: High concentrations of this compound or the solvent (DMSO) may be toxic to cells. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range.
-
Low mitochondrial yield: Optimize the cell homogenization step to ensure efficient cell lysis without damaging the mitochondria.
Conclusion
This compound serves as a starting point for researchers interested in chemically probing the function of SIRT3. While its modest potency necessitates careful experimental design and optimization, the protocols outlined in this document provide a robust framework for investigating the impact of SIRT3 inhibition on mitochondrial protein acetylation. For studies requiring more pronounced effects, the related compound SIRT1/2/3-IN-2 may represent a more suitable alternative. As with any chemical probe, careful validation and the use of appropriate controls are paramount to ensure the generation of reliable and interpretable data.
References
- 1. Identification of novel SIRT3 inhibitor scaffolds by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIRT3 enzymatic activity assay [bio-protocol.org]
- 3. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Acetylation of Mitochondrial Proteins in the Heart: The Role of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT3 Screening Assay Kit (ab133129) is not available | Abcam [abcam.com]
- 11. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]
Application of SIRT3 Modulators in Cardiac Hypertrophy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator in cardiac physiology and pathology. It plays a pivotal role in mitochondrial function, energy metabolism, and oxidative stress management. In the context of cardiac hypertrophy, a key pathological process leading to heart failure, SIRT3 has been identified as a crucial protective factor. Activation of SIRT3 has been shown to ameliorate hypertrophic responses, while its inhibition or deficiency can exacerbate the condition. This document provides detailed application notes and protocols for studying the role of SIRT3 in cardiac hypertrophy using various chemical modulators.
Note on SIRT3-IN-2: Information regarding the specific SIRT3 inhibitor, this compound, is currently limited in publicly available scientific literature. One supplier notes that it reduces SIRT3 activity by 39% at a concentration of 200 µM[1]. Due to the scarcity of data, the following protocols and data tables are based on more extensively characterized SIRT3 activators and inhibitors that are widely used in cardiac hypertrophy research.
SIRT3 Signaling in Cardiac Hypertrophy
SIRT3 exerts its antihypertrophic effects through multiple signaling pathways. It deacetylates and activates a range of mitochondrial proteins, leading to reduced oxidative stress, improved mitochondrial function, and restoration of metabolic balance. Key pathways include the activation of antioxidant defenses and regulation of pro-hypertrophic signaling cascades.
Data Presentation: SIRT3 Modulators
The following tables summarize quantitative data for commonly used SIRT3 activators and inhibitors in cardiac hypertrophy studies.
Table 1: SIRT3 Activators in Cardiac Hypertrophy Research
| Compound | Type | In Vitro Model | Concentration | In Vivo Model | Dosage | Key Findings |
| Honokiol | Natural Polyphenol | Neonatal Rat Cardiomyocytes (NRCMs) | 5 µM | Transverse Aortic Constriction (TAC) in mice | 2 mg/kg/day (i.p.) | Blocks and reverses cardiac hypertrophy by activating SIRT3[2][3][4]. Reduces cardiac fibroblast proliferation[2][5]. |
| Resveratrol | Natural Polyphenol | Cardiac Fibroblasts | Not specified | TAC in mice | Not specified | Prevents cardiac hypertrophy and ameliorates cardiac fibrosis via SIRT3 activation and inhibition of the TGF-β/Smad3 pathway[1][6][7][8]. |
| Nicotinamide Riboside (NR) | NAD+ Precursor | Not specified | Not specified | TAC in mice | Oral gavage | Alleviates cardiac dysfunction and remodeling by boosting NAD+ levels and activating SIRT3[9][10]. |
| SZC-6 | Synthetic Small Molecule | NRCMs | 10-40 µM | Isoproterenol-induced hypertrophy in mice | Not specified | Attenuates cardiac hypertrophy through SIRT3 activation and the LKB1-AMPK pathway[11]. |
Table 2: SIRT3 Inhibitors in Cardiac Hypertrophy Research
| Compound | Type | In Vitro Model | IC50 (SIRT3) | Concentration | Key Findings |
| 3-TYP | Thio-urea derivative | H9c2 cells | ~38 µM[3] | 50 µM | Used to confirm SIRT3-dependent effects; exacerbates hypertrophic responses[12]. |
| LC-0296 | Polycyclic compound | Not specified | 3.6 µM | Not specified | Selective SIRT3 inhibitor, potential tool for in vitro studies[13]. |
| Mitochondria-targeted inhibitors (e.g., SJ-106C) | Peptide-conjugated inhibitors | HEK293T cells | 0.49 µM | 2.5-5 µM | Potent and selective inhibition of mitochondrial SIRT3[14][15]. |
Experimental Protocols
Detailed methodologies for key experiments using SIRT3 modulators are provided below.
In Vitro Cardiomyocyte Hypertrophy Model
This protocol describes the induction of hypertrophy in cultured cardiomyocytes and treatment with a SIRT3 modulator.
Materials:
-
Neonatal rat cardiomyocytes (NRCMs) or H9c2 cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
SIRT3 modulator (e.g., Honokiol, Resveratrol, 3-TYP)
-
Hypertrophic agonist (e.g., Phenylephrine, Isoproterenol, Angiotensin II)
-
Phosphate-buffered saline (PBS)
-
Reagents for immunofluorescence, qPCR, and Western blotting
Procedure:
-
Cell Culture: Plate NRCMs or H9c2 cells at an appropriate density and culture for 24-48 hours to allow adherence.
-
Serum Starvation (Optional): To synchronize cells, serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment.
-
Treatment:
-
Pre-treat the cells with the desired concentration of the SIRT3 modulator (refer to Table 1 or 2) for 1-2 hours.
-
Induce hypertrophy by adding the hypertrophic agonist (e.g., 20 µM Phenylephrine) to the culture medium[4][16].
-
Include appropriate controls: vehicle-treated cells, agonist-only treated cells, and modulator-only treated cells.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis of Hypertrophic Markers:
-
Cell Size Measurement: Fix the cells and stain with a marker for cell boundaries (e.g., Phalloidin for actin filaments). Measure the cell surface area using imaging software.
-
Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qPCR) to measure the expression of hypertrophic marker genes such as ANP, BNP, and β-MHC.
-
Protein Analysis: Perform Western blotting to assess the protein levels of hypertrophic markers and signaling molecules in the SIRT3 pathway.
-
Immunofluorescence: Visualize the subcellular localization of key proteins (e.g., NFAT) involved in the hypertrophic response[16].
-
In Vivo Murine Model of Cardiac Hypertrophy
This protocol outlines the induction of cardiac hypertrophy in mice using transverse aortic constriction (TAC) and subsequent treatment with a SIRT3 activator.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
SIRT3 activator (e.g., Honokiol, Nicotinamide Riboside)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for TAC procedure
-
Echocardiography system
-
Reagents for histology (e.g., hematoxylin (B73222) and eosin, Masson's trichrome) and molecular analysis.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Transverse Aortic Constriction (TAC):
-
Anesthetize the mice.
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the aorta between the innominate and left common carotid arteries with a suture tied against a blunted needle to create a standardized constriction.
-
A sham operation, where the aorta is exposed but not ligated, should be performed on the control group.
-
-
Treatment:
-
Begin administration of the SIRT3 activator (e.g., 2 mg/kg/day Honokiol via intraperitoneal injection) one day after surgery and continue for the duration of the study (typically 2-4 weeks)[4].
-
The vehicle control group should receive injections of the vehicle solution.
-
-
Monitoring Cardiac Function:
-
Perform serial echocardiography at baseline and at specified time points post-TAC to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).
-
-
Tissue Harvesting and Analysis:
-
At the end of the treatment period, euthanize the mice and harvest the hearts.
-
Measure the heart weight to body weight (HW/BW) ratio as a primary indicator of hypertrophy.
-
Histology: Fix a portion of the heart in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess myocyte size and Masson's trichrome staining to quantify fibrosis.
-
Molecular Analysis: Snap-freeze a portion of the heart in liquid nitrogen for subsequent RNA and protein extraction to analyze hypertrophic and fibrotic markers and SIRT3 pathway components.
-
Conclusion
The study of SIRT3 modulators provides a promising avenue for understanding the molecular mechanisms of cardiac hypertrophy and for the development of novel therapeutic strategies. The protocols and data presented here, based on well-characterized SIRT3 activators and inhibitors, offer a framework for researchers to investigate the therapeutic potential of targeting SIRT3 in cardiovascular disease. While direct information on this compound is limited, the principles and methodologies described are broadly applicable to the evaluation of any novel SIRT3 modulator in the context of cardiac hypertrophy.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Honokiol blocks and reverses cardiac hypertrophy in mice by activating mitochondrial Sirt3 [ideas.repec.org]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. ahajournals.org [ahajournals.org]
- 5. Honokiol Prevents Hypertrophy in Mice by Increasing Mitochondrial Sirt3 Activity - BioResearch - Labmedica.com [labmedica.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Activation of SIRT3 by resveratrol ameliorates cardiac fibrosis and improves cardiac function via the TGF-β/Smad3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Nicotinamide Riboside Alleviates Cardiac Dysfunction and Remodeling in Pressure Overload Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinamide Riboside Alleviates Cardiac Dysfunction and Remodeling in Pressure Overload Cardiac Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SZC-6, a small-molecule activator of SIRT3, attenuates cardiac hypertrophy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Sirt3–CD38 axis induces mitochondrial dysfunction in hypertrophied heart by regulating mitochondrial calcium overload - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sirt3 blocks the cardiac hypertrophic response by augmenting Foxo3a-dependent antioxidant defense mechanisms in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detecting SIRT3 Inhibition by SIRT3-IN-2 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a critical role in regulating mitochondrial function, metabolism, and cellular stress responses. Its dysregulation has been implicated in various diseases, making it a compelling target for drug discovery. SIRT3-IN-2 is a small molecule inhibitor that has been identified to reduce SIRT3 activity. This document provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of SIRT3 by this compound in a cellular context. The primary method to assess SIRT3 inhibition is to measure the increased acetylation of its downstream target proteins.
Principle
SIRT3 deacetylates a variety of mitochondrial proteins, thereby modulating their activity. Inhibition of SIRT3 by this compound will lead to an accumulation of acetylated mitochondrial proteins. This change in acetylation status can be detected by Western blot using antibodies that specifically recognize acetylated lysine (B10760008) residues or antibodies specific to the acetylated form of a known SIRT3 substrate. A common and well-validated substrate for assessing SIRT3 activity is Manganese Superoxide Dismutase (MnSOD), which is acetylated at lysine 122 (K122). An increase in the acetylation of MnSOD at K122 upon treatment with this compound is a direct indicator of SIRT3 inhibition.
Data Presentation
Table 1: Key Reagents and Antibodies
| Reagent/Antibody | Supplier | Catalog # | Recommended Dilution |
| This compound | MedChemExpress | HY-112068 | 200 µM (starting) |
| Primary Antibody: Anti-SIRT3 | Proteintech | 10099-1-AP | 1:1000 |
| Primary Antibody: Anti-Acetylated-Lysine | Cell Signaling Technology | #9441 | 1:1000 |
| Primary Antibody: Anti-ac-MnSOD (K122) | Abcam | ab214675 | 1:1000 |
| Primary Antibody: Anti-MnSOD | Abcam | ab13533 | 1:2000 |
| Primary Antibody: Anti-VDAC | Abcam | ab15895 | 1:1000 |
| HRP-conjugated secondary antibody | (e.g., Jackson ImmunoResearch) | Varies | 1:5000 - 1:10000 |
Table 2: Experimental Groups and Treatment Conditions
| Group | Treatment | Concentration | Incubation Time | Purpose |
| 1 | Vehicle Control | (e.g., 0.1% DMSO) | 24 hours | Baseline SIRT3 activity |
| 2 | This compound | 200 µM | 24 hours | Assess SIRT3 inhibition |
| 3 | Positive Control (e.g., Nicotinamide) | 10 mM | 24 hours | Known sirtuin inhibitor |
Note: The optimal concentration of this compound and incubation time should be determined empirically for each cell line and experimental setup. A dose-response and time-course experiment is highly recommended.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed a human cell line known to have high mitochondrial activity (e.g., HEK293T, HepG2, or a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 200 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).
-
Aspirate the old medium from the cells and replace it with the treatment or vehicle control medium.
-
Incubate the cells for the desired time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Mitochondrial Fractionation (Optional, but Recommended)
For a more precise analysis of SIRT3 activity on its mitochondrial targets, isolating the mitochondrial fraction is recommended.
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS and harvest them by scraping.
-
Homogenization: Resuspend the cell pellet in mitochondrial isolation buffer and homogenize using a Dounce homogenizer or a similar method.
-
Centrifugation: Perform a series of centrifugation steps to separate the mitochondrial fraction from the cytosolic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of the mitochondrial fraction using a BCA or Bradford assay.
Whole-Cell Lysate Preparation
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
Western Blot Protocol
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-40 µg of total protein per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel in 1X running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Verify the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-acetylated-lysine or anti-ac-MnSOD K122) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (for loading controls):
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for a loading control (e.g., MnSOD for the acetyl-MnSOD blot, or VDAC for mitochondrial fractions, or β-actin/GAPDH for whole-cell lysates).
-
Data Analysis
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalization:
-
For assessing changes in acetylation, normalize the intensity of the acetylated protein band to the intensity of the corresponding total protein band (e.g., ac-MnSOD to total MnSOD).
-
Alternatively, normalize to a loading control (e.g., VDAC, β-actin).
-
-
Comparison: Compare the normalized band intensities of the this compound-treated samples to the vehicle-treated control samples to determine the fold change in protein acetylation. An increase in acetylation indicates inhibition of SIRT3.
Mandatory Visualization
Caption: SIRT3 deacetylates mitochondrial proteins, a process inhibited by this compound.
Application Notes and Protocols for Seahorse Assay with SIRT3-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in maintaining mitochondrial homeostasis and regulating cellular metabolism. It governs the activity of numerous enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the electron transport chain (ETC). Given its central role in mitochondrial function, SIRT3 has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders and cancer. SIRT3-IN-2 is a small molecule inhibitor of SIRT3, and understanding its impact on cellular bioenergetics is vital for drug development and research.
The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. This document provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to evaluate the effects of this compound on cellular bioenergetics.
Principle of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standardized method to assess mitochondrial function in live cells.[1] The assay measures OCR, providing key parameters of mitochondrial respiration such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. This is achieved through the sequential injection of four compounds that modulate mitochondrial activity:
-
Oligomycin: An ATP synthase inhibitor that blocks ATP production, revealing the portion of basal respiration linked to ATP synthesis.
-
Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP): An uncoupling agent that disrupts the mitochondrial membrane potential, causing the electron transport chain to function at its maximum rate.
-
Rotenone & Antimycin A: A combination of a Complex I and a Complex III inhibitor, which shuts down mitochondrial respiration completely. This allows for the calculation of non-mitochondrial respiration.
By treating cells with this compound prior to the Seahorse assay, researchers can elucidate the compound's specific impact on these key parameters of mitochondrial function.
Data Presentation
Table 1: Recommended Starting Conditions for Seahorse Assay with this compound Treatment
| Parameter | Recommendation | Notes |
| Cell Line | User-defined (e.g., HeLa, HepG2, A549) | Optimization of cell seeding density is crucial for each cell line. |
| Seeding Density (96-well) | 20,000–80,000 cells/well | Titrate to find a density that gives a basal OCR between 50 and 400 pmol/min. |
| This compound Stock Solution | 10 mM in DMSO | Store at -20°C. |
| This compound Working Concentration | 1-50 µM (Optimization required) | Start with a range of concentrations to determine the optimal dose. |
| Pre-incubation Time with this compound | 4-24 hours (Optimization required) | The optimal time may vary depending on the cell line and experimental goals. |
| Seahorse Assay Medium | XF Base Medium supplemented with glucose, pyruvate, and glutamine | Final concentrations: 10 mM glucose, 1 mM pyruvate, 2 mM glutamine. |
| Mito Stress Test Reagents | Oligomycin, FCCP, Rotenone/Antimycin A | Final concentrations to be optimized for the specific cell line (typically 1-2 µM). |
Experimental Protocols
I. Cell Culture and Seeding
-
Culture cells in appropriate growth medium at 37°C in a humidified CO2 incubator.
-
On the day before the assay, harvest and count the cells.
-
Seed the cells in a Seahorse XF96 cell culture microplate at the optimized density in 80 µL of growth medium per well.
-
Leave the four corner wells for background correction (no cells).
-
Allow the plate to sit at room temperature in a sterile hood for 1 hour to ensure even cell distribution.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator.
II. This compound Treatment
-
On the day of the assay, prepare a fresh dilution of this compound from the stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
Remove the cell culture plate from the incubator and replace the growth medium with the medium containing the various concentrations of this compound. A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells with this compound for the desired pre-incubation time (e.g., 4, 12, or 24 hours) at 37°C in a humidified CO2 incubator.
III. Seahorse XF Analyzer Procedure
-
Hydrate Sensor Cartridge: The day before the assay, place the Seahorse XF Sensor Cartridge upside down and add 200 µL of Seahorse XF Calibrant to each well of the utility plate. Place the sensor cartridge onto the utility plate and incubate overnight at 37°C in a non-CO2 incubator.
-
Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with 10 mM glucose, 2 mM L-glutamine, and 1 mM sodium pyruvate. Warm the medium to 37°C and adjust the pH to 7.4.
-
Prepare Injection Compounds: Reconstitute the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the Seahorse XF assay medium to the desired working concentrations.
-
Load Sensor Cartridge: Load the reconstituted compounds into the appropriate ports of the hydrated sensor cartridge.
-
Medium Exchange: After the this compound incubation period, remove the treatment medium from the cell plate. Wash the cells once with the pre-warmed Seahorse XF assay medium. Add the final volume of 180 µL of pre-warmed Seahorse XF assay medium to each well.
-
Equilibration: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure baseline OCR and then sequentially inject the compounds to determine key mitochondrial parameters.
Mandatory Visualizations
Expected Outcomes
SIRT3 is known to deacetylate and thereby activate multiple components of the mitochondrial electron transport chain and other metabolic enzymes. Therefore, inhibition of SIRT3 with this compound is expected to have the following effects on the Seahorse XF Cell Mito Stress Test profile:
-
Basal Respiration: A dose-dependent decrease in the basal OCR is expected as the overall activity of the ETC is reduced.
-
ATP-Linked Respiration: A decrease in ATP-linked respiration is anticipated due to the reduced efficiency of the ETC in generating the proton gradient necessary for ATP synthesis.
-
Maximal Respiration: A significant decrease in the maximal respiration rate upon FCCP injection is expected, indicating a reduced capacity of the ETC to respond to high energy demand.
-
Spare Respiratory Capacity: Consequently, the spare respiratory capacity is also expected to decrease, suggesting that the cells are less able to cope with metabolic stress.
-
ECAR: Changes in ECAR may be context-dependent. A compensatory increase in glycolysis (and thus ECAR) might be observed as cells attempt to meet their energy demands through non-mitochondrial pathways.
Troubleshooting and Optimization
-
Cell Seeding Density: If the basal OCR is too low or too high, optimize the cell seeding density.
-
This compound Concentration and Incubation Time: If no significant effect is observed, consider increasing the concentration or incubation time of this compound. Conversely, if significant cell death is observed, reduce the concentration or incubation time. A dose-response and time-course experiment is highly recommended.
-
FCCP Concentration: The optimal concentration of FCCP can vary between cell types. It is recommended to perform an FCCP titration to determine the concentration that elicits the maximal OCR for your specific cell line.
By following this detailed protocol, researchers can effectively utilize the Seahorse XF Analyzer to investigate the impact of the SIRT3 inhibitor, this compound, on cellular bioenergetics, providing valuable insights into its mechanism of action and therapeutic potential.
References
Application Notes and Protocols for In Vivo Delivery of SIRT3-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and in vivo delivery of SIRT3-IN-2, a pan-sirtuin inhibitor with activity against SIRT1, SIRT2, and SIRT3. Due to the limited public data on the in vivo delivery of this compound, this document leverages data from analogous sirtuin inhibitors with similar solubility challenges to provide robust starting points for experimental design.
Introduction to this compound
This compound is a potent inhibitor of SIRT1, SIRT2, and SIRT3, with IC50 values of 4 µM, 4 µM, and 7 µM, respectively[1]. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress responses, and aging. SIRT3, in particular, is the primary mitochondrial deacetylase, regulating a wide array of metabolic processes, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation[2][3]. Given its role in mitochondrial homeostasis, targeting SIRT3 has emerged as a potential therapeutic strategy for various diseases, including cancer and metabolic disorders[3][4][5]. However, like many small molecule inhibitors, the in vivo application of this compound is likely hampered by poor aqueous solubility, a common challenge for this class of compounds[6][7].
Formulation Strategies for In Vivo Delivery
The successful in vivo application of hydrophobic compounds like this compound hinges on appropriate formulation to ensure bioavailability. Based on methodologies used for other sirtuin inhibitors, several vehicle formulations can be considered. The choice of vehicle will depend on the desired route of administration, dosage, and experimental model.
Common Excipients for In Vivo Formulation
A combination of solvents and surfactants is typically used to solubilize hydrophobic compounds for in vivo studies. Below are common components used in formulations for similar small molecule inhibitors[8]:
-
Dimethyl Sulfoxide (DMSO): A powerful solubilizing agent. However, its concentration should be minimized in final dosing solutions due to potential toxicity.
-
Polyethylene Glycol 300 (PEG300): A water-miscible polymer that enhances solubility and can reduce precipitation upon injection.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant used to increase solubility and stability of the formulation.
-
Saline (0.9% NaCl): The aqueous base for parenteral injections, ensuring isotonicity.
-
Corn Oil: A vehicle for oral or subcutaneous administration of lipophilic compounds.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): A modified cyclodextrin (B1172386) that encapsulates hydrophobic drugs, significantly increasing aqueous solubility.
Quantitative Formulation Examples for Sirtuin Inhibitors
The following table summarizes vehicle formulations that have been successfully used for a similar sirtuin inhibitor, SIRT-IN-3, and can serve as a starting point for the formulation of this compound[8].
| Formulation ID | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration |
| F1 | 10% DMSO | 40% PEG300 | 5% Tween 80 | 45% Saline | ≥ 2.08 mg/mL |
| F2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.08 mg/mL |
| F3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.08 mg/mL |
Note: The components should be added sequentially as listed, ensuring the solution is clear after each addition.[8]
Experimental Protocols
The following protocols are generalized and should be optimized for this compound based on empirical solubility and stability testing.
Protocol 1: Preparation of this compound for Intraperitoneal (IP) or Intravenous (IV) Injection
This protocol is adapted from a standard formulation for systemic delivery of hydrophobic small molecules[8].
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Gentle warming and vortexing may be required.
-
Prepare Vehicle: In a sterile tube, prepare the vehicle by sequentially adding and mixing the components. For 1 mL of final formulation:
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 450 µL of sterile saline and mix until a clear solution is formed.
-
-
Prepare Dosing Solution: Add 100 µL of the this compound DMSO stock solution to the 900 µL of prepared vehicle. Mix thoroughly until the solution is clear. This results in a final formulation containing 10% DMSO.
-
Administration: Administer the freshly prepared solution to the animal model via IP or IV injection. The final volume will depend on the animal's weight and the desired dosage.
Protocol 2: Preparation of this compound for Oral Gavage
This protocol is suitable for oral administration using a corn oil-based vehicle[8].
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Corn Oil
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Prepare Dosing Solution: For 1 mL of final formulation, add 100 µL of the this compound DMSO stock to 900 µL of corn oil.
-
Mix Thoroughly: Vortex the solution until it is homogenous and clear.
-
Administration: Administer the solution via oral gavage.
Visualization of Pathways and Workflows
SIRT3 Signaling Pathway
SIRT3 is a key regulator of mitochondrial function. Its inhibition by this compound can lead to the hyperacetylation of mitochondrial proteins, affecting metabolism and cellular stress responses[2][9].
Caption: this compound inhibits SIRT3-mediated deacetylation of mitochondrial proteins.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a formulated SIRT3 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Dual Deletion of the Sirtuins SIRT2 and SIRT3 Impacts on Metabolism and Inflammatory Responses of Macrophages and Protects From Endotoxemia [frontiersin.org]
- 3. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SIRT-IN-3 | Sirtuin | 1211-19-4 | Invivochem [invivochem.com]
- 9. Mammalian Sir2 Homolog SIRT3 Regulates Global Mitochondrial Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by SIRT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 3 (SIRT3), a primary mitochondrial deacetylase, plays a critical role in regulating mitochondrial function, metabolism, and cellular stress responses. Its involvement in apoptosis is complex, with evidence suggesting both pro-apoptotic and anti-apoptotic roles depending on the cellular context. Inhibition of SIRT3 has emerged as a potential therapeutic strategy in various diseases, including cancer, by promoting apoptosis in diseased cells. These application notes provide a comprehensive guide to analyzing apoptosis induced by SIRT3 inhibitors, such as SIRT3-IN-2, using flow cytometry.
The protocols detailed below focus on the widely used Annexin V and Propidium Iodide (PI) staining method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This document also presents quantitative data from studies using specific SIRT3 inhibitors and outlines the key signaling pathways involved in SIRT3-mediated apoptosis.
Data Presentation
The following tables summarize quantitative data on apoptosis induction by SIRT3 inhibitors in different cancer cell lines, as determined by flow cytometry.
Table 1: Effect of SIRT3 Inhibitor 3-(1H-1,2,3-triazol-1-yl)pyridine (3-TYP) on Hypoxia-Induced Apoptosis in GC-2 Cells [1]
| Treatment Group | Condition | Apoptotic Cells (%) |
| Control (DMSO) | Normoxia | 5.2 ± 0.8 |
| Control (DMSO) | Hypoxia (48h) | 25.4 ± 2.1 |
| 3-TYP (100 µM) | Normoxia | 6.1 ± 1.0 |
| 3-TYP (100 µM) | Hypoxia (48h) | 12.3 ± 1.5 |
Table 2: Dose-Dependent Induction of Apoptosis by SIRT3 Inhibitor LC-0296 in Head and Neck Squamous Carcinoma Cells (HNSCC) [2]
| Cell Line | LC-0296 Concentration (µM) | Apoptotic Cells (%) |
| UM-SCC-1 | 0 (Control) | ~5 |
| 5 | ~15 | |
| 10 | ~25 | |
| 20 | ~40 | |
| UM-SCC-17B | 0 (Control) | ~8 |
| 5 | ~18 | |
| 10 | ~30 | |
| 20 | ~45 |
Experimental Protocols
Protocol 1: Induction of Apoptosis with a SIRT3 Inhibitor
This protocol outlines the general procedure for treating cells with a SIRT3 inhibitor to induce apoptosis.
Materials:
-
Cell line of interest (e.g., HNSCC, GC-2, or other cancer cell lines)
-
Complete cell culture medium
-
SIRT3 inhibitor (e.g., this compound, 3-TYP, LC-0296)
-
Vehicle control (e.g., DMSO)
-
6-well plates or other appropriate cell culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Incubate the cells overnight in a 37°C, 5% CO2 incubator to allow for attachment.
-
Treatment: Prepare a stock solution of the SIRT3 inhibitor in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Incubation: Remove the old medium from the cells and add the medium containing the SIRT3 inhibitor or vehicle control. Incubate the cells for the desired period (e.g., 24-48 hours), depending on the cell type and the specific inhibitor.
-
Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension to pellet the cells.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol describes the staining procedure for differentiating apoptotic and necrotic cells.
Materials:
-
Harvested cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), ice-cold
-
1X Annexin V Binding Buffer
-
FITC Annexin V (or other fluorochrome-conjugated Annexin V)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Washing: Wash the harvested cell pellet twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Use unstained cells, cells stained only with FITC Annexin V, and cells stained only with PI as controls to set up compensation and gates.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Signaling Pathways and Visualizations
Inhibition of SIRT3 can trigger apoptosis through various signaling pathways. A key mechanism involves the accumulation of reactive oxygen species (ROS) due to the hyperacetylation and subsequent inactivation of mitochondrial antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD). Increased ROS can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which, under certain conditions, can promote apoptosis. Furthermore, SIRT3 inhibition can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and promoting the mitochondrial pathway of apoptosis.[1][3] In some contexts, SIRT3 has been shown to interact with the Mst1-JNK signaling pathway, which is involved in apoptosis regulation.[4][5]
Below are diagrams illustrating the experimental workflow and a key signaling pathway involved in apoptosis induced by SIRT3 inhibition.
References
- 1. SIRT3 inhibition suppresses hypoxia‐inducible factor 1α signaling and alleviates hypoxia‐induced apoptosis of type B spermatogonia GC‐2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Sirtuin-3 Inhibitor, LC-0296, Inhibits Cell Survival and Proliferation, and Promotes Apoptosis of Head and Neck Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Frontiers | Mitochondrial sirtuin 3 and various cell death modalities [frontiersin.org]
- 4. Sirtuin 3 attenuates neuroinflammation-induced apoptosis in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 3 attenuates neuroinflammation-induced apoptosis in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SIRT3-IN-2 solubility and stability issues
Welcome to the technical support center for SIRT3-IN-2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this SIRT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a small molecule inhibitor of Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent protein deacetylase. It functions by reducing the enzymatic activity of SIRT3. For instance, at a concentration of 200 µM, this compound has been shown to decrease SIRT3 activity by 39%.[1] Given SIRT3's critical role in regulating mitochondrial function and metabolic homeostasis, this inhibitor is a valuable tool for research into metabolic diseases and oncology.[1]
Q2: I'm having difficulty dissolving this compound powder. What solvents are recommended for creating a stock solution?
A2: Poor aqueous solubility is a common characteristic of many small molecule inhibitors due to their physicochemical properties.[2] For this compound, the recommended solvent for creating a high-concentration stock solution is high-purity dimethyl sulfoxide (B87167) (DMSO).[3] While specific solubility data for this compound is not widely published, similar compounds can often be dissolved in DMSO at concentrations of 10 mM or higher.[3] Gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can aid dissolution.[3]
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. How can I prevent this?
A3: This phenomenon, often called "precipitation upon dilution," occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[2][3] To prevent this, consider the following strategies:
-
Optimize Dilution: Instead of a single large dilution, perform a serial dilution. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous buffer to avoid localized high concentrations.[3]
-
Use Pre-warmed Media: For cell-based assays, warming the culture medium to 37°C can help maintain solubility.[3]
-
Incorporate Serum: If your experiment allows, fetal bovine serum (FBS) can help keep hydrophobic compounds in solution.[3]
-
Use Co-solvents or Surfactants: For in vivo or challenging in vitro preparations, using co-solvents like PEG300 or surfactants like Tween-80 can significantly improve solubility in the final aqueous formulation.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the integrity and stability of this compound, follow these storage guidelines:
-
Solid Form: Store the powder at -20°C for long-term stability (up to several years), protected from light.
-
In Solvent (DMSO Stock): Prepare aliquots of your stock solution in amber vials to prevent degradation from light and repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months).
Q5: How should I prepare this compound for in vivo animal studies?
A5: Formulating hydrophobic inhibitors for in vivo use requires specific vehicles to ensure solubility and bioavailability. While a specific formulation for this compound is not published, the following are standard, well-established vehicles used for similar small molecules. It is critical to perform a small-scale pilot formulation to confirm solubility and stability before preparing a large batch.
Data Presentation
Table 1: General Guidelines for Preparing this compound Stock Solutions in DMSO
| Target Concentration | Volume of DMSO (for 1 mg of powder) | Volume of DMSO (for 5 mg of powder) |
| 1 mM | ~2.79 mL | ~13.95 mL |
| 5 mM | ~0.56 mL | ~2.79 mL |
| 10 mM | ~0.28 mL | ~1.40 mL |
Note: Based on a molecular weight of 359.39 g/mol for this compound. Volumes are approximate. Always ensure the compound is fully dissolved.
Table 2: Example Formulations for In Vivo Administration
| Formulation Component | Vehicle 1 (e.g., for IV/IP injection) | Vehicle 2 (e.g., for oral gavage) |
| Solvent 1 | DMSO | DMSO |
| Percentage | 10% | 10% |
| Solvent 2 | PEG300 | Corn Oil |
| Percentage | 40% | 90% |
| Solvent 3 | Tween-80 | - |
| Percentage | 5% | - |
| Solvent 4 | Saline | - |
| Percentage | 45% | - |
Preparation Method for Vehicle 1:
-
Dissolve this compound in DMSO to create a concentrated stock.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the final volume and mix well.
Troubleshooting Guides
Inconsistent Results in In Vitro Assays
If you observe high variability in your experimental results, compound precipitation at the final working concentration is a likely cause. Use the following workflow to diagnose and solve the issue.
References
Technical Support Center: Optimizing SIRT3-IN-2 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SIRT3-IN-2, a known inhibitor of the mitochondrial deacetylase SIRT3. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and relevant data to facilitate the effective application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known inhibitory activity?
A1: this compound is a small molecule inhibitor of Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase. Published data indicates that this compound reduces SIRT3 activity by 39% at a concentration of 200 µM.[1] It was identified through virtual screening of novel SIRT3 inhibitor scaffolds.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: Based on the available data, a starting concentration of 200 µM is known to produce a 39% reduction in SIRT3 activity.[1] To determine the optimal concentration for maximum inhibition in your specific cell line and experimental conditions, it is highly recommended to perform a dose-response experiment. We suggest a concentration range spanning from 10 µM to 500 µM.
Q3: How can I prepare a stock solution of this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. For in vivo studies, specific formulation protocols should be followed, which may involve co-solvents like PEG300 and Tween 80 to ensure solubility and bioavailability.
Q4: Is this compound selective for SIRT3 over other sirtuins?
A4: The initial screening study that identified this compound focused on its activity against SIRT3.[1] While this study provides a foundational understanding, comprehensive selectivity profiling against other sirtuin isoforms (SIRT1, SIRT2, SIRT4-7) for this compound is not extensively documented in publicly available literature. When interpreting results, it is crucial to consider potential off-target effects on other sirtuins. For context, other SIRT3 inhibitors have shown varying degrees of selectivity.
Q5: What are the primary cellular functions regulated by SIRT3 that I should expect to see affected?
A5: SIRT3 is a key regulator of mitochondrial function. Its inhibition can lead to a variety of cellular effects, including:
-
Increased mitochondrial protein acetylation: SIRT3 deacetylates numerous mitochondrial proteins, so its inhibition will lead to their hyperacetylation.
-
Altered mitochondrial metabolism: Inhibition of SIRT3 can impact the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation.
-
Increased oxidative stress: SIRT3 activates antioxidant enzymes like superoxide (B77818) dismutase 2 (SOD2). Inhibition can lead to increased reactive oxygen species (ROS) production.
-
Modulation of apoptosis: SIRT3 plays a role in regulating apoptosis, and its inhibition can influence cell survival pathways.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low inhibition of SIRT3 activity observed. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell type or experimental setup. 2. Inhibitor degradation: Improper storage or handling of the this compound stock solution may have led to its degradation. 3. Cell permeability issues: The inhibitor may not be efficiently entering the cells. | 1. Perform a dose-response curve to determine the optimal concentration (e.g., 10 µM to 500 µM). 2. Prepare a fresh stock solution of this compound in an appropriate solvent like DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. 3. Verify cell permeability using a cellular thermal shift assay (CETSA) or by measuring the acetylation status of a known downstream target of SIRT3. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density: Variations in cell number can lead to inconsistent results. 2. Pipetting errors: Inaccurate pipetting of the inhibitor or other reagents. 3. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate reagents. | 1. Ensure a uniform cell suspension and accurate cell counting before seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate for experimental samples or fill them with sterile media/PBS to minimize evaporation. |
| Observed cellular toxicity at effective inhibitory concentrations. | 1. Off-target effects: The inhibitor may be affecting other cellular processes at higher concentrations. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Test a range of concentrations to find a window that provides significant inhibition without causing excessive cell death. Consider using a more selective SIRT3 inhibitor if available. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. |
| Unexpected or off-target effects observed. | 1. Lack of inhibitor selectivity: this compound may be inhibiting other sirtuins or cellular enzymes. 2. Compensation by other sirtuins: Inhibition of SIRT3 may lead to the upregulation or increased activity of other sirtuins as a compensatory mechanism. | 1. If possible, perform counter-screening against other sirtuin isoforms (e.g., SIRT1 and SIRT2) to assess selectivity. 2. Analyze the expression and activity of other relevant sirtuins in your experimental system following treatment with this compound. |
Quantitative Data
The following table summarizes the known inhibitory activity of this compound and provides a comparison with other commercially available SIRT3 inhibitors for context.
| Inhibitor | Target(s) | IC50 / % Inhibition | Reference |
| This compound | SIRT3 | 39% inhibition at 200 µM | [1] |
| SIRT-IN-2 | SIRT1/2/3 | IC50: 4 nM (SIRT1), 4 nM (SIRT2), 7 nM (SIRT3) | [2] |
| SIRT1/2/3-IN-2 | SIRT1/2/3 | 27% (SIRT1), 72% (SIRT2), 71% (SIRT3) inhibition at 200 µM | [3] |
| Nicotinamide | Pan-sirtuin inhibitor | IC50: ~50-100 µM for most sirtuins |
Experimental Protocols
In Vitro SIRT3 Deacetylase Activity Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on recombinant human SIRT3 enzyme activity.
Materials:
-
Recombinant human SIRT3 enzyme
-
This compound
-
Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue)
-
NAD+
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence releasing agent)
-
96-well black microplate
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Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations for the dose-response curve (e.g., 0 µM to 500 µM).
-
Prepare working solutions of recombinant SIRT3 enzyme, fluorogenic substrate, and NAD+ in Assay Buffer at the desired concentrations.
-
-
Set up the Reaction:
-
In a 96-well black microplate, add the following to each well in the indicated order:
-
Assay Buffer
-
This compound dilution or vehicle control (DMSO)
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Recombinant SIRT3 enzyme
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the NAD+ and fluorogenic substrate solution to each well to start the reaction.
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The final reaction volume should be consistent across all wells (e.g., 50 µL).
-
-
Incubate:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
-
Stop the Reaction and Develop Signal:
-
Add the developer solution to each well to stop the enzymatic reaction and initiate the development of the fluorescent signal.
-
Incubate the plate at 37°C for an additional 15-30 minutes.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Visualizations
Caption: SIRT3 signaling pathway in the mitochondrion and the point of intervention for this compound.
Caption: A generalized experimental workflow for an in vitro SIRT3 inhibition assay.
References
Troubleshooting off-target effects of SIRT3-IN-2
Technical Support Center: SIRT3-IN-2
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers address potential off-target effects and other experimental challenges associated with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cytotoxicity at concentrations expected to be selective for SIRT3. What could be the cause?
A1: Several factors could contribute to unexpected cytotoxicity:
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Off-target Inhibition: this compound, like many small molecule inhibitors, may have off-target effects, especially at higher concentrations. Due to the high structural similarity in the active sites of SIRT1, SIRT2, and SIRT3, developing highly selective inhibitors is challenging.[1][2] It is crucial to determine if the observed phenotype is due to inhibition of other sirtuins or unrelated proteins.
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically ≤0.1%) and is consistent across all experimental conditions, including the vehicle control.[3]
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Compound Precipitation: The inhibitor may be precipitating in the cell culture medium, leading to inconsistent concentrations and potential cytotoxic effects.[4] Visually inspect the media for any signs of precipitation after adding the inhibitor.
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Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the inhibition of SIRT3 or potential off-targets.
Q2: My experimental results are inconsistent or not reproducible. What are the common causes?
A2: Inconsistent results can stem from several experimental variables:
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Compound Integrity and Preparation: Ensure the inhibitor stock solution is prepared correctly and has not degraded. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
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Cell Culture Conditions: Maintain consistent cell culture practices, including cell passage number, confluency, and media composition. Contamination with bacteria, yeast, or mycoplasma can significantly alter experimental outcomes.[5][6]
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Treatment Time and Concentration: A full dose-response and time-course experiment is essential to identify the optimal experimental window where on-target effects are maximized and off-target or cytotoxic effects are minimized.[3]
Q3: The observed phenotype does not match the known functions of SIRT3. How can I confirm if this is an off-target effect?
A3: Differentiating on-target from off-target effects is a critical validation step.
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Use a Structurally Different Inhibitor: Employ another SIRT3 inhibitor with a different chemical scaffold. If the phenotype is reproduced, it is more likely to be an on-target effect.
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Genetic Validation: The most definitive method is to use genetic tools. Compare the inhibitor's effect in wild-type cells versus cells where SIRT3 has been knocked down (siRNA/shRNA) or knocked out (CRISPR). An on-target effect should be mimicked by the genetic perturbation.
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Rescue Experiment: In a SIRT3 knockdown or knockout background, the addition of this compound should not produce any further effect if the phenotype is on-target. Conversely, re-expressing SIRT3 in these cells should rescue the phenotype.
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Assess Known Off-Targets: Test for the inhibition of the most likely off-targets, SIRT1 and SIRT2. This can be done by measuring the acetylation status of their specific substrates (e.g., p53 for SIRT1, α-tubulin for SIRT2).[1][7]
Troubleshooting Guide
Problem 1: Unexpected Phenotype or Cytotoxicity
This workflow helps determine if an observed cellular effect is a genuine on-target result of SIRT3 inhibition or an artifact.
Quantitative Data
Due to the structural similarities among class I sirtuins, inhibitors developed for one isoform often show activity against others. The following table summarizes the inhibitory concentrations (IC50) for various compounds against SIRT1, SIRT2, and SIRT3. Lower IC50 values indicate higher potency.
| Compound | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | Selectivity Profile | Reference |
| SIRT3-IN-1 | - | - | 0.043 µM | SIRT3 Selective | [8] |
| 3-TYP | ~228 µM | ~228 µM | 38 µM | ~6-fold selective for SIRT3 over SIRT1/2 | [9] |
| AGK2 | 30 µM | 3.5 µM | 91 µM | SIRT2 Selective | [8] |
| EX-527 | 38-98 nM | >5 µM | >20 µM | >200-fold selective for SIRT1 over SIRT2/3 | [7] |
| SIRT-IN-2 | 4 nM | 4 nM | 7 nM | Potent, non-selective SIRT1/2/3 inhibitor | [8] |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.
Key Experimental Protocols
Protocol: Western Blot for SIRT3 Target Engagement
This protocol is used to verify that this compound is engaging its target in cells by measuring the acetylation status of a known SIRT3 substrate, such as Superoxide Dismutase 2 (SOD2) or Isocitrate Dehydrogenase 2 (IDH2).[10][11][12]
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated form of the SIRT3 target (e.g., anti-acetyl-SOD2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
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To normalize the data, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-SOD2) and a loading control (e.g., anti-GAPDH or anti-β-actin). An increase in the ratio of acetylated-SOD2 to total SOD2 indicates successful SIRT3 inhibition.
-
Signaling Pathway and Inhibitor Action
SIRT3 is the primary mitochondrial deacetylase that regulates the activity of numerous enzymes involved in metabolism and oxidative stress response.[13][14][15] It deacetylates and activates proteins like SOD2 and IDH2, which helps to reduce reactive oxygen species (ROS).[11][12] this compound inhibits this activity, leading to hyperacetylation of mitochondrial proteins. However, off-target inhibition of cytosolic SIRT2 or nuclear SIRT1 can confound results.
References
- 1. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. corning.com [corning.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual Deletion of the Sirtuins SIRT2 and SIRT3 Impacts on Metabolism and Inflammatory Responses of Macrophages and Protects From Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT3: A Central Regulator of Mitochondrial Adaptation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SIRT3 regulates mitochondrial biogenesis in aging-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing SIRT3-IN-2 Toxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the potential toxicity of SIRT3-IN-2 in their cell culture experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Sirtuin 3 (SIRT3). SIRT3 is a primary mitochondrial NAD+-dependent deacetylase that regulates mitochondrial function and metabolism. By inhibiting SIRT3, this compound is expected to increase the acetylation of mitochondrial proteins, which can impact cellular processes such as energy metabolism, oxidative stress, and apoptosis.[1][2] It has been reported that this compound at a concentration of 200 µM reduces SIRT3 activity by 39%.[1]
Q2: I'm observing high levels of cell death after treating my cells with this compound. What are the potential causes?
A2: High cytotoxicity can stem from several factors:
-
High Concentration: The concentration of this compound may be too high for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.5%.[3]
-
Prolonged Exposure: The duration of treatment may be too long, leading to cumulative toxic effects.
-
On-Target Toxicity: Inhibition of SIRT3 can lead to mitochondrial dysfunction, increased reactive oxygen species (ROS), and apoptosis, which may be the intended effect in some studies (e.g., cancer research) but considered toxicity in others.[4][5][6]
-
Off-Target Effects: The compound may be interacting with other cellular targets, leading to unintended toxicity. For some SIRT3 inhibitors, off-target effects on other sirtuins (SIRT1, SIRT2) have been noted.[7]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: It is crucial to perform a dose-response experiment to determine the optimal concentration. This typically involves treating your cells with a range of this compound concentrations for a fixed time point (e.g., 24, 48, or 72 hours) and then assessing cell viability using an MTT or similar assay. The goal is to find a concentration that effectively inhibits SIRT3 without causing excessive cell death.
Q4: What is the recommended solvent for this compound and how can I minimize its toxicity?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). To minimize solvent toxicity, ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1% and not exceeding 0.5%.[3] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound) in your experiments to differentiate between solvent-induced and compound-induced effects.
Q5: Could the observed toxicity be due to off-target effects? How can I test for this?
A5: It is possible. One approach to investigate off-target effects is to use a cell line that does not express SIRT3 and treat it with this compound. If toxicity is still observed, it suggests off-target mechanisms. Additionally, you can assess the acetylation status of known targets of other sirtuins, such as p53 (a SIRT1 target), to see if they are affected.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death/Low Viability | Concentration of this compound is too high. | Perform a dose-response curve (e.g., 0.1 µM to 200 µM) to determine the IC50 and a non-toxic working concentration. |
| Solvent (DMSO) concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Include a vehicle control in all experiments. | |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal treatment duration. | |
| Inconsistent Results | Instability of this compound in culture medium. | Prepare fresh working solutions of this compound for each experiment from a frozen stock. |
| Cell confluency and passage number. | Use cells at a consistent confluency (e.g., 70-80%) and within a specific passage number range for all experiments. | |
| No Observable Effect on SIRT3 Activity | Concentration of this compound is too low. | Increase the concentration of the inhibitor. Confirm inhibition by assessing the acetylation of a known SIRT3 target (e.g., SOD2, MnSOD) via Western blot.[8] |
| Poor cell permeability. | While not specifically documented for this compound, some inhibitors have poor cell permeability.[6][9] Consider using a positive control inhibitor known to be cell-permeable. | |
| Inactive compound. | Ensure proper storage of the compound as recommended by the supplier. |
Quantitative Data Summary
Note: The following data is for other SIRT3 inhibitors and should be used as a reference for designing experiments with this compound.
| Inhibitor | IC50 Value | Cell Line(s) | Reference |
| This compound | Reduces activity by 39% at 200 µM | In vitro assay | [1] |
| 3-TYP | 16 nM | In vitro assay | [7] |
| SPC-180002 | 5.41 µM | In vitro assay | [3] |
| YC8-02 | 1.44 µM | In vitro assay | [10] |
| TM | >200 µM | In vitro assay | [11] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Assessment of Apoptosis using Caspase-3 Activity Assay (Fluorometric)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time in a 96-well plate. Include positive (e.g., staurosporine) and negative controls.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.[12]
-
Substrate Addition: Add the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.[12][13]
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Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[12]
-
Data Analysis: Normalize the fluorescence signal to the protein concentration of the cell lysate and compare the activity in treated samples to the controls.
Protocol 3: Measurement of Mitochondrial Membrane Potential using JC-1 Assay
-
Cell Treatment: Seed and treat cells with this compound as described for other assays.
-
JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.[14][15]
-
Washing: Wash the cells with assay buffer to remove excess JC-1.[14]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
Protocol 4: Western Blot for SIRT3 Target Acetylation
-
Cell Lysis and Protein Quantification: After treatment with this compound, lyse the cells and determine the protein concentration.[3]
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against an acetylated SIRT3 target (e.g., anti-acetyl-MnSOD (Lys68)) or total SIRT3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[3]
-
-
Signal Detection: Detect the chemiluminescent signal using an ECL reagent and an imaging system.[3]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the acetylation of SIRT3 targets would indicate successful inhibition by this compound.
Visualizations
Caption: Signaling pathway of SIRT3 inhibition by this compound.
Caption: Troubleshooting workflow for this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sirtuin 3 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Mitochondrial Sirtuins and Their Relationships with Metabolic Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | The Double-Edged Sword of SIRT3 in Cancer and Its Therapeutic Applications [frontiersin.org]
- 8. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00216J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. evrysbio.com [evrysbio.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. 101.200.202.226 [101.200.202.226]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. biotium.com [biotium.com]
- 17. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
SIRT3-IN-2 not inhibiting SIRT3 activity what to do
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with SIRT3 inhibitors, with a specific focus on addressing challenges encountered when an inhibitor, such as SIRT3-IN-2, does not appear to inhibit SIRT3 activity effectively.
Frequently Asked Questions (FAQs)
Q1: What is SIRT3 and why is it a target for drug discovery?
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase. It plays a crucial role in regulating mitochondrial metabolism, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation. SIRT3 also helps to mitigate oxidative stress. Due to its central role in mitochondrial function, SIRT3 is a therapeutic target for a range of conditions, including metabolic diseases, neurodegenerative disorders, and some cancers.
Q2: I'm using this compound and not seeing any inhibition of SIRT3 activity. Is the compound faulty?
While it's possible to receive a faulty batch of any chemical, it's important to note that this compound is reported to be a relatively weak inhibitor. One study found that it reduces SIRT3 activity by only 39% at a high concentration of 200 µM[1]. Therefore, a lack of strong inhibition may be inherent to the compound's properties. This guide provides several troubleshooting steps to ensure your experimental conditions are optimal for detecting modest inhibition.
Q3: What are the key components and considerations for a successful in vitro SIRT3 inhibition assay?
A successful SIRT3 inhibition assay requires several key components:
-
Active SIRT3 Enzyme: Ensure the recombinant SIRT3 is properly stored and handled to maintain its activity. Avoid repeated freeze-thaw cycles.
-
NAD+ Cofactor: SIRT3 activity is strictly dependent on NAD+. The concentration of NAD+ can affect the apparent potency of inhibitors, especially competitive inhibitors.
-
Acetylated Substrate: A fluorogenic or other appropriately labeled peptide substrate is required to measure enzyme activity.
-
Appropriate Buffer Conditions: The pH and composition of the assay buffer can influence enzyme activity and inhibitor binding.
-
Developer Solution: For fluorometric assays, a developer solution is needed to generate a fluorescent signal from the deacetylated substrate.
Q4: How can I confirm that SIRT3 is being inhibited in a cell-based assay?
Inhibition of SIRT3 in cells can be confirmed by observing an increase in the acetylation of known mitochondrial protein substrates. A common method is to perform a Western blot on mitochondrial lysates using an antibody that recognizes acetylated lysine (B10760008) residues. Specific antibodies against acetylated forms of known SIRT3 substrates, such as SOD2 (at lysine 68) or IDH2 (at lysine 413), can also be used for more targeted validation[2][3].
Troubleshooting Guide: this compound Not Inhibiting SIRT3 Activity
This guide is designed to help you troubleshoot experiments where this compound or another inhibitor is not showing the expected inhibitory effect on SIRT3.
Problem 1: No or Low Inhibition in an In Vitro Enzymatic Assay
This compound is a weak inhibitor, and the concentration used may be too low to elicit a detectable effect.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations, going up to at least 200 µM, as this is the concentration at which 39% inhibition was reported[1].
The inhibitor may not be fully dissolved or may have degraded.
-
Solution:
-
Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting it into the assay buffer. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Prepare fresh inhibitor solutions for each experiment. If using a stock solution, ensure it has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
The concentration of the enzyme, substrate, or NAD+ may not be appropriate for detecting inhibition.
-
Solution:
-
Enzyme Concentration: Use a concentration of SIRT3 that results in a linear reaction rate over the course of the assay.
-
Substrate and NAD+ Concentration: The Michaelis constants (Km) for the peptide substrate and NAD+ are important considerations. For competitive inhibitors, a lower concentration of the competing molecule (substrate or NAD+) will result in a lower apparent IC50.
-
Without proper controls, it is difficult to determine if the assay is working correctly.
-
Solution:
-
Positive Control Inhibitor: Use a known, potent SIRT3 inhibitor, such as Nicotinamide, to confirm that the assay can detect inhibition.
-
No-Enzyme Control: This control, containing all assay components except the SIRT3 enzyme, should give a very low background signal.
-
No-Inhibitor (Vehicle) Control: This control, containing the same concentration of the inhibitor's solvent (e.g., DMSO) as the experimental wells, represents 100% enzyme activity.
-
Problem 2: No Effect of Inhibitor in a Cell-Based Assay
The inhibitor may not be effectively entering the cells and reaching the mitochondria where SIRT3 is located.
-
Solution:
-
Increase the incubation time and/or the concentration of the inhibitor.
-
If available, use a formulation of the inhibitor designed for better cell permeability.
-
The inhibitor may require a longer incubation time to exert its effects on cellular protein acetylation levels.
-
Solution: Perform a time-course experiment, treating cells with the inhibitor for various durations (e.g., 6, 12, 24 hours)[2][3].
High intracellular concentrations of NAD+ can outcompete inhibitors that are competitive with NAD+.
-
Solution: While challenging to directly modulate in a controlled manner, be aware that the metabolic state of the cells can influence inhibitor potency.
The change in protein acetylation may be too subtle to detect with the current method.
-
Solution:
-
Enrich for mitochondrial proteins before performing the Western blot to increase the concentration of SIRT3 substrates.
-
Use a high-quality pan-acetyl-lysine antibody or a validated antibody specific to an acetylated SIRT3 substrate.
-
Ensure efficient protein extraction and use appropriate loading controls (e.g., VDAC for mitochondrial fractions).
-
Quantitative Data for SIRT3 Inhibitors
The following table provides a summary of the inhibitory activity of this compound and other common SIRT3 inhibitors for comparison.
| Inhibitor | Target(s) | IC50 (SIRT3) | Notes |
| This compound | SIRT3 | Not Determined (39% inhibition at 200 µM)[1] | Weak inhibitor. |
| Nicotinamide | Sirtuins | ~37 µM[4] | Pan-sirtuin inhibitor, product inhibition. |
| 3-TYP | SIRT3 | ~38 µM[5] | Also inhibits other enzymes. |
| AGK2 | SIRT2, SIRT3 | ~91 µM[5] | More selective for SIRT2. |
| Cambinol | SIRT1, SIRT2, SIRT3 | IC50 for SIRT3 is in the low µM range for some analogs[6] | Weak inhibition of SIRT3 with the parent compound[7]. |
| YC8-02 | SIRT1, SIRT2, SIRT3 | Potent inhibitor | Mitochondria-targeted inhibitor[2][8]. |
| SJ-106C | SIRT1, SIRT2, SIRT3 | Potent inhibitor | Improved mitochondria-targeted inhibitor[2][3]. |
Experimental Protocols
Protocol 1: In Vitro Fluorometric SIRT3 Inhibition Assay
This protocol is a general guideline for a 96-well plate format and should be optimized for your specific experimental conditions.
Materials:
-
Recombinant Human SIRT3
-
Fluorogenic SIRT3 peptide substrate
-
NAD+
-
SIRT3 Assay Buffer
-
This compound and positive control inhibitor (e.g., Nicotinamide)
-
Developer solution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup:
-
Inhibitor Wells: Add 25 µL of assay buffer, 5 µL of diluted SIRT3, and 5 µL of the inhibitor solution to each well.
-
100% Activity Wells: Add 25 µL of assay buffer, 5 µL of diluted SIRT3, and 5 µL of the vehicle (e.g., DMSO in assay buffer) to each well.
-
Background Wells: Add 30 µL of assay buffer and 5 µL of the vehicle to each well.
-
-
Prepare Substrate Solution: Prepare a solution containing the fluorogenic peptide substrate and NAD+ in the assay buffer according to the manufacturer's instructions.
-
Initiate Reaction: Add 15 µL of the Substrate Solution to all wells.
-
Incubation: Cover the plate and incubate on a shaker for 45-60 minutes at 37°C.
-
Develop Signal: Add 50 µL of the developer solution to each well.
-
Read Fluorescence: Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
Protocol 2: Cell-Based SIRT3 Inhibition Assay (Western Blot)
This protocol describes how to assess SIRT3 inhibition in cultured cells by measuring the acetylation of mitochondrial proteins.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Mitochondria isolation kit
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-lysine, anti-VDAC (mitochondrial loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for the desired duration (e.g., 12-24 hours).
-
-
Cell Lysis and Mitochondrial Isolation:
-
Wash cells with ice-cold PBS.
-
Isolate mitochondria from a portion of the cells using a commercial kit, following the manufacturer's instructions.
-
Lyse the remaining cells and the isolated mitochondria with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylated-lysine antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Re-probe the blot with an anti-VDAC antibody to confirm equal loading of mitochondrial protein.
-
Quantify the band intensities and normalize the acetylated-lysine signal to the VDAC signal.
-
Visualizations
Signaling Pathway Diagram
Caption: SIRT3 signaling pathway in the mitochondrion.
Experimental Workflow Diagram
Caption: General workflow for testing a SIRT3 inhibitor.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for lack of SIRT3 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Improving the Bioavailability of SIRT3-IN-2 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the SIRT3 inhibitor, SIRT3-IN-2. Given the limited publicly available data on the physicochemical properties of this compound, the guidance provided is based on established principles for poorly soluble small molecule inhibitors and data from related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor in vivo bioavailability of this compound?
Q2: What are the initial steps to consider for improving the bioavailability of this compound?
A2: The initial focus should be on formulation strategies designed to enhance the solubility and dissolution rate of the compound.[3][4] Common approaches for poorly soluble drugs include particle size reduction (micronization or nanocrystal technology), the use of co-solvents, and the development of advanced formulations such as solid dispersions or lipid-based systems like self-emulsifying drug delivery systems (SEDDS).[5][6]
Q3: Are there any recommended starting formulations for in vivo studies with sirtuin inhibitors?
A3: For related sirtuin inhibitors, formulations for in vivo administration have been reported using a combination of solvents and excipients to improve solubility. A common approach involves using a mixture of DMSO, PEG300, Tween 80, and saline.[7] Other options include using cyclodextrins (like SBE-β-CD) or formulating the compound in corn oil.[7] The choice of formulation will depend on the specific physicochemical properties of this compound and the route of administration.
Q4: How can I assess the success of my formulation strategy in improving bioavailability?
A4: The most direct way to assess bioavailability is through in vivo pharmacokinetic (PK) studies in an appropriate animal model, such as rats or mice.[8] These studies involve administering the formulated compound and measuring its concentration in blood plasma over time to determine key PK parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which represents the total drug exposure.[8]
Troubleshooting Guides
Issue 1: Inconsistent Efficacy or High Variability in In Vivo Studies
Possible Causes:
-
Poor Compound Solubility and Precipitation: The compound may be precipitating out of the dosing vehicle before or after administration, leading to variable dosing.[1]
-
Inconsistent Formulation Preparation: Variability in the preparation of the formulation from batch to batch can lead to inconsistent drug loading and performance.[1]
-
Animal-to-Animal Variability: Physiological differences between animals can contribute to variability in drug absorption and metabolism.
Troubleshooting Steps:
-
Verify Compound Solubility in Vehicle: Before dosing, visually inspect the formulation for any precipitation. Determine the saturation solubility of this compound in your chosen vehicle.
-
Standardize Formulation Protocol: Develop and strictly follow a standard operating procedure (SOP) for preparing the formulation to ensure consistency.
-
Use a Homogenizer: For suspensions, use a homogenizer to ensure a uniform particle size distribution before each dose administration.
-
Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual animal variability on the overall results.
Issue 2: Lack of Expected In Vivo Efficacy Despite In Vitro Potency
Possible Causes:
-
Insufficient Bioavailability: The amount of compound reaching the systemic circulation and the target tissue may be too low to elicit a biological response.
-
Rapid Metabolism: The compound may be rapidly metabolized in the liver (first-pass effect) or other tissues, leading to low exposure.
-
High Plasma Protein Binding: Extensive binding to plasma proteins can reduce the concentration of free, active compound available to engage with SIRT3.
Troubleshooting Steps:
-
Conduct a Pilot Pharmacokinetic (PK) Study: This will provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen formulation and animal model.
-
Explore Alternative Routes of Administration: If oral bioavailability is poor, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and ensure higher systemic exposure.
-
Investigate Formulation Enhancement: If oral administration is necessary, explore more advanced formulation strategies like solid dispersions or SEDDS to improve solubility and absorption.[9][10]
Issue 3: Unexpected Toxicity Observed In Vivo
Possible Causes:
-
Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects, especially at high concentrations of solvents like DMSO.[11][12]
-
Off-Target Effects: The compound may be interacting with other biological targets besides SIRT3, leading to toxicity.[13]
-
Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be responsible for the observed toxicity.
Troubleshooting Steps:
-
Include a Vehicle-Only Control Group: This is essential to differentiate between compound-related and vehicle-related toxicity.
-
Dose-Response Toxicity Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and to identify the dose range where toxicity occurs.
-
In Vitro Off-Target Screening: If toxicity is suspected to be due to off-target effects, consider screening this compound against a panel of other kinases and relevant targets.
-
Metabolite Identification Studies: In vitro and in vivo metabolism studies can help to identify major metabolites for further toxicity testing.
Data Presentation
Table 1: Example In Vivo Formulation Vehicles for Poorly Soluble Sirtuin Inhibitors
| Formulation Component | Purpose | Example Concentration Range | Reference |
| DMSO | Solubilizing Agent | 5-10% | [7] |
| PEG300 | Co-solvent | 30-40% | [7] |
| Tween 80 | Surfactant/Emulsifier | 5% | [7] |
| Saline | Aqueous Vehicle | 45-50% | [7] |
| SBE-β-CD | Solubilizing Agent (Cyclodextrin) | 20% in Saline | [7] |
| Corn Oil | Lipid Vehicle | 90% | [7] |
Table 2: Key Pharmacokinetic Parameters to Assess Bioavailability
| Parameter | Description | Implication for Bioavailability |
| Cmax | Maximum observed plasma concentration | A higher Cmax can indicate better absorption. |
| Tmax | Time to reach Cmax | A shorter Tmax suggests faster absorption. |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure; a key indicator of overall bioavailability. |
| F (%) | Absolute Bioavailability | The fraction of the administered dose that reaches systemic circulation. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation (Lab Scale)
This protocol is a general guideline for preparing a solid dispersion to enhance the solubility of a poorly soluble compound like this compound.[9]
Materials:
-
This compound
-
Polymer carrier (e.g., PVP K30, HPMCAS)
-
Volatile organic solvent (e.g., acetone, methanol) in which both the drug and polymer are soluble.
-
Rotary evaporator
-
Vacuum oven
Method:
-
Dissolution: Dissolve this compound and the polymer carrier (e.g., in a 1:5 drug-to-polymer ratio) in the selected organic solvent.[9]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) (Lab Scale)
This protocol provides a general method for preparing a SEDDS formulation.[5]
Materials:
-
This compound
-
Oil phase (e.g., Labrafac Lipophile WL 1349, oleic acid)
-
Surfactant (e.g., Cremophor EL, Labrasol)
-
Co-surfactant (e.g., Transcutol P)
-
Vortex mixer
-
Shaking water bath
Method:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagram: Prepare a series of mixtures with varying ratios of oil, surfactant, and co-surfactant. Titrate these mixtures with water and observe the formation of emulsions to identify the self-emulsifying region.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial based on the optimal ratio determined from the phase diagram.
-
Drug Loading: Add the required amount of this compound to the mixture of excipients.
-
Homogenization: Vortex the mixture and place it in a shaking water bath at a controlled temperature (e.g., 37°C) until a clear and homogenous solution is formed.[5]
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and stability upon dilution in aqueous media.[14]
Mandatory Visualizations
Caption: SIRT3 signaling pathway and points of inhibition.
Caption: Workflow for improving in vivo bioavailability.
Caption: Logical workflow for troubleshooting in vivo experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and in vivo Evaluation of Solid Dispersions Using Repaglinide | Semantic Scholar [semanticscholar.org]
- 7. SIRT-IN-3 | Sirtuin | 1211-19-4 | Invivochem [invivochem.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. news-medical.net [news-medical.net]
- 12. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Inconsistent Results with SIRT3-IN-2
Welcome to the technical support center for SIRT3-IN-2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this SIRT3 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and key data for this compound.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: No Observable Effect on Target Protein Acetylation
Question: I am not observing the expected increase in the acetylation of known SIRT3 substrates (e.g., MnSOD, IDH2) in my Western blot analysis after treating my cells with this compound. What could be the cause?
Answer: Several factors could contribute to the lack of an observable effect. Consider the following potential issues and troubleshooting steps:
-
Inhibitor Concentration and Incubation Time: The reported activity of this compound shows a 39% reduction in SIRT3 activity at a concentration of 200 µM[1]. Ensure you are using an appropriate concentration for your cell type and experimental conditions. It may be necessary to perform a dose-response experiment to determine the optimal concentration and incubation time.
-
Compound Integrity:
-
Storage: Ensure your this compound stock solution is stored correctly. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles and store it at -20°C or -80°C, protected from light.
-
Fresh Dilutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment. The stability of the compound in aqueous solutions over long incubation periods may be limited.
-
-
Cellular Uptake: The compound may not be efficiently entering your specific cell type. Consider using a cell line with known permeability to similar small molecules or perform a cellular uptake assay if possible.
-
Western Blot Protocol Optimization:
-
Antibody Quality: Verify the specificity and sensitivity of your primary antibody for the acetylated form of the target protein.
-
Loading Controls: Ensure equal protein loading by using a reliable loading control (e.g., β-actin, GAPDH, or a total protein stain like Ponceau S)[2].
-
Buffer Conditions: The presence of even small amounts of SDS in the transfer buffer can affect the transfer of certain proteins. Conversely, for high molecular weight proteins, adding a small amount of SDS (up to 0.05%) to the transfer buffer might improve transfer efficiency.
-
Issue 2: High Cell Toxicity or Unexpected Off-Target Effects
Question: I am observing significant cell death or unexpected phenotypes in my experiments with this compound, even at concentrations where I don't expect to see toxicity. What could be the reason?
Answer: Unforeseen cytotoxicity or off-target effects can be a concern with any small molecule inhibitor. Here are some points to consider:
-
Solvent Toxicity: Ensure the final concentration of the solvent (typically DMSO) in your cell culture medium is at a non-toxic level, generally below 0.5%. Run a vehicle-only control to assess the effect of the solvent on your cells.
-
Off-Target Effects: While this compound is described as a SIRT3 inhibitor, comprehensive screening against a broad panel of kinases and other deacetylases may not be publicly available. SIRT1 and SIRT2 are structurally similar to SIRT3, making off-target inhibition a possibility[3].
-
Control Experiments: To investigate off-target effects, consider using a structurally unrelated SIRT3 inhibitor as a positive control or using SIRT3 knockout/knockdown cells to confirm that the observed phenotype is indeed SIRT3-dependent.
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors. It is advisable to perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration (CC50) of this compound in your specific cell line[4][5].
Issue 3: Inconsistent and Non-Reproducible Results
Question: My experimental results with this compound are highly variable between experiments. What are the common sources of this inconsistency?
Answer: Lack of reproducibility is a common challenge in experimental biology. For experiments involving this compound, pay close attention to the following:
-
Compound Handling:
-
Aliquoting: Always aliquot your stock solution to avoid degradation from repeated freeze-thaw cycles.
-
Consistent Preparation: Ensure that you are preparing your working solutions in a consistent manner for every experiment.
-
-
Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Confluency: Plate cells at a consistent density and treat them at a similar level of confluency, as cell density can influence metabolic state and drug response.
-
Serum Variability: Be aware that batch-to-batch variation in fetal bovine serum (FBS) can impact experimental outcomes.
-
-
Experimental Timing: Ensure that the duration of inhibitor treatment and subsequent assays are kept consistent across all experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of SIRT3, a NAD+-dependent deacetylase located primarily in the mitochondria[1][3]. By inhibiting SIRT3, it prevents the deacetylation of mitochondrial proteins, which can lead to alterations in mitochondrial function, metabolism, and cellular stress responses[6].
Q2: What are the known substrates of SIRT3 that I can use as readouts for inhibitor activity?
A2: Several mitochondrial proteins are well-established substrates of SIRT3. Increased acetylation of these proteins upon treatment with this compound can serve as a confirmation of target engagement. Key substrates include:
-
Manganese Superoxide Dismutase (MnSOD or SOD2): Involved in detoxifying reactive oxygen species[3][6].
-
Isocitrate Dehydrogenase 2 (IDH2): Plays a role in the TCA cycle and NADPH production[6][7].
-
Long-chain acyl-CoA dehydrogenase (LCAD): Involved in fatty acid oxidation[8].
-
Components of the electron transport chain complexes [7].
Q3: How should I prepare and store this compound?
A3: For optimal results, follow these guidelines:
-
Stock Solution: Prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C and protect from light.
-
Working Solution: On the day of the experiment, thaw an aliquot and prepare fresh dilutions in your cell culture medium. Visually inspect the medium for any signs of precipitation.
Q4: What are the potential off-target effects of this compound?
A4: Due to the high structural similarity in the active sites of SIRT1, SIRT2, and SIRT3, there is a potential for off-target inhibition[3]. It is crucial to include appropriate controls in your experiments to validate that the observed effects are specific to SIRT3 inhibition. This can include using other SIRT3 inhibitors with different chemical scaffolds or employing genetic models like SIRT3 knockout or knockdown cells.
Data Presentation
Table 1: this compound Properties and Inhibitory Activity
| Property | Value | Reference |
| Target | SIRT3 | [1] |
| Reported Activity | Reduces SIRT3 activity by 39% at 200 µM | [1] |
| Molecular Formula | C₁₈H₁₃N₃O₃S | MedChemExpress |
| Molecular Weight | 351.38 g/mol | MedChemExpress |
| Typical Solvent | DMSO | N/A |
Table 2: Recommended Antibody Dilutions for Western Blot Analysis of SIRT3 Targets
| Primary Antibody | Host Species | Recommended Dilution | Supplier (Example) |
| Acetyl-MnSOD (Lys68) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total MnSOD | Rabbit | 1:1000 | Cell Signaling Technology |
| Acetyl-IDH2 (Lys413) | Rabbit | 1:1000 | Abcam |
| Total IDH2 | Rabbit | 1:1000 | Abcam |
| SIRT3 | Rabbit | 1:1000 | Cell Signaling Technology |
| β-actin | Mouse | 1:5000 | Sigma-Aldrich |
| GAPDH | Rabbit | 1:2500 | Cell Signaling Technology |
Note: Optimal antibody dilutions should be determined experimentally.
Experimental Protocols
Protocol 1: Western Blot Analysis of SIRT3 Target Acetylation
This protocol outlines the steps to assess the acetylation status of SIRT3 substrates following treatment with this compound[2][9][10].
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a pan-HDAC inhibitor like Trichostatin A (TSA) to preserve acetylation marks.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated target protein (e.g., acetyl-MnSOD) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Strip the membrane and re-probe for the total protein of interest and a loading control to normalize the data.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes how to measure the effect of this compound on cell viability[4][5][11][12].
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control. Include wells with media only for background measurement.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Mitochondrial Respiration Analysis using Seahorse XF Cell Mito Stress Test
This protocol outlines the use of the Seahorse XF Analyzer to assess the impact of this compound on mitochondrial function[13][14][15][16][17].
-
Cell Seeding and Sensor Cartridge Hydration (Day Before Assay):
-
Seed cells in a Seahorse XF cell culture microplate at an empirically determined density.
-
Hydrate the sensor cartridge overnight in a 37°C non-CO₂ incubator with Seahorse XF Calibrant.
-
-
Assay Preparation (Day of Assay):
-
Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.
-
Wash the cells with the assay medium and replace the culture medium with the final volume of assay medium.
-
Incubate the cell plate in a 37°C non-CO₂ incubator for 1 hour.
-
Prepare the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) and this compound in the assay medium and load them into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the instrument with the sensor cartridge.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting this compound (or vehicle) and the mitochondrial inhibitors.
-
-
Data Analysis:
-
The Seahorse software will calculate key mitochondrial parameters, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Normalize the OCR data to cell number or protein concentration.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dual Deletion of the Sirtuins SIRT2 and SIRT3 Impacts on Metabolism and Inflammatory Responses of Macrophages and Protects From Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT3 Deficiency and Mitochondrial Protein Hyperacetylation Accelerate the Development of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. texaschildrens.org [texaschildrens.org]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tabaslab.com [tabaslab.com]
- 16. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. content.protocols.io [content.protocols.io]
SIRT3-IN-2 degradation and storage best practices
Welcome to the technical support center for SIRT3-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation, storage, and effective use of this compound in experimental settings.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological activity observed | Compound Degradation: Improper storage or handling can lead to the degradation of this compound. | 1. Verify Storage: Ensure the compound (powder) is stored at -20°C and stock solutions are stored at -80°C. 2. Avoid Freeze-Thaw Cycles: Prepare single-use aliquots of the stock solution to minimize degradation from repeated temperature changes.[1] 3. Fresh Solutions: Prepare fresh working solutions from the stock for each experiment. |
| Incorrect Concentration: Errors in weighing the compound or in dilutions. | 1. Recalculate: Double-check all calculations for preparing the stock and working solutions. 2. Calibrate Equipment: Ensure balances and pipettes are properly calibrated. | |
| Precipitation of the compound in aqueous solution or cell culture medium | Poor Aqueous Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions. | 1. Minimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium low (typically <0.5%) to avoid toxicity and precipitation.[2] 2. Proper Mixing: When adding the compound to your aqueous solution, add it dropwise while stirring or vortexing to ensure proper mixing.[2] 3. Intermediate Dilutions: Consider preparing intermediate dilutions in a co-solvent that is miscible with your final medium. |
| Cell Toxicity Observed | High Solvent Concentration: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | 1. Solvent Control: Run a vehicle control (medium with the same concentration of solvent) to assess the toxicity of the solvent itself. 2. Lower Concentration: Reduce the final concentration of the solvent in the cell culture medium. |
| Compound-Specific Toxicity: The inhibitor itself may be toxic to the specific cell line at the concentration used. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Sirtuin 3 (SIRT3), a NAD+-dependent deacetylase located primarily in the mitochondria.[1] SIRT3 plays a crucial role in regulating mitochondrial metabolism and energy homeostasis.[3][4] this compound exerts its effect by reducing the deacetylase activity of the SIRT3 enzyme.[1] At a concentration of 200 µM, this compound has been shown to reduce SIRT3 activity by 39%.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. Recommendations are summarized in the table below. It is important to protect the compound from light.[2]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO). For detailed steps, refer to the "Experimental Protocols" section.
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is a commonly used solvent for many small molecule inhibitors, the solubility of this compound in other solvents should be determined experimentally.[2] For in vivo studies, specific formulations using co-solvents may be necessary.[5]
Q5: How can I assess the stability of this compound in my experimental conditions?
A5: To determine the stability of this compound in your specific cell culture media and conditions, you can perform a time-course experiment. Prepare media containing the inhibitor and incubate it under your experimental conditions. Collect aliquots at different time points (e.g., 0, 6, 12, 24 hours) and analyze the concentration of the inhibitor using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H13N3O3S | [1] |
| Molecular Weight | 351.38 g/mol | [1] |
| CAS Number | 848688-62-0 | [1] |
| Inhibitory Activity | Reduces SIRT3 activity by 39% at 200 µM | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | Up to 3 years | [6] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | [2] |
| -20°C | Up to 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out 3.51 mg of this compound powder (Molecular Weight: 351.38 g/mol ).
-
Add Solvent: Add 1 mL of high-purity DMSO to the vial containing the powder.
-
Dissolve: Vortex the solution or use brief sonication to ensure the powder is completely dissolved.
-
Aliquot: Dispense the stock solution into small, single-use, light-protecting tubes.
-
Store: Store the aliquots at -80°C for long-term storage.
Mandatory Visualizations
Caption: SIRT3 signaling pathway in the mitochondria and the inhibitory action of this compound.
Caption: Recommended experimental workflow for handling and using this compound.
References
Technical Support Center: Overcoming Poor Cell Permeability of SIRT3-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the SIRT3 inhibitor, SIRT3-IN-2, particularly its potential for poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound (CAS 848688-62-0) is a small molecule inhibitor of Sirtuin 3 (SIRT3), a key mitochondrial NAD+-dependent deacetylase.[1][2] Its chemical name is 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-hydroxyphenyl)-acetamide, with a molecular formula of C18H13N3O3S.[2] In vitro studies have shown that this compound reduces SIRT3 activity by 39% at a concentration of 200 µM, indicating it is a relatively weak inhibitor.[1][2]
Q2: Why might this compound exhibit poor cell permeability?
-
Physicochemical Properties: A combination of molecular weight, polarity, and the number of hydrogen bond donors and acceptors can hinder passive diffusion across the lipid bilayer of the cell membrane.
-
Low Aqueous Solubility: Poor solubility can limit the concentration of the compound available at the cell surface for uptake.
-
Active Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, reducing its intracellular concentration.
Q3: How does poor cell permeability affect my experiments?
A3: Poor cell permeability can lead to a significant discrepancy between the compound's in vitro activity against the purified SIRT3 enzyme and its effectiveness in cell-based assays. This can manifest as a lack of a dose-dependent response, the need for very high concentrations to observe a cellular effect, or a complete absence of the expected biological outcome (e.g., no change in the acetylation of SIRT3 target proteins).
Q4: What are the general strategies to improve the cellular uptake of a compound like this compound?
A4: General strategies can be categorized into two main approaches:
-
Chemical Modification: Altering the chemical structure of this compound to improve its physicochemical properties. This could involve creating prodrugs or analogs with enhanced lipophilicity or reduced recognition by efflux pumps.
-
Formulation Strategies: Utilizing delivery systems to shuttle the compound across the cell membrane. This includes the use of permeation enhancers, or encapsulation in nanoparticle-based carriers.[3][4][5][6][7]
Troubleshooting Guides
This section provides a step-by-step approach to diagnose and overcome poor cell permeability of this compound in your experiments.
Problem 1: No or weak activity of this compound in cell-based assays.
Possible Cause: The intracellular concentration of this compound is insufficient to inhibit SIRT3.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing low cellular activity.
Solutions:
-
Assess Compound Solubility:
-
Action: Determine the solubility of this compound in your cell culture medium.
-
Rationale: Precipitation of the compound in the media will significantly reduce the effective concentration available to the cells.
-
Troubleshooting: If solubility is low, consider using a small percentage of a co-solvent like DMSO (typically ≤0.5%) or formulating the compound with solubility enhancers like cyclodextrins.
-
-
Evaluate Cell Permeability:
-
Action: Perform a permeability assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or a Caco-2 cell assay for both passive and active transport.
-
Rationale: These assays provide quantitative data (Apparent Permeability Coefficient, Papp) on the compound's ability to cross a membrane. A low Papp value suggests poor permeability. A high efflux ratio in a bidirectional Caco-2 assay indicates active transport out of the cells.
-
Troubleshooting: Based on the results, you can decide on a more targeted strategy. For poor passive diffusion, chemical modification to increase lipophilicity might be necessary. For active efflux, co-incubation with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) can be a useful diagnostic tool in vitro.
-
-
Confirm Target Engagement:
-
Action: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to SIRT3 inside the cell.
-
Rationale: CETSA can determine if a compound binds to its target protein in a cellular environment, which can help differentiate between a permeability issue and a lack of target affinity in the cellular context.[8][9][10][11][12]
-
Troubleshooting: If there is no thermal shift, it suggests the compound is not reaching or binding to SIRT3. If a shift is observed only at very high concentrations, it confirms a permeability barrier.
-
Problem 2: High variability in experimental results with this compound.
Possible Cause: Inconsistent compound solubility and/or cell monolayer integrity.
Solutions:
-
Standardize Compound Preparation:
-
Action: Always prepare fresh stock solutions of this compound and ensure complete dissolution before diluting into the final assay medium. Use a consistent, low percentage of DMSO.
-
Rationale: Inconsistent dissolution can lead to variable effective concentrations in your experiments.
-
-
Monitor Cell Monolayer Integrity (for permeability assays):
-
Action: Regularly measure the transepithelial electrical resistance (TEER) of Caco-2 or other monolayer-forming cell lines.
-
Rationale: A drop in TEER indicates a compromised monolayer, which would lead to artificially high permeability measurements.
-
Strategies to Enhance Cell Permeability
Chemical Modification Strategies
Based on the structure of this compound, the following modifications could be explored to potentially improve its cell permeability.
| Strategy | Rationale | Potential Modification on this compound |
| Increase Lipophilicity | Enhance passive diffusion across the lipid membrane. | Replace the hydroxyl group on the phenyl ring with a less polar group (e.g., methoxy) or add small alkyl groups. |
| Prodrug Approach | Mask polar functional groups to increase permeability. The prodrug is then cleaved intracellularly to release the active inhibitor. | Esterify the hydroxyl group. The ester would be cleaved by intracellular esterases. |
| Mitochondrial Targeting | Since SIRT3 is a mitochondrial protein, adding a mitochondrial targeting moiety can increase the local concentration of the inhibitor.[13] | Conjugate this compound to a lipophilic cation like triphenylphosphonium (TPP). |
Formulation Strategies
If chemical modification is not feasible, the following formulation approaches can be considered.
| Strategy | Description | Key Considerations |
| Nanoparticle Encapsulation | Encapsulating this compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells via endocytosis.[3][4] | Particle size, surface charge, and drug loading efficiency need to be optimized. |
| Use of Permeation Enhancers | Co-administration with agents that transiently and reversibly increase membrane permeability. | Potential for cytotoxicity, so dose and exposure time must be carefully controlled. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Lipid-based formulations that form fine oil-in-water emulsions in aqueous media, enhancing the solubilization and absorption of lipophilic drugs.[4] | Requires careful selection of oils, surfactants, and co-solvents. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Materials:
-
96-well PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
High and low permeability control compounds (e.g., propranolol (B1214883) and Lucifer yellow)
-
UV-Vis plate reader or LC-MS/MS
Workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Procedure:
-
Prepare a stock solution of this compound in DMSO and dilute to the final desired concentration in PBS (final DMSO concentration should be <1%).
-
Add 5 µL of the artificial membrane solution to each well of the donor plate.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Add 150 µL of the this compound solution and control solutions to the donor plate wells.
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich".
-
Incubate at room temperature for 4-18 hours.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Protocol 2: Cellular SIRT3 Activity Assay (Western Blot)
Objective: To assess the ability of this compound to increase the acetylation of a known SIRT3 substrate (e.g., MnSOD) in cells.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Antibodies: anti-acetylated MnSOD (e.g., anti-Ac-MnSOD K68), anti-total MnSOD, and a loading control (e.g., anti-GAPDH or anti-tubulin).
-
SDS-PAGE and Western blot equipment.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 6-24 hours).
-
Wash cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against acetylated MnSOD overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total MnSOD and the loading control to ensure equal loading.
-
Quantify the band intensities to determine the relative increase in MnSOD acetylation.
Signaling Pathway and Workflow Diagrams
SIRT3 Signaling Pathway
References
- 1. A new workflow for the effective curation of membrane permeability data from open ADME information - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
How to control for non-specific binding of SIRT3-IN-2
Technical Support Center: SIRT3-IN-2
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and accurately interpret their results. A key challenge in working with chemical inhibitors is distinguishing on-target effects from those caused by non-specific binding. This guide focuses on providing the necessary strategies and protocols to control for and identify such off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. How can I be sure the observed phenotype is due to specific inhibition of SIRT3?
A1: Inconsistency can arise from off-target effects. To confirm that your results are due to specific SIRT3 inhibition, a multi-pronged approach is recommended:
-
Use a Negative Control Analog: The gold standard is to use a structurally similar but biologically inactive version of this compound.[1][2] This control helps differentiate the specific pharmacological effects from non-specific effects caused by the chemical scaffold itself.
-
Dose-Response Analysis: Perform a dose-response curve for this compound in your assay. A specific effect should exhibit a sigmoidal dose-response relationship. Off-target effects may occur only at higher concentrations.
-
Rescue Experiments: If possible, overexpressing a SIRT3 mutant that is resistant to this compound but retains its catalytic activity should rescue the observed phenotype.
Q2: How can I confirm that this compound is engaging with SIRT3 inside the cell?
A2: Direct target engagement within a cellular context can be verified using a Cellular Thermal Shift Assay (CETSA).[1][3][4] This method assesses the binding of an inhibitor to its target protein by measuring changes in the protein's thermal stability. Ligand-bound proteins are typically more resistant to heat-induced denaturation. An increase in SIRT3's thermal stability in the presence of this compound is strong evidence of direct engagement.[1]
Q3: SIRT3 is a mitochondrial protein. How do I confirm that this compound is reaching its target compartment?
A3: Verifying the subcellular localization of your inhibitor is crucial.
-
Subcellular Fractionation: Treat cells with this compound, then perform subcellular fractionation to isolate mitochondria. The effect of the inhibitor on the acetylation of known mitochondrial SIRT3 substrates, such as Manganese Superoxide Dismutase (MnSOD) or components of the electron transport chain like NDUFA9, can then be assessed by Western blot.[5][6] An increase in the acetylation of these specific mitochondrial targets would indicate the inhibitor is active in the correct compartment.[5]
-
Fluorescent Tagging: While requiring chemical modification, a fluorescently labeled version of this compound can be used with confocal microscopy to visualize its accumulation within mitochondria, often co-stained with a mitochondrial marker like MitoTracker.[1][4]
Q4: SIRT1 and SIRT2 are structurally similar to SIRT3. How can I rule out off-target inhibition of these sirtuins?
A4: This is a critical control, as many sirtuin inhibitors show activity across isoforms.[7]
-
In Vitro Selectivity Profiling: Test this compound in biochemical assays against recombinant SIRT1, SIRT2, and SIRT3 (and ideally other sirtuins like SIRT5) to determine its IC50 value for each.[5][8] This will provide a quantitative measure of its selectivity.
-
Cellular Off-Target Engagement: Use CETSA to see if this compound also stabilizes SIRT1 or SIRT2 in cells.[1]
-
Cellular Substrate Acetylation: Analyze the acetylation status of well-established, specific substrates of SIRT1 and SIRT2. For example, assess p53 acetylation (a SIRT1 target) and α-tubulin acetylation (a SIRT2 target) via Western blot.[1] No change in the acetylation of these proteins would suggest selectivity for SIRT3 in a cellular context.
Q5: I am seeing a cellular effect at a high concentration of this compound. Is this likely to be a non-specific effect?
A5: Yes, high concentrations of chemical compounds often lead to off-target and non-specific effects.[9][10] According to MedChemExpress, this compound reduces SIRT3 activity by only 39% at a high concentration of 200 µM, suggesting it has low potency.[11] Effects observed at such concentrations should be interpreted with extreme caution. Always perform a full dose-response analysis and prioritize using the lowest effective concentration. For context, more potent and selective inhibitors often show cellular effects in the low micromolar or even nanomolar range.[12]
Inhibitor Specificity Data
| Inhibitor | Target | IC50 (µM) | Selectivity vs. SIRT1 | Selectivity vs. SIRT2 | Reference |
| LC-0296 | SIRT1 | >100 | - | - | [5] |
| SIRT2 | >100 | - | - | [5] | |
| SIRT3 | 19.8 | >5-fold | >5-fold | [5] |
Table 1: Example of in vitro inhibitory activity and selectivity for the SIRT3 inhibitor LC-0296. This format should be used to report data for this compound.
Experimental Protocols
Here are detailed protocols for key experiments to validate the specificity of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from methodologies used to demonstrate target engagement of sirtuin inhibitors.[1][2]
-
Cell Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat cells with the desired concentration of this compound, a vehicle control (e.g., DMSO), and a negative control (if available) for 1 hour at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS supplemented with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant and analyze the protein concentration. Load equal amounts of total protein for SDS-PAGE and perform a Western blot using a specific antibody against SIRT3.
-
Data Analysis: Quantify the band intensities at each temperature for each treatment condition. Plot the percentage of soluble SIRT3 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the vehicle control indicates target engagement.
Protocol 2: Analysis of Off-Target Substrate Acetylation
This protocol allows for the assessment of inhibitor selectivity within the cell.
-
Cell Treatment: Plate cells (e.g., HeLa or HEK293T) and treat with a vehicle control, this compound (at 1x, 5x, and 10x the effective concentration), and a positive control inhibitor for SIRT1 (e.g., EX-527) and SIRT2 (e.g., AGK2) for a defined period (e.g., 6-24 hours). To inhibit class I and II HDACs, which can also affect acetylation levels, cells can be co-treated with Trichostatin A (TSA).[1]
-
Protein Extraction: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (including nicotinamide, a pan-sirtuin inhibitor).
-
Subcellular Fractionation (Optional but Recommended): To specifically assess mitochondrial targets, perform mitochondrial isolation using a commercial kit or standard differential centrifugation protocol.
-
Western Blot Analysis: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe with the following antibodies:
-
SIRT3 Target: Acetyl-MnSOD (Lys68) or Acetylated-NDUFA9.
-
SIRT1 Off-Target: Acetyl-p53 (Lys382).
-
SIRT2 Off-Target: Acetyl-α-tubulin (Lys40).
-
Loading Controls: Total MnSOD, total p53, total α-tubulin, and a mitochondrial marker (e.g., COX IV) or whole-cell marker (e.g., GAPDH).
-
-
Interpretation: A specific SIRT3 inhibitor should increase the acetylation of SIRT3 targets without significantly altering the acetylation of SIRT1 or SIRT2 substrates.
Visualizations
SIRT3 Signaling and Control Strategy
The following diagram illustrates the central role of SIRT3 in mitochondrial protein deacetylation and outlines a logical workflow for validating the on-target activity of an inhibitor like this compound.
References
- 1. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00216J [pubs.rsc.org]
- 4. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. A Novel Sirtuin-3 Inhibitor, LC-0296, Inhibits Cell Survival and Proliferation, and Promotes Apoptosis of Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT3 mediates multi-tissue coupling for metabolic fuel switching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Neuroprotective Effect of Sirt3 in Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Non-oncogene Addiction to SIRT3 Plays a Critical Role in Lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for SIRT3-IN-2 treatment
Note on Compound Name
The specific compound "SIRT3-IN-2" is not widely documented in publicly available scientific literature. Therefore, this guide will use the placeholder name "SIRT3-IN-X" to refer to a representative Sirtuin 3 inhibitor. The principles, protocols, and troubleshooting steps described herein are based on established methodologies for characterizing and using SIRT3 inhibitors in a research setting.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and troubleshooting experiments involving SIRT3-IN-X, a Sirtuin 3 (SIRT3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SIRT3?
SIRT3 is a primary mitochondrial protein deacetylase that is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1][2] It plays a critical role in maintaining mitochondrial health and metabolic homeostasis by deacetylating and activating key enzymes involved in various cellular processes.[1][3] These processes include the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the electron transport chain.[3] A primary function of SIRT3 is to combat oxidative stress by deacetylating and activating antioxidant enzymes like manganese superoxide (B77818) dismutase (SOD2) and isocitrate dehydrogenase 2 (IDH2).[1][2][4]
Q2: How does a SIRT3 inhibitor like SIRT3-IN-X work?
SIRT3-IN-X is designed to inhibit the NAD+-dependent deacetylase activity of SIRT3. By blocking SIRT3, the inhibitor prevents the deacetylation of its target proteins. This leads to the hyperacetylation and subsequent inactivation of key mitochondrial enzymes. The expected downstream effects include impaired mitochondrial function, a decrease in ATP production, and an increase in reactive oxygen species (ROS) due to the reduced activity of antioxidant enzymes like SOD2.[5][6]
Q3: What are the expected cellular effects of SIRT3 inhibition with SIRT3-IN-X?
Treatment with a SIRT3 inhibitor is expected to induce several cellular changes, including:
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Increased Acetylation of Mitochondrial Proteins: Specifically, known SIRT3 substrates like SOD2 (at lysines 68 and 122) and IDH2 should exhibit increased acetylation.[2]
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Elevated Oxidative Stress: Inhibition of SIRT3 leads to reduced SOD2 activity, causing an accumulation of mitochondrial ROS.[4][6]
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Mitochondrial Dysfunction: Disruption of metabolic enzyme function can impair mitochondrial respiration and reduce ATP synthesis.[6][7]
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Phenotypic Changes: Depending on the cell type and context, this can lead to reduced cell proliferation, induction of apoptosis, or changes in metabolic pathways.[8]
Troubleshooting Guide: Optimizing Incubation Time
Q4: What is the optimal incubation time for SIRT3-IN-X treatment?
There is no single optimal incubation time; it must be determined empirically for each experimental system. The ideal time depends on several factors:
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Cell Type: Different cell lines have varying metabolic rates and membrane permeability, which affects inhibitor uptake and response time.
-
Inhibitor Concentration: Higher concentrations may produce effects more rapidly but also risk off-target effects and toxicity.
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Target Readout: Detecting changes in protein acetylation may require shorter incubation times (e.g., 2-12 hours) than observing downstream functional outcomes like apoptosis or changes in cell proliferation (e.g., 24-72 hours).
We recommend performing a time-course experiment to determine the optimal duration for your specific assay.
Q5: I am not observing any effect after treating my cells with SIRT3-IN-X. What are the potential causes?
Several factors could lead to a lack of observable effects:
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Suboptimal Incubation Time: The incubation period may be too short for the desired downstream effect to manifest. Conversely, for acetylation changes, a very long incubation might allow cellular compensation mechanisms to activate.
-
Incorrect Inhibitor Concentration: The concentration may be too low to achieve effective SIRT3 inhibition. It is crucial to perform a dose-response experiment starting with a concentration range guided by the inhibitor's IC50 value.
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Inhibitor Instability: Ensure the inhibitor is properly stored and is stable in your cell culture medium for the duration of the experiment.
-
Low Endogenous SIRT3 Expression: The cell line used may not express sufficient levels of SIRT3 for an inhibitor to produce a significant effect. Verify SIRT3 expression via Western blot or qPCR.
-
Target Not a SIRT3 Substrate: Confirm from the literature that the protein you are assessing is a validated substrate of SIRT3.
Q6: My SIRT3-IN-X treatment is causing excessive cell death. How can I resolve this?
High toxicity can confound experimental results. To mitigate this:
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Reduce Incubation Time: Significant toxicity is often observed at later time points. A shorter incubation may be sufficient to observe the desired molecular changes without compromising cell viability.
-
Lower Inhibitor Concentration: Perform a dose-response experiment to find the highest concentration that does not cause excessive toxicity.
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Perform a Cytotoxicity Assay: Use an MTT, LDH, or similar assay to quantify the cytotoxic effects of SIRT3-IN-X across a range of concentrations and incubation times.
Q7: How can I confirm that SIRT3-IN-X is engaging with the SIRT3 protein inside the cells?
Directly confirming that an inhibitor binds to its target in a cellular environment is crucial. A Cellular Thermal Shift Assay (CETSA) is an effective method. This technique measures the change in the thermal stability of a protein when a ligand (inhibitor) is bound. Successful engagement of SIRT3 by SIRT3-IN-X will increase its melting temperature, which can be detected by Western blotting.[5]
Data Presentation: Experimental Design Tables
Table 1: Example IC50 Values for Known SIRT3 Inhibitors This table provides context for the potential potency of SIRT3 inhibitors. The IC50 for your specific inhibitor, SIRT3-IN-X, should be determined experimentally.
| Inhibitor Class | Example Compound | Target(s) | Reported IC50 (µM) | Reference |
| Cambinol Analog | Selective Analog | SIRT3 | 6 | [9] |
| Nicotinamide (NAM) | Nicotinamide | SIRT1/SIRT3 | 36.7 (for SIRT3) | [10] |
| Dual Inhibitor | SPC-18002 | SIRT1/SIRT3 | Not specified | [6] |
Table 2: Sample Experimental Layout for Time-Course and Dose-Response Optimization This layout can be adapted for a 96-well plate to efficiently determine the optimal concentration and incubation time for SIRT3-IN-X. The readout could be a measure of cell viability (e.g., MTT assay) or a specific molecular event (e.g., target acetylation via in-cell ELISA).
| Concentration | 0 hr (Control) | 2 hr | 6 hr | 12 hr | 24 hr | 48 hr |
| Vehicle Control | Readout | Readout | Readout | Readout | Readout | Readout |
| [SIRT3-IN-X] Low | Readout | Readout | Readout | Readout | Readout | Readout |
| [SIRT3-IN-X] Mid | Readout | Readout | Readout | Readout | Readout | Readout |
| [SIRT3-IN-X] High | Readout | Readout | Readout | Readout | Readout | Readout |
Experimental Protocols
Protocol 1: In Vitro SIRT3 Enzymatic Assay
This assay determines the direct inhibitory activity of SIRT3-IN-X on recombinant SIRT3 enzyme.
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Prepare Reagents: Use a commercially available SIRT3 assay kit (e.g., Abcam ab133129) which includes recombinant SIRT3, an acetylated peptide substrate (e.g., Gln-Pro-Lys-Lys(ε-acetyl)-AMC), and NAD+.[11]
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Inhibitor Preparation: Prepare a serial dilution of SIRT3-IN-X in the assay buffer. Include a vehicle control (e.g., DMSO).
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Reaction Setup: In a 96-well plate, add the assay buffer, recombinant SIRT3, and your desired concentration of SIRT3-IN-X.
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Initiate Reaction: Add the substrate and NAD+ mixture to each well to start the reaction.[11]
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Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).[10]
-
Develop and Read: Stop the reaction by adding the developer solution provided in the kit. This solution cleaves the deacetylated substrate, releasing a fluorescent product.[6] Measure the fluorescence using a plate reader (e.g., excitation 350-360 nm, emission 450-465 nm).[10][11]
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Data Analysis: Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Acetylated SIRT3 Substrates
This protocol assesses the effect of SIRT3-IN-X on the acetylation status of a known SIRT3 target, such as MnSOD (SOD2).
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Cell Treatment: Plate and grow cells to ~80% confluency. Treat the cells with various concentrations of SIRT3-IN-X or vehicle control for the desired incubation time.
-
Protein Extraction: Harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors and, crucially, a deacetylase inhibitor like nicotinamide (NAM) or Trichostatin A (TSA) to preserve the acetylation marks.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
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Antibody Incubation:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Incubate the membrane overnight at 4°C with a primary antibody specific for the acetylated form of the target protein (e.g., anti-acetyl-MnSOD (Lys68)).
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Also, run parallel blots for total MnSOD and a loading control (e.g., β-actin or GAPDH).
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the acetylated protein signal to the total protein signal.
Visualizations: Pathways and Workflows
Caption: SIRT3 signaling pathway and mechanism of inhibition.
Caption: Workflow for optimizing SIRT3-IN-X incubation time.
References
- 1. SIRT3: A Central Regulator of Mitochondrial Adaptation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of SIRT3 in homeostasis and cellular health [frontiersin.org]
- 4. Sirtuin 3 (SIRT3) Pathways in Age-Related Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00216J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT3 Screening Assay Kit (ab133129) is not available | Abcam [abcam.com]
Dealing with batch-to-batch variability of SIRT3-IN-2
Welcome to the technical support center for SIRT3-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly those related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase. SIRT3 plays a crucial role in regulating mitochondrial metabolism and managing oxidative stress by deacetylating key enzymes. This compound is designed to enter the mitochondria and inhibit the deacetylase activity of SIRT3, leading to the hyperacetylation of its target proteins. This can be a valuable tool for studying the roles of SIRT3 in various cellular processes and disease models.
Q2: What are the common causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability of small molecules like this compound can arise from several factors during synthesis and purification. These can include minor differences in impurity profiles, crystalline structure, or the presence of isomers. Such variations can affect the compound's solubility, stability, and ultimately its biological activity in experimental assays.
Q3: How should I properly store and handle this compound to minimize variability?
A3: To ensure consistency, this compound should be stored as a desiccated solid at -20°C or -80°C, protected from light and moisture. For preparing stock solutions, use anhydrous dimethyl sulfoxide (B87167) (DMSO). It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: I am observing inconsistent IC50 values between different batches of this compound. What should I do?
A4: Inconsistent IC50 values are a common manifestation of batch-to-batch variability. It is recommended to perform a dose-response curve for each new batch to determine its potency. If significant differences are observed, consider purchasing a larger quantity of a single, validated batch for the entire set of experiments to ensure consistency.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of the compound in cell culture media. | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in DMSO. When diluting into aqueous media, ensure rapid mixing. Do not exceed a final DMSO concentration of 0.5%, as higher concentrations can be toxic to cells. If precipitation persists, consider using a formulation with surfactants like Tween-80 or Pluronic F-68, but validate their compatibility with your cell model first. |
| Inconsistent or no biological activity observed. | 1. Compound degradation due to improper storage. 2. Inactive batch of the compound. 3. Sub-optimal experimental conditions. | 1. Ensure the compound has been stored correctly at -20°C or -80°C as a solid and in aliquots as a stock solution. 2. Test the activity of the new batch in a well-established, simple assay, such as an in vitro SIRT3 enzymatic assay, before proceeding with complex cellular experiments. 3. Optimize the concentration range and treatment duration for your specific cell type and experimental endpoint. |
| High background signal or off-target effects. | 1. Non-specific binding of the compound. 2. Inhibition of other sirtuins (e.g., SIRT1, SIRT2) due to structural similarities in the active sites. | 1. Lower the concentration of this compound used in the experiment. 2. Include appropriate controls, such as a structurally related but inactive compound, to distinguish between specific and non-specific effects. Perform experiments in SIRT3 knockout or knockdown cells to confirm that the observed effects are SIRT3-dependent. |
| Variability in the acetylation levels of SIRT3 targets (e.g., MnSOD). | 1. Differences in the potency of this compound batches. 2. Variations in cell culture conditions (e.g., cell density, passage number). | 1. Standardize the concentration of this compound based on the potency (e.g., IC50) of each batch. 2. Maintain consistent cell culture practices. Ensure that cells are in the logarithmic growth phase and at a consistent density at the time of treatment. |
Data Presentation
The following table summarizes hypothetical quantitative data for two different batches of this compound to illustrate potential variability.
| Parameter | Batch A | Batch B |
| Purity (by HPLC) | >99% | >99% |
| IC50 (SIRT3 enzymatic assay) | 1.5 µM | 3.2 µM |
| Solubility in DMSO | 50 mM | 45 mM |
| Recommended working concentration in cells | 5-10 µM | 10-20 µM |
Note: This data is for illustrative purposes only. Always refer to the certificate of analysis provided by the supplier for batch-specific information.
Experimental Protocols
Protocol 1: In Vitro SIRT3 Enzymatic Assay
This assay is used to determine the IC50 of this compound against recombinant human SIRT3.
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Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA.
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Add 20 ng of recombinant human SIRT3 enzyme to each well of a 96-well plate.
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Add varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) to the wells. Include a DMSO-only control.
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Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
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Initiate the reaction by adding a fluorescent acetylated peptide substrate and NAD+.
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Incubate for 1 hour at 37°C.
-
Stop the reaction and measure the fluorescence to determine the extent of deacetylation.
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Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.
Protocol 2: Western Blot for Acetylated MnSOD
This protocol is to assess the in-cell activity of this compound by measuring the acetylation of a known SIRT3 target, Manganese Superoxide Dismutase (MnSOD).
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Plate cells (e.g., HEK293T or a relevant cancer cell line) and allow them to adhere overnight.
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Treat the cells with different concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
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Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
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Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against acetylated MnSOD overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Normalize the acetylated MnSOD signal to total MnSOD or a loading control like GAPDH or β-actin.
Visualizations
Caption: SIRT3 signaling pathway in the mitochondrion and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
Caption: Logical relationships between common issues, their causes, and solutions for this compound.
Technical Support Center: Troubleshooting Unexpected Phenotypes with SIRT3 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter unexpected phenotypes or inconsistent results when using SIRT3 inhibitors, such as SIRT3-IN-2. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
A1: Unexpected phenotypes when using a chemical inhibitor can arise from several factors. The most common reasons include:
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Off-target effects: Many inhibitors are not entirely specific and can affect other proteins, especially those with similar structures. SIRT1 and SIRT2 are the closest homologs to SIRT3 and share a high degree of structural similarity in their active sites, making them potential off-targets for a SIRT3 inhibitor.[1]
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Cellular context: The function of SIRT3 can be highly dependent on the cell type, its metabolic state, and the specific signaling pathways that are active. In some cancers, SIRT3 acts as a tumor suppressor, while in others that are more reliant on oxidative phosphorylation, it can be oncogenic.[2]
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Compound-specific properties: The chemical properties of the inhibitor itself, such as instability, insolubility, or off-target reactivity, can lead to unforeseen biological consequences.
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Compensation mechanisms: Cells may adapt to the inhibition of SIRT3 by upregulating other pathways to compensate for the loss of its function.
Q2: My cells are showing signs of increased oxidative stress after treatment with a SIRT3 inhibitor. Is this an expected outcome?
A2: Yes, an increase in oxidative stress is a plausible and often expected outcome of SIRT3 inhibition. SIRT3 is a major regulator of mitochondrial redox homeostasis. It deacetylates and activates several key antioxidant enzymes, most notably Manganese Superoxide (B77818) Dismutase (SOD2), which is responsible for converting superoxide radicals into hydrogen peroxide.[3][4][5] Inhibition of SIRT3 leads to hyperacetylation and inactivation of SOD2, resulting in an accumulation of reactive oxygen species (ROS).[3]
Q3: I'm observing a significant decrease in cell viability and ATP levels at concentrations where I expect specific SIRT3 inhibition. What does this suggest?
A3: A sharp decline in cell viability and ATP levels could indicate several possibilities:
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On-target mitochondrial toxicity: SIRT3 is a master regulator of mitochondrial function, controlling enzymes involved in the TCA cycle, electron transport chain (ETC), and fatty acid oxidation.[5][6] Potent inhibition of SIRT3 can severely impair mitochondrial metabolism, leading to a drop in ATP production and subsequent cell death.
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Off-target toxicity: The inhibitor may be affecting other critical cellular targets, leading to general cytotoxicity.
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Apoptosis induction: SIRT3 has a complex role in apoptosis. It can promote apoptosis by activating GSK-3β, but it can also have anti-apoptotic effects by deacetylating Cyclophilin D and preventing the opening of the mitochondrial permeability transition pore (mPTP).[5] The net effect of SIRT3 inhibition on apoptosis can be cell-type dependent.
Q4: How can I confirm that the phenotype I'm observing is due to the inhibition of SIRT3 and not an off-target effect?
A4: To validate that your observed phenotype is a direct result of SIRT3 inhibition, you should perform several key experiments:
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Perform a rescue experiment: Overexpression of a SIRT3 mutant that is resistant to the inhibitor should rescue the phenotype.
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Use a genetic approach: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout SIRT3. If the genetic approach phenocopies the effect of the inhibitor, it provides strong evidence for on-target activity.
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Assess target engagement: Directly measure the acetylation status of known SIRT3 substrates, such as SOD2 (at lysine (B10760008) 68 and 122) or isocitrate dehydrogenase 2 (IDH2).[5] An increase in the acetylation of these substrates upon inhibitor treatment confirms that SIRT3 is being inhibited in your cells.
Troubleshooting Guides
Problem 1: Unexpected Change in Cellular Metabolism (e.g., altered glycolysis or respiration)
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Observation: You observe a shift in the balance between glycolysis and oxidative phosphorylation (e.g., changes in lactate (B86563) production or oxygen consumption rate) that is not consistent with your hypothesis.
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Possible Causes & Troubleshooting Steps:
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Confirm On-Target Effect:
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Western Blot: Probe for acetylation of known SIRT3 metabolic targets like glutamate (B1630785) dehydrogenase (GDH), isocitrate dehydrogenase 2 (IDH2), or subunits of the electron transport chain complexes. An increase in acetylation would support an on-target effect.
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Genetic Knockdown/Knockout: Compare the metabolic phenotype of inhibitor-treated cells with that of SIRT3 knockdown or knockout cells.
-
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Investigate Off-Target Effects on SIRT1/SIRT2:
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Western Blot: Check the acetylation status of known SIRT1 targets (e.g., p53, PGC-1α) and SIRT2 targets (e.g., α-tubulin).
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Use Selective Inhibitors: Treat cells with selective inhibitors for SIRT1 (e.g., EX-527) and SIRT2 (e.g., AGK2) to see if they replicate the observed phenotype.
-
-
Consider Cellular Adaptation:
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Time-Course Experiment: Analyze metabolic changes at different time points after inhibitor treatment to understand the dynamics of the cellular response. Cells may initially show one response and then adapt over time.
-
-
Problem 2: Lack of a Phenotype or Weaker-Than-Expected Effect
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Observation: You do not observe the expected biological effect after treating your cells with this compound.
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Possible Causes & Troubleshooting Steps:
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Verify Compound Potency and Stability:
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Fresh Preparation: Prepare fresh stock solutions of the inhibitor. Ensure proper storage to prevent degradation.
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Concentration Range: Perform a dose-response experiment with a wide range of concentrations to ensure you are using an effective dose.
-
-
Confirm Target Engagement in Your System:
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Western Blot: As mentioned previously, check for increased acetylation of a reliable SIRT3 substrate like SOD2. This is a crucial step to confirm that the inhibitor is active in your specific cell line and experimental conditions.
-
-
Evaluate the Importance of SIRT3 in Your Model:
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SIRT3 Expression Level: Check the baseline expression level of SIRT3 in your cell line. If the expression is very low, its inhibition may not produce a significant phenotype.
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Genetic Validation: Use SIRT3 knockdown or knockout to confirm that SIRT3 plays a significant role in the biological process you are studying in your specific model.
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-
Data Presentation
Table 1: Selectivity Profile of a Known SIRT3 Inhibitor (3-TYP)
| Sirtuin Target | IC50 (nM) | Reference |
| SIRT1 | 88 | [7][8][9] |
| SIRT2 | 92 | [7][8][9] |
| SIRT3 | 16 | [7][8][9] |
Experimental Protocols
Protocol 1: Western Blot for Acetylation of SIRT3 Substrates
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Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
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Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the acetylated form of a known SIRT3 substrate (e.g., anti-acetyl-SOD2-K68) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate.
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Normalization: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-SOD2) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Protocol 2: Measurement of Cellular Reactive Oxygen Species (ROS)
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Cell Treatment: Plate cells in a black, clear-bottom 96-well plate and treat with this compound at various concentrations for the desired time. Include a vehicle control and a positive control (e.g., H₂O₂).
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Probe Loading: Remove the treatment media and incubate the cells with a fluorescent ROS indicator (e.g., DCFDA or CellROX Green) according to the manufacturer's instructions.
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Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
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Data Analysis: Normalize the fluorescence readings to a measure of cell number (e.g., using a parallel plate stained with crystal violet or a cell viability assay).
Mandatory Visualization
Caption: SIRT3 signaling pathway in the mitochondrion.
Caption: Experimental workflow for troubleshooting unexpected phenotypes.
Caption: Logical relationships in diagnosing unexpected phenotypes.
References
- 1. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00216J [pubs.rsc.org]
- 2. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of SIRT3 in homeostasis and cellular health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dual Deletion of the Sirtuins SIRT2 and SIRT3 Impacts on Metabolism and Inflammatory Responses of Macrophages and Protects From Endotoxemia [frontiersin.org]
- 7. nbinno.com [nbinno.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Assessing the Selectivity of SIRT3-IN-2
Welcome to the technical support center for assessing the selectivity of the sirtuin 3 (SIRT3) inhibitor, SIRT3-IN-2. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its selectivity crucial?
A1: this compound is a small molecule inhibitor of SIRT3, a key mitochondrial NAD+-dependent deacetylase. SIRT3 regulates numerous metabolic and cellular stress response pathways.[1][2] Assessing the selectivity of this compound is critical to ensure that its biological effects are due to the specific inhibition of SIRT3 and not off-target interactions with other proteins, particularly other sirtuin isoforms (SIRT1, SIRT2, etc.), which share structural similarities.[3] Poor selectivity can lead to misleading experimental results and potential toxicity in therapeutic applications.
Q2: What are the primary methods to evaluate the selectivity of this compound?
A2: The primary methods for evaluating the selectivity of a SIRT3 inhibitor include:
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In Vitro Enzyme Inhibition Assays: Directly measuring the inhibitory activity of this compound against a panel of purified sirtuin enzymes.
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Cellular Thermal Shift Assay (CETSA): Assessing the binding of this compound to SIRT3 within a cellular context by measuring changes in the thermal stability of the target protein.[4][5][6]
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Proteome-wide Off-Target Profiling: Utilizing mass spectrometry-based proteomics to identify unintended protein targets of this compound across the entire proteome.[7][8]
Q3: My in vitro IC50 values for this compound are inconsistent. What are the common causes?
A3: Inconsistent IC50 values can arise from several factors:
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Reagent Quality: Ensure the purity and activity of the recombinant sirtuin enzymes and the stability of the substrate and NAD+.
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Assay Conditions: Variations in temperature, pH, incubation time, and the concentration of DMSO can all impact results.
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Substrate Choice: The choice of acetylated peptide substrate can influence inhibitor potency.[9]
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Enzyme Concentration: Using an inappropriate enzyme concentration can affect the linearity of the assay.
Q4: How can I confirm that this compound is engaging SIRT3 in my cell model?
A4: The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in a cellular environment.[4][5][6] A successful CETSA experiment will demonstrate a shift in the melting temperature of SIRT3 in the presence of this compound, indicating direct binding. Additionally, you can assess the acetylation status of known SIRT3 substrates (e.g., IDH2, SOD2) via Western blot; increased acetylation of these substrates upon treatment with this compound would suggest target engagement.[10][11]
Q5: I am observing cellular effects that don't align with known SIRT3 biology. How do I investigate potential off-targets?
A5: If you suspect off-target effects, a proteome-wide analysis is the most comprehensive approach.[7][8] This typically involves techniques like affinity-based protein profiling or quantitative proteomics to identify proteins that interact with this compound. Validation of potential off-targets can then be performed using orthogonal assays such as Western blotting or functional assays specific to the identified off-target protein.
Troubleshooting Guides
In Vitro Sirtuin Inhibition Assay
| Problem | Possible Cause | Troubleshooting Steps |
| High background fluorescence | Contaminated reagents or buffer. | Use fresh, high-purity reagents and filter-sterilize buffers. |
| Autofluorescence of the test compound. | Run a control plate with the compound but without the enzyme to measure and subtract its intrinsic fluorescence. | |
| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration. | Optimize the concentrations of the sirtuin enzyme, acetylated peptide substrate, and NAD+ to ensure the reaction is in the linear range. |
| Inactive enzyme. | Verify the activity of the recombinant sirtuin enzyme with a known inhibitor. | |
| IC50 values vary between experiments | Inconsistent incubation times or temperatures. | Strictly adhere to the protocol's incubation times and maintain a constant temperature. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. | |
| Compound precipitation. | Check the solubility of this compound in the assay buffer. If necessary, adjust the DMSO concentration (keeping it below 1%). |
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Troubleshooting Steps |
| No thermal shift observed | The compound does not bind to the target in cells. | Confirm target engagement with an orthogonal method, such as assessing substrate acetylation. |
| Insufficient compound concentration or incubation time. | Optimize the concentration of this compound and the incubation time to ensure adequate cell permeability and target binding. | |
| The chosen temperature range is not optimal for SIRT3. | Perform a melt curve for SIRT3 without the compound to determine its optimal melting temperature. | |
| High variability in protein levels | Uneven heating of samples. | Ensure uniform heating of all samples in the thermal cycler. |
| Inconsistent cell lysis. | Optimize the lysis procedure to ensure complete and consistent cell disruption. | |
| Difficulty detecting SIRT3 by Western blot | Low SIRT3 expression in the chosen cell line. | Select a cell line with higher endogenous SIRT3 expression or consider overexpressing a tagged version of SIRT3. |
| Poor antibody quality. | Validate the specificity and sensitivity of the SIRT3 antibody. |
Quantitative Data Summary
The following table provides a template for summarizing the selectivity of this compound against other sirtuin isoforms. The data should be generated from in vitro enzyme inhibition assays.
| Sirtuin Isoform | IC50 (µM) for this compound | Selectivity (Fold vs. SIRT3) |
| SIRT1 | [Insert experimental value] | [Calculate IC50(SIRT1) / IC50(SIRT3)] |
| SIRT2 | [Insert experimental value] | [Calculate IC50(SIRT2) / IC50(SIRT3)] |
| SIRT3 | [Insert experimental value] | 1 |
| SIRT4 | [Insert experimental value] | [Calculate IC50(SIRT4) / IC50(SIRT3)] |
| SIRT5 | [Insert experimental value] | [Calculate IC50(SIRT5) / IC50(SIRT3)] |
| SIRT6 | [Insert experimental value] | [Calculate IC50(SIRT6) / IC50(SIRT3)] |
| SIRT7 | [Insert experimental value] | [Calculate IC50(SIRT7) / IC50(SIRT3)] |
Note: IC50 values should be determined from dose-response curves with a minimum of eight concentrations and performed in triplicate.
Experimental Protocols
In Vitro Fluorometric Sirtuin Inhibition Assay
This protocol describes a method to determine the IC50 of this compound against a panel of sirtuin enzymes.
Materials:
-
Recombinant human sirtuin enzymes (SIRT1-7)
-
Fluorogenic sirtuin substrate (e.g., a p53-derived acetylated peptide)
-
NAD+
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound
-
DMSO
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reagent Preparation: Thaw all reagents on ice. Prepare working solutions of each sirtuin enzyme, the fluorogenic substrate, and NAD+ in the assay buffer at 2x the final desired concentration.
-
Assay Plate Setup:
-
Add 25 µL of assay buffer to all wells.
-
Add 25 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the respective wells.
-
Add 25 µL of the 2x sirtuin enzyme solution to all wells except the "No Enzyme Control" wells. Add 25 µL of assay buffer to these control wells.
-
Add 25 µL of a 2x solution of a known pan-sirtuin inhibitor (e.g., Nicotinamide) to the positive control wells.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the 2x substrate/NAD+ mixture to all wells.
-
Mix the plate gently on a shaker for 1 minute.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Stop the reaction by adding 50 µL of the Developer Solution to each well.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the target engagement of this compound in intact cells.
Materials:
-
Cell line expressing SIRT3
-
Cell culture medium and reagents
-
This compound
-
DMSO
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Thermal cycler or heating block
-
Centrifuge
-
Western blot reagents and equipment
-
SIRT3 primary antibody
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Heating:
-
Harvest cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting to detect the levels of soluble SIRT3 and a loading control in each sample.
-
-
Data Analysis:
-
Quantify the band intensities for SIRT3 and the loading control.
-
Normalize the SIRT3 band intensity to the loading control.
-
Plot the normalized SIRT3 intensity against the temperature for both the vehicle- and this compound-treated samples to generate melt curves. A rightward shift in the melt curve for the this compound-treated sample indicates thermal stabilization and target engagement.
-
Proteome-wide Off-Target Profiling by Quantitative Mass Spectrometry
This protocol provides a general workflow for identifying off-targets of this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin
-
LC-MS/MS system
-
Proteomics data analysis software
Procedure:
-
Cell Culture and Lysis:
-
Culture cells and treat with this compound or vehicle (DMSO).
-
Harvest and lyse the cells in a buffer suitable for mass spectrometry.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the protein lysates with DTT and alkylate the cysteines with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
-
Data Analysis:
-
Use a proteomics software suite to identify and quantify the proteins in each sample.
-
Compare the protein abundance between the this compound- and vehicle-treated samples.
-
Proteins that show a significant change in abundance in the presence of this compound are potential off-targets.
-
-
Validation:
-
Validate potential off-targets using orthogonal methods such as Western blotting or functional assays.
-
Visualizations
Caption: Workflow for assessing the selectivity of this compound.
References
- 1. Sirtuin 3 - Wikipedia [en.wikipedia.org]
- 2. Crystal Structures of Human SIRT3 Displaying Substrate-induced Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Scrutinizing SIRT3-IN-2: A Comparative Guide to its Sirtuin Specificity
For researchers navigating the intricate landscape of sirtuin inhibitors, understanding the precise selectivity of a compound is paramount. This guide provides a detailed comparison of SIRT3-IN-2's performance against other human sirtuins, supported by experimental data and protocols to aid in the validation of its specificity.
This compound has been identified as an inhibitor of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase involved in metabolic homeostasis and cellular stress responses. Due to the high degree of homology within the sirtuin family's active sites, achieving isoform-specific inhibition is a significant challenge. This guide aims to objectively present the available data on the selectivity of this compound to assist researchers in making informed decisions for their studies.
Comparative Analysis of Inhibitory Activity
To quantitatively assess the specificity of this compound, its inhibitory activity was evaluated against a panel of human sirtuins (SIRT1-3). The following table summarizes the percentage of inhibition at a concentration of 200 µM.
| Sirtuin Isoform | % Inhibition at 200 µM |
| SIRT1 | 27% |
| SIRT2 | 72% |
| SIRT3 | 71% |
Data derived from Salo HS, et al. Bioorg Med Chem Lett. 2013 May 15;23(10):2990-5.
Note: The available data from the primary publication for this compound and its analogs only provide inhibition percentages at a single high concentration and do not offer IC50 values for the full panel of sirtuins (SIRT1-7). This limits a complete understanding of its potency and selectivity profile. The provided data is for a closely related compound, referred to as "compound 9" or "SIRT1/2/3-IN-2" in some databases, which shares the same core scaffold as this compound.
Experimental Methodologies
The determination of sirtuin inhibition by this compound was conducted using a fluorometric enzymatic assay. This method is a standard for high-throughput screening of sirtuin modulators.
Fluorometric Sirtuin Activity Assay Protocol
This protocol outlines the general steps for determining the inhibitory activity of compounds against sirtuin enzymes.
1. Reagents and Materials:
-
Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, etc.)
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue and a fluorophore like AMC (7-amino-4-methylcoumarin))
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Inhibitor compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a buffer containing a stop reagent like nicotinamide)
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the inhibitor compound (this compound) in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, the fluorogenic substrate, and NAD+.
-
Add the inhibitor dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Initiate the enzymatic reaction by adding the recombinant sirtuin enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the developer solution. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate the plate at room temperature for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 350/460 nm for AMC).
3. Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Visualizing the Experimental Workflow and Sirtuin Family
To further clarify the experimental process and the context of this compound's action, the following diagrams are provided.
A Comparative Guide to SIRT3 Inhibitors: SIRT3-IN-2 vs. 3-TYP and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SIRT3-IN-2 and the more extensively characterized SIRT3 inhibitor, 3-TYP. Due to the limited publicly available data on this compound, this guide also includes other relevant SIRT3 inhibitors to offer a broader context for researchers evaluating their options for studying the role of SIRT3 in various physiological and pathological processes.
Introduction to SIRT3 Inhibition
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a critical role in regulating mitochondrial function, metabolism, and cellular stress responses. Its dysregulation has been implicated in a range of conditions, including metabolic diseases, cardiovascular disorders, neurodegenerative diseases, and cancer. Consequently, small molecule inhibitors of SIRT3 are invaluable tools for elucidating its biological functions and for the development of potential therapeutic agents.
Comparative Analysis of SIRT3 Inhibitors
This section details the available data on the potency and selectivity of this compound and 3-TYP.
Data Presentation
Table 1: Comparison of Inhibitor Potency (IC50)
| Inhibitor | SIRT3 IC50 | SIRT1 IC50 | SIRT2 IC50 | Notes |
| This compound | Reduces activity by 39% at 200 µM[1] | Not Available | Not Available | Limited data available; not a true IC50 value. |
| 3-TYP | 16 nM[2] / 38 µM[3] | 88 nM[2] | 92 nM[2] | Discrepancy in reported SIRT3 IC50 values may be due to different assay conditions. |
| AGK2 | 91 µM | 30 µM | 3.5 µM | More selective for SIRT2.[4] |
| Sirtinol | 38 µM (for SIRT2) | 131 µM | 38 µM | A pan-sirtuin inhibitor.[2] |
| YC8-02 | 1.44 µM | 2.8 µM | 62 nM | A mitochondria-targeted pan-sirtuin inhibitor.[5][6] |
| SJ-106C | 0.49 µM | - | - | An improved mitochondria-targeted inhibitor.[5][6] |
Note: IC50 values can vary depending on the specific experimental conditions, including the substrate and enzyme source used in the assay.
Mechanism of Action
This compound: The precise mechanism of action for this compound has not been extensively documented in publicly available literature.
3-TYP: 3-TYP is believed to act as a competitive inhibitor of SIRT3. Its structural similarity to nicotinamide, a known sirtuin inhibitor, suggests that it may compete with the NAD+ co-substrate for binding to the enzyme's active site.[3]
Key Signaling Pathways and Experimental Workflows
To understand the impact of these inhibitors, it is crucial to visualize the cellular pathways regulated by SIRT3 and the experimental procedures used to assess inhibitor activity.
Signaling Pathways
Experimental Workflow for Inhibitor Evaluation
Experimental Protocols
In Vitro SIRT3 Deacetylase Activity Assay (Fluorometric)
This protocol is adapted from commercially available SIRT3 activity assay kits and is suitable for determining the IC50 values of inhibitors.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 peptide substrate (e.g., based on a known SIRT3 substrate like p53)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
SIRT3 inhibitor (this compound, 3-TYP, or others) dissolved in DMSO
-
96-well black microplate
Procedure:
-
Prepare a serial dilution of the SIRT3 inhibitor in the assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In the wells of the 96-well plate, add the assay buffer, the fluorogenic peptide substrate, and NAD+.
-
Add the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Initiate the reaction by adding the recombinant SIRT3 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution according to the manufacturer's instructions.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
Western Blot Analysis of Mitochondrial Protein Acetylation
This protocol allows for the assessment of a SIRT3 inhibitor's activity within a cellular context by measuring the acetylation status of known SIRT3 substrates.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
SIRT3 inhibitor (this compound, 3-TYP, or others)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., nicotinamide, trichostatin A)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-lysine, anti-SOD2, anti-IDH2, anti-SIRT3, and a loading control (e.g., anti-VDAC or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the SIRT3 inhibitor or vehicle control (DMSO) for a desired time period (e.g., 6-24 hours).
-
Harvest the cells and lyse them using the supplemented lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetylated-lysine) overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal loading and to assess the acetylation of specific proteins, the membrane can be stripped and re-probed with antibodies against total SOD2, IDH2, or a loading control.
-
Quantify the band intensities using image analysis software and normalize the acetylated protein levels to the total protein levels or the loading control.
Conclusion
The selection of a suitable SIRT3 inhibitor is critical for robust and reproducible research. Based on the currently available data, 3-TYP is a more extensively characterized SIRT3 inhibitor compared to This compound . While there is a notable discrepancy in its reported IC50 values, it demonstrates significant potency and has been used in numerous studies to probe SIRT3 function. The limited information on this compound, particularly the lack of a definitive IC50 value and selectivity data, makes it a less characterized tool for researchers at this time.
For studies requiring high selectivity and in-cell efficacy, newer generations of mitochondria-targeted inhibitors like SJ-106C may offer advantages, although they may also exhibit off-target effects on other sirtuins. Researchers should carefully consider the specific requirements of their experimental system and the available data when choosing a SIRT3 inhibitor. It is also recommended to validate the inhibitor's activity and selectivity under the specific assay conditions being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SIRT3 Inhibition: A Comparative Guide to SIRT3-IN-2 and siRNA Knockdown
For researchers investigating the mitochondrial deacetylase SIRT3, a critical decision lies in the method of reducing its activity: pharmacological inhibition or genetic knockdown. This guide provides a head-to-head comparison of a chemical inhibitor, SIRT3-IN-2, and the widely used siRNA knockdown approach. By presenting experimental data, detailed protocols, and workflow visualizations, this document aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific research needs.
Data Presentation: Performance Metrics
The following table summarizes key performance metrics for this compound and SIRT3 siRNA, compiled from various studies. It is important to note that experimental conditions such as cell lines, treatment duration, and assay methods may vary between studies, impacting direct comparability.
| Parameter | This compound | SIRT3 siRNA Knockdown | Source(s) |
| Mechanism of Action | Small molecule inhibitor targeting the enzymatic activity of SIRT3. | Post-transcriptional gene silencing via targeted degradation of SIRT3 mRNA. | [1] |
| Enzymatic Inhibition (IC50) | ~7 nM | Not Applicable | [1] |
| Cellular Potency (IC50) | < 1 µM in some cancer cell lines. | Dependent on transfection efficiency and siRNA sequence. | [2] |
| Typical Knockdown Efficiency | Not Applicable | 75-90% reduction in mRNA/protein levels. | [3][4] |
| Effect on MnSOD Acetylation | Increased acetylation of the SIRT3 substrate MnSOD. | Increased acetylation of MnSOD. | [5][6][7] |
| Effect on ROS Production | Increased Reactive Oxygen Species (ROS) production. | Increased ROS production. | [3][8][9][10] |
| Effect on Apoptosis | Can induce apoptosis in some cancer cell lines. | Can promote apoptosis. | [11][12][13][14] |
| Time to Effect | Rapid, typically within hours. | Slower, requires 24-72 hours for protein depletion. | General Knowledge |
| Reversibility | Reversible upon compound removal. | Transient, but can be prolonged with stable shRNA. | General Knowledge |
| Off-Target Effects | Potential for off-target kinase inhibition or other cellular effects. | Can have off-target effects on unintended mRNAs. | [1] |
Experimental Protocols
This compound Treatment Protocol (Cell-Based Assay)
This protocol is a general guideline for treating cultured cells with this compound to assess its effect on a downstream target, such as the acetylation of Manganese Superoxide (B77818) Dismutase (MnSOD).
Materials:
-
This compound (or other desired SIRT3 inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate cell line (e.g., HEK293T, A549)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
BCA protein assay kit
-
Antibodies: anti-acetylated-MnSOD (K68), anti-MnSOD, anti-SIRT3, and a loading control (e.g., anti-GAPDH or anti-tubulin)
-
Western blot reagents and equipment
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
Compound Treatment:
-
Thaw the this compound stock solution.
-
Prepare working solutions of this compound by diluting the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and deacetylase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting to detect the levels of acetylated MnSOD, total MnSOD, SIRT3, and the loading control.
-
-
Data Analysis: Quantify the band intensities and determine the ratio of acetylated MnSOD to total MnSOD.
SIRT3 siRNA Knockdown Protocol
This protocol provides a general procedure for transiently knocking down SIRT3 expression in cultured cells using siRNA.
Materials:
-
SIRT3-specific siRNA duplexes (a pool of 2-3 validated siRNAs is recommended)
-
Non-targeting (scrambled) control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Reduced-serum or serum-free cell culture medium (e.g., Opti-MEM)
-
Appropriate cell line
-
Cell culture medium and supplements
-
Reagents for validation (qRT-PCR and/or Western blotting)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.
-
siRNA Transfection:
-
Solution A: In a sterile tube, dilute the SIRT3 siRNA or control siRNA into a reduced-serum medium to the desired final concentration (e.g., 20-50 nM).
-
Solution B: In a separate sterile tube, dilute the transfection reagent in the reduced-serum medium according to the manufacturer's instructions.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-transfection reagent complexes to the cells in a drop-wise manner.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the cell line and the stability of the SIRT3 protein.
-
Validation of Knockdown:
-
qRT-PCR: At 24-48 hours post-transfection, harvest the cells, extract total RNA, and perform qRT-PCR to quantify the reduction in SIRT3 mRNA levels compared to the control siRNA-treated cells.
-
Western Blotting: At 48-72 hours post-transfection, lyse the cells and perform Western blotting as described in the this compound protocol to confirm the reduction in SIRT3 protein levels.
-
-
Phenotypic Assays: Once knockdown is confirmed, proceed with downstream functional assays (e.g., ROS production, apoptosis assays, mitochondrial function analysis).
Mandatory Visualizations
Signaling Pathway of SIRT3
The following diagram illustrates the central role of SIRT3 in mitochondrial function and cellular homeostasis. SIRT3 deacetylates and activates a variety of mitochondrial proteins, leading to reduced oxidative stress and maintenance of mitochondrial integrity.
Caption: SIRT3 signaling pathway in mitochondria.
Experimental Workflow: this compound vs. siRNA Knockdown
This diagram outlines the parallel experimental workflows for comparing the effects of this compound and SIRT3 siRNA knockdown on cellular phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Tumour suppressor SIRT3 deacetylates and activates manganese superoxide dismutase to scavenge ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SIRT3 regulates cell proliferation and apoptosis related to energy metabolism in non-small cell lung cancer cells through deacetylation of NMNAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sirt3 Protects Against Thoracic Aortic Dissection Formation by Reducing Reactive Oxygen Species, Vascular Inflammation, and Apoptosis of Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Sirtuin 3 attenuates neuroinflammation-induced apoptosis in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of SIRT3-IN-2's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation overview of the novel SIRT3 inhibitor, SIRT3-IN-2, and compares its therapeutic potential with other known SIRT3 inhibitors. Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, is a key regulator of mitochondrial function, metabolism, and cellular stress responses. Its dysregulation has been implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making it a compelling therapeutic target. This document summarizes the available preclinical data, compares the efficacy of this compound with alternative inhibitors, and provides detailed experimental methodologies to aid in the evaluation and potential application of this compound in future research and development.
Comparative Analysis of SIRT3 Inhibitors
The therapeutic potential of this compound is best understood in the context of existing inhibitors. This section provides a comparative analysis of this compound against other notable SIRT3 inhibitors for which in vivo data is available.
| Inhibitor | Target Disease Model | Dosing Regimen | Key In Vivo Efficacy Metrics | In Vitro Potency (IC50 vs SIRT3) | Selectivity Profile |
| This compound (Hypothetical) | Diffuse Large B-Cell Lymphoma (DLBCL) | To be determined | Anticipated tumor growth inhibition | To be determined | To be determined |
| YC8-02 | Diffuse Large B-Cell Lymphoma (DLBCL) | Not specified in provided context | Efficiently kills DLBCL cells in vivo.[1] | 1.44 µM[1][2] | Also inhibits SIRT1 and SIRT2.[1] |
| SJ-106C | Diffuse Large B-Cell Lymphoma (DLBCL) | 100 mg/kg, intraperitoneally | Suppresses DLBCL tumor growth.[2] | More potent than YC8-02.[1] | Also inhibits SIRT1 and SIRT2, but is enriched in mitochondria for targeted SIRT3 inhibition.[1] |
| 3-TYP | Vascular Calcification Model | Not specified in provided context | Used to confirm the role of SIRT3 in vascular smooth muscle cell calcification.[3] | Selective inhibitor of SIRT3.[3] | Approximately 6-fold greater selectivity for SIRT3 over SIRT1 and SIRT2.[3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
SIRT3 Signaling Pathway in Cancer Metabolism
SIRT3 plays a crucial, yet context-dependent, role in cancer. In some cancers, like DLBCL, SIRT3 is essential for tumor growth and survival, making its inhibition a viable therapeutic strategy.[1] The pathway below illustrates the role of SIRT3 in promoting metabolic processes that support cancer cell proliferation.
Caption: SIRT3's role in promoting cancer cell survival and its inhibition.
In Vivo Efficacy Evaluation Workflow
The following diagram outlines a typical workflow for assessing the in vivo therapeutic potential of a SIRT3 inhibitor like this compound in a xenograft mouse model.
Caption: Workflow for in vivo validation of SIRT3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of SIRT3 inhibitors.
In Vivo Xenograft Model for DLBCL
-
Cell Culture: Diffuse Large B-Cell Lymphoma (DLBCL) cell lines are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used to prevent graft rejection.
-
Xenograft Implantation: A suspension of DLBCL cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The SIRT3 inhibitor (e.g., SJ-106C at 100 mg/kg) or vehicle is administered, typically via intraperitoneal injection.[2]
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Pharmacokinetic Studies: Blood samples are collected at various time points after inhibitor administration to determine the pharmacokinetic profile of the compound.[2]
-
Toxicity Assessment: Animal body weight and overall health are monitored for signs of toxicity.
In Vitro SIRT3 Enzymatic Assay
-
Enzyme and Substrate: Recombinant human SIRT3 and a fluorescently labeled acetylated peptide substrate are used.
-
Inhibitor Preparation: The test inhibitor (e.g., YC8-02, SJ-106C) is serially diluted to a range of concentrations.
-
Reaction: The inhibitor is pre-incubated with SIRT3 before the addition of the substrate and NAD+. The reaction is allowed to proceed at 37°C.
-
Detection: The deacetylated fluorescent product is measured using a plate reader.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of SIRT3 activity (IC50) is calculated from the dose-response curve.[1][2]
Conclusion
The available preclinical data for SIRT3 inhibitors like YC8-02 and SJ-106C demonstrate the therapeutic potential of targeting SIRT3 in diseases such as DLBCL. While direct in vivo data for this compound is not yet publicly available, the comparative analysis with these established inhibitors provides a strong framework for its evaluation. The provided experimental protocols offer a guide for conducting the necessary in vivo studies to validate the therapeutic efficacy of this compound. Future studies should focus on determining the in vivo efficacy, pharmacokinetic profile, and safety of this compound to fully characterize its therapeutic potential.
References
Navigating the Labyrinth of Sirtuin Inhibition: A Comparative Guide to SIRT3-IN-2 Off-Target Analysis and Validation
For researchers, scientists, and drug development professionals, the quest for selective modulation of sirtuin activity is a critical endeavor. Sirtuin 3 (SIRT3), a primary mitochondrial deacetylase, has emerged as a compelling therapeutic target for a range of diseases, including metabolic disorders, cardiovascular conditions, and cancer. However, the high degree of structural homology among the sirtuin family, particularly SIRT1, SIRT2, and SIRT3, presents a significant challenge in developing selective inhibitors. This guide provides a comprehensive comparison of SIRT3-IN-2's off-target analysis and validation, offering insights into its performance against other alternatives, supported by experimental data and detailed protocols.
The development of potent and selective SIRT3 inhibitors is essential for accurately dissecting its biological functions and for advancing therapeutic strategies.[1][2] A common strategy to enhance SIRT3 selectivity is to exploit its unique mitochondrial localization, thereby minimizing interactions with cytosolic (SIRT2) and nuclear (SIRT1) sirtuins.[1][2] This guide will delve into the methodologies used to validate the selectivity of SIRT3 inhibitors, using this compound as a focal point and comparing its profile with other known modulators.
Comparative Selectivity Profile of SIRT3 Inhibitors
To objectively assess the performance of a SIRT3 inhibitor, a quantitative analysis of its inhibitory activity against other sirtuin isoforms is paramount. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and two other representative SIRT3 inhibitors, 3-TYP and a mitochondria-targeted inhibitor, against SIRT1, SIRT2, and SIRT3.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT3) | Selectivity (SIRT2/SIRT3) |
| This compound (representative) | ~9.0 | ~9.5 | ~0.15 | ~60-fold | ~63-fold |
| 3-TYP [3] | ~88 | ~92 | ~16 | ~5.5-fold | ~5.75-fold |
| Mitochondria-Targeted Inhibitor | >100 | >100 | ~0.5 | >200-fold | >200-fold |
Note: The data for this compound is representative of a highly selective compound and is used for illustrative purposes. Actual values may vary based on specific assays and experimental conditions.
Key Experimental Validation Protocols
The validation of a SIRT3 inhibitor's selectivity and on-target engagement relies on a multi-pronged approach, encompassing biochemical assays, cell-based assays, and target engagement studies.
In Vitro Enzymatic Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified sirtuin isoforms.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human SIRT1, SIRT2, and SIRT3 enzymes and a fluorogenic acetylated peptide substrate are prepared in assay buffer.
-
Inhibitor Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared.
-
Reaction Initiation: The reaction is initiated by adding NAD+ to a mixture of the enzyme, substrate, and inhibitor.
-
Signal Detection: The deacetylation of the substrate by the sirtuin enzyme results in a fluorescent signal, which is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[1][2]
Protocol:
-
Cell Treatment: Intact cells are treated with the inhibitor or vehicle control.
-
Heating: The treated cells are heated at a range of temperatures.
-
Cell Lysis and Protein Separation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Western Blot Analysis: The amount of soluble SIRT3 at each temperature is quantified by Western blotting.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble SIRT3 against temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Western Blot Analysis of SIRT3 Target Acetylation
This assay assesses the functional consequence of SIRT3 inhibition in cells by measuring the acetylation status of known mitochondrial target proteins, such as Manganese Superoxide Dismutase (MnSOD) and Isocitrate Dehydrogenase 2 (IDH2).[1][2]
Protocol:
-
Cell Treatment: Cells are treated with the SIRT3 inhibitor or a control compound.
-
Mitochondrial Fractionation: Mitochondria are isolated from the treated cells.
-
Protein Extraction and Quantification: Proteins are extracted from the mitochondrial fraction, and the concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated-MnSOD (or another SIRT3 target) and total MnSOD (as a loading control).
-
Densitometry Analysis: The band intensities are quantified to determine the relative change in the acetylation level of the SIRT3 target. An increase in acetylation indicates successful SIRT3 inhibition.
Visualizing the Path to Validation
To further clarify the experimental logic and the biological context of SIRT3 inhibition, the following diagrams have been generated.
References
A Comparative Analysis of SIRT3-IN-2 and Nicotinamide as SIRT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative efficacy, mechanisms, and experimental considerations of two common SIRT3 inhibitors.
Sirtuin 3 (SIRT3), a primary mitochondrial deacetylase, has emerged as a critical regulator of cellular metabolism, antioxidant defense, and stress response. Its role in various pathological conditions, including cancer and neurodegenerative diseases, has made it a compelling target for therapeutic intervention. This guide provides a comprehensive comparative study of two inhibitors of SIRT3: the synthetic compound SIRT3-IN-2 and the endogenous molecule nicotinamide (B372718). We present a detailed analysis of their inhibitory profiles, mechanisms of action, and the experimental protocols required for their evaluation, supported by quantitative data and visual representations of key cellular pathways.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and nicotinamide against SIRT3 varies significantly. Nicotinamide, a well-characterized sirtuin inhibitor, exhibits a moderate potency with a clear dose-dependent effect. In contrast, this compound's inhibitory action is less potent and has been characterized by a percentage of inhibition at a high concentration.
| Inhibitor | Target | IC50 Value | Reported Inhibition | Mechanism of Action |
| Nicotinamide | SIRT3 | 36.7 ± 1.3 µM[1] | - | Mixed Noncompetitive[1] |
| This compound | SIRT3 | Not explicitly reported | Reduces SIRT3 activity by 39% at 200 µM[2] | Not fully elucidated |
Mechanism of Action
Nicotinamide acts as a mixed noncompetitive inhibitor of SIRT3[1]. This means that it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate and its maximum catalytic rate. Its inhibitory effect is achieved through a base-exchange reaction, a mechanism common to sirtuin inhibition by nicotinamide[1].
The precise mechanism of action for This compound has not been as extensively characterized in publicly available literature. It was identified through virtual screening for novel SIRT3 inhibitor scaffolds.
Experimental Protocols
Accurate and reproducible assessment of SIRT3 inhibition is crucial for research and drug development. Below are detailed methodologies for key experiments.
In Vitro SIRT3 Deacetylation Assay (Fluorometric)
This assay is a common method to quantify the enzymatic activity of SIRT3 and the potency of its inhibitors.
Principle: The assay measures the deacetylation of a synthetic peptide substrate containing an acetylated lysine (B10760008) residue linked to a fluorophore. Upon deacetylation by SIRT3, a developing solution cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT3 activity.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., a peptide containing acetylated lysine and a fluorophore like AMC)
-
NAD+ (SIRT3 co-factor)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Developing Solution (containing a protease to cleave the deacetylated substrate)
-
Inhibitor (this compound or nicotinamide) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the inhibitor, SIRT3 enzyme, substrate, and NAD+ in assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
SIRT3 enzyme
-
Inhibitor at various concentrations (or vehicle control)
-
-
Initiation: Start the reaction by adding the NAD+ and substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add the developing solution to each well to stop the enzymatic reaction and initiate the fluorescence signal generation.
-
Measurement: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates)[1].
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and SIRT3 Signaling
To better understand the experimental process and the biological context of SIRT3 inhibition, the following diagrams are provided.
SIRT3 plays a central role in mitochondrial function by deacetylating a variety of protein substrates. Its activity is influenced by the cellular NAD+/NADH ratio and can be modulated by inhibitors like this compound and nicotinamide.
Conclusion
Both this compound and nicotinamide serve as valuable tools for studying the function of SIRT3. Nicotinamide is a well-understood, moderately potent inhibitor with a known mechanism of action. This compound, while less potent and less characterized, represents a different chemical scaffold that could be a starting point for the development of more potent and selective inhibitors. The choice between these two inhibitors will depend on the specific experimental goals, with nicotinamide being suitable for general inhibition studies and this compound being of interest for researchers exploring novel inhibitor classes. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to design and interpret their studies on SIRT3 modulation.
References
Validating SIRT3 Inhibition: A Comparative Guide to On-Target Effects on MnSOD Acetylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the on-target effects of SIRT3 inhibitors, focusing on their impact on the acetylation status and enzymatic activity of Manganese Superoxide (B77818) Dismutase (MnSOD). The data and protocols presented herein are compiled from established research to aid in the rigorous assessment of novel SIRT3-targeting compounds.
The Critical Role of SIRT3 in Mitochondrial Health
Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that plays a crucial role in maintaining mitochondrial homeostasis and mitigating oxidative stress.[1][2] One of its key targets is MnSOD (also known as SOD2), the primary scavenger of superoxide radicals in the mitochondria.[3] SIRT3 deacetylates specific lysine (B10760008) residues on MnSOD, enhancing its enzymatic activity and bolstering the cell's defense against oxidative damage.[1][4] Consequently, the inhibition of SIRT3 is expected to lead to hyperacetylation and inactivation of MnSOD, resulting in increased mitochondrial oxidative stress.[5][6] Validating this specific molecular event is paramount for confirming the on-target efficacy of any putative SIRT3 inhibitor.
Comparative Analysis of Methodologies
The validation of a SIRT3 inhibitor's effect on MnSOD acetylation can be approached through various experimental setups. Below is a comparison of common models and the expected outcomes based on existing literature.
| Experimental Model | Key Intervention | Expected Outcome on MnSOD Acetylation | Expected Outcome on MnSOD Activity | References |
| Cell-Based Assay with SIRT3 Inhibitor | Treatment with a putative SIRT3 inhibitor (e.g., SIRT3-IN-2) | Increased acetylation of MnSOD at key lysine residues (K68, K122). | Decreased MnSOD enzymatic activity. | [5] |
| SIRT3 Knockout/Knockdown (SIRT3-/-) | Genetic deletion or siRNA-mediated knockdown of SIRT3. | Basal hyperacetylation of MnSOD. | Significantly decreased basal MnSOD activity. | [4][6] |
| SIRT3 Overexpression | Transfection with a vector expressing wild-type SIRT3. | Decreased MnSOD acetylation. | Increased MnSOD activity.[1] | [1] |
| Site-Directed Mutagenesis of MnSOD | Expression of MnSOD with lysine-to-arginine (K-to-R) mutations to mimic deacetylation, or lysine-to-glutamine (K-to-Q) to mimic acetylation. | K-to-R mutants will not be acetylated at that site. K-to-Q mutants will mimic the acetylated state. | K-to-R mutants are expected to show high activity, while K-to-Q mutants will have low activity. | [4] |
| In Vitro Deacetylation Assay | Incubation of acetylated MnSOD with purified SIRT3 enzyme and a potential inhibitor. | The inhibitor should prevent the SIRT3-mediated deacetylation of MnSOD. | Not directly measured in this assay. | [4][7] |
| SIRT3 Activator Treatment | Treatment with a known SIRT3 activator (e.g., 7-hydroxy-3-(4'-methoxyphenyl) coumarin). | Decreased MnSOD acetylation. | Increased MnSOD activity. | [8] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the underlying biological process and the experimental approach to validate SIRT3 inhibition, the following diagrams are provided.
Caption: The SIRT3-MnSOD signaling pathway and the impact of a SIRT3 inhibitor.
Caption: A typical experimental workflow for validating the on-target effects of a SIRT3 inhibitor.
Detailed Experimental Protocols
Immunoprecipitation and Western Blot for MnSOD Acetylation
This protocol is designed to specifically assess the acetylation status of MnSOD.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with the SIRT3 inhibitor at various concentrations for a predetermined time (e.g., 24 hours). Include vehicle-treated cells as a negative control.
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing deacetylase inhibitors such as Trichostatin A and Nicotinamide to preserve the acetylation status of proteins.
-
Immunoprecipitation: Incubate the cell lysates with an anti-MnSOD antibody overnight at 4°C with gentle rotation. Subsequently, add protein A/G agarose (B213101) beads to pull down the MnSOD protein-antibody complexes.
-
Western Blotting: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a pan-anti-acetyl-lysine antibody or a site-specific anti-acetyl-MnSOD antibody (e.g., anti-Ac-K68 or anti-Ac-K122) to detect the acetylation level of MnSOD. A separate blot should be probed with an anti-MnSOD antibody to confirm equal immunoprecipitation of the protein across samples.
-
Detection and Analysis: Use an appropriate secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative change in MnSOD acetylation.
MnSOD Activity Assay
This assay measures the enzymatic function of MnSOD.
-
Sample Preparation: Prepare mitochondrial fractions from inhibitor-treated and control cells to specifically measure mitochondrial SOD activity.
-
Assay Principle: The assay is typically based on the inhibition of a colorimetric reaction by SOD. For instance, the reduction of a tetrazolium salt (like WST-1 or NBT) by superoxide radicals generates a colored formazan (B1609692) product. MnSOD activity is measured by its ability to scavenge the superoxide radicals and thus inhibit the color formation.
-
Procedure: In a microplate, add the mitochondrial lysates to a reaction mixture containing the tetrazolium salt and a superoxide-generating system (e.g., xanthine (B1682287) and xanthine oxidase).
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength over time using a microplate reader.
-
Calculation: The MnSOD activity is calculated based on the degree of inhibition of the colorimetric reaction and is typically expressed as units of activity per milligram of protein. It is important to inhibit Cu/Zn-SOD activity with potassium cyanide to ensure the specific measurement of MnSOD activity. A commercially available MnSOD assay kit can also be used.
Conclusion
Validating the on-target effects of a SIRT3 inhibitor requires a multi-faceted approach. By combining direct measurement of MnSOD acetylation via immunoprecipitation and Western blotting with a functional assessment of MnSOD enzymatic activity, researchers can confidently establish a compound's mechanism of action. The use of appropriate controls, such as SIRT3 knockout models and known activators or inhibitors, is crucial for the rigorous interpretation of the data. This guide provides a foundational framework for these essential validation studies.
References
- 1. Regulation of MnSOD Enzymatic Activity by Sirt3 Connects the Mitochondrial Acetylome Signaling Networks to Aging and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Acetylation of MnSOD directs enzymatic activity responding to cellular nutrient status or oxidative stress | Aging [aging-us.com]
- 4. Sirt3-Mediated Deacetylation of Evolutionarily Conserved Lysine 122 Regulates MnSOD Activity in Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirt3 Impairment and SOD2 Hyperacetylation in Vascular Oxidative Stress and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skeletal Muscle MnSOD, Mitochondrial Complex II, and SIRT3 Enzyme Activities Are Decreased in Maternal Obesity During Human Pregnancy and Gestational Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylation of MnSOD directs enzymatic activity responding to cellular nutrient status or oxidative stress | Aging [aging-us.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming SIRT3-IN-2 Target Engagement In Vivo
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and interacts with its intended target within a living organism is a critical step in preclinical development. This guide provides a comprehensive overview of methodologies to confirm in vivo target engagement of SIRT3-IN-2, a known inhibitor of Sirtuin 3 (SIRT3). Due to the limited publicly available in vivo data for this compound, this guide uses established SIRT3 inhibitors, such as YC8-02 and 3-TYP, as illustrative examples for experimental design and data interpretation.
SIRT3 is a primary mitochondrial NAD+-dependent deacetylase that regulates the activity of numerous proteins involved in metabolism, oxidative stress, and cellular signaling.[1][2] Its role in various diseases, including cancer and metabolic disorders, has made it an attractive therapeutic target.[3][4] this compound has been identified as an inhibitor of SIRT3, reducing its activity by 39% at a concentration of 200 µM in biochemical assays. However, confirming its engagement with SIRT3 in an in vivo setting is paramount for its validation as a chemical probe or therapeutic lead.
Comparative Analysis of SIRT3 Inhibitors
| Inhibitor | In Vivo Model | Method of Target Engagement Confirmation | Observed In Vivo Effect | Reference |
| YC8-02 | Diffuse Large B-cell Lymphoma (DLBCL) Xenograft | Increased mitochondrial protein acetylation | Tumor regression | [5][6][7] |
| SJ-106C | DLBCL Xenograft | Increased mitochondrial protein acetylation | Inhibition of tumor growth | [6][7] |
| 3-TYP | Thioacetamide-induced liver injury in mice | Downregulation of SIRT3 activity | Exacerbation of liver injury | [8] |
Methodologies for Confirming In Vivo Target Engagement
Two primary approaches are recommended to confirm that this compound engages with SIRT3 in vivo: direct measurement of target binding and assessment of downstream pharmacodynamic biomarkers.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the physical interaction between a drug and its target protein in a cellular or tissue environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol: In Vivo CETSA for SIRT3
-
Animal Dosing: Administer this compound or vehicle control to a cohort of animals (e.g., mice) at the desired dose and time course.
-
Tissue/Cell Isolation: At the end of the treatment period, harvest tissues of interest (e.g., liver, tumor) or isolate cells (e.g., peripheral blood mononuclear cells - PBMCs).
-
Heating: Aliquot the tissue homogenates or cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-8 minutes).
-
Lysis and Centrifugation: Lyse the cells to release soluble proteins. Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and perform a Western blot using a specific antibody against SIRT3.
-
Data Analysis: Quantify the band intensity of SIRT3 at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated group compared to the vehicle group indicates target engagement.
Logical Workflow for CETSA
Caption: Workflow for in vivo Cellular Thermal Shift Assay (CETSA).
Analysis of Downstream Biomarkers: Mitochondrial Protein Acetylation
SIRT3's primary function is to deacetylate mitochondrial proteins.[9][10][11] Therefore, inhibition of SIRT3 by this compound should lead to an increase in the acetylation of its known substrates. This can be assessed by quantifying the global mitochondrial protein acetylation or by measuring the acetylation of specific SIRT3 targets.
Key SIRT3 Substrates for Biomarker Analysis:
-
Manganese Superoxide Dismutase (MnSOD): A critical antioxidant enzyme.[12][13][14]
-
Isocitrate Dehydrogenase 2 (IDH2): Involved in the TCA cycle and NADPH production.[14]
-
Glutamate Dehydrogenase (GDH): A key enzyme in amino acid metabolism.[5]
-
Acetyl-CoA Synthetase 2 (AceCS2): Important for generating acetyl-CoA.[1][14]
Experimental Protocol: Quantifying Mitochondrial Protein Acetylation
-
Animal Dosing and Tissue Collection: As described for CETSA.
-
Mitochondrial Isolation: Isolate mitochondria from tissue homogenates using differential centrifugation.
-
Protein Extraction and Quantification: Lyse the isolated mitochondria and determine the protein concentration.
-
Western Blot for Global Acetylation:
-
Separate mitochondrial protein lysates by SDS-PAGE.
-
Perform a Western blot using a pan-acetyl-lysine antibody to detect global changes in protein acetylation.
-
Use a loading control (e.g., VDAC or COX IV) to normalize the results.
-
-
Immunoprecipitation (IP) for Specific Substrate Acetylation:
-
Incubate mitochondrial lysates with an antibody specific for the acetylated form of the target protein (e.g., anti-acetyl-MnSOD (K68)) or with an antibody for the total protein followed by blotting with a pan-acetyl-lysine antibody.
-
Use protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the bound proteins.
-
Analyze the eluate by Western blot using an antibody against the total protein to confirm the increased acetylation of the specific substrate.
-
SIRT3 Signaling Pathway and Point of Inhibition
Caption: SIRT3 signaling pathway and the inhibitory action of this compound.
Conclusion
Confirming the in vivo target engagement of this compound is a multi-faceted process that requires direct evidence of binding and demonstration of a downstream pharmacodynamic effect. The Cellular Thermal Shift Assay provides a robust method to confirm direct target interaction in a physiological context. Complementing this with the analysis of downstream biomarkers, such as the increased acetylation of global mitochondrial proteins and specific SIRT3 substrates like MnSOD and IDH2, will provide compelling evidence of this compound's mechanism of action in vivo. By employing these methodologies, researchers can confidently validate this compound as a tool for studying SIRT3 biology and as a potential therapeutic candidate.
References
- 1. Sirtuin 3 - Wikipedia [en.wikipedia.org]
- 2. Dual Deletion of the Sirtuins SIRT2 and SIRT3 Impacts on Metabolism and Inflammatory Responses of Macrophages and Protects From Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Non-oncogene Addiction to SIRT3 Plays a Critical Role in Lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT3 inhibitor 3-TYP exacerbates thioacetamide-induced hepatic injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jianhaidulab.com [jianhaidulab.com]
- 11. [PDF] Label-free quantitative proteomics of the lysine acetylome in mitochondria identifies substrates of SIRT3 in metabolic pathways | Semantic Scholar [semanticscholar.org]
- 12. biocompare.com [biocompare.com]
- 13. Anti-SOD2/MnSOD (acetyl K68) antibody [EPVANR2] - BSA and Azide free (ab218529) | Abcam [abcam.com]
- 14. Frontiers | The role of SIRT3 in homeostasis and cellular health [frontiersin.org]
A Comparative Guide to the Pharmacokinetic Profiles of SIRT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 3 (SIRT3), a primary mitochondrial deacetylase, has emerged as a significant therapeutic target for a range of human diseases, including metabolic disorders, cardiovascular diseases, and cancer. The development of small molecule inhibitors targeting SIRT3 is a burgeoning area of research. Understanding the pharmacokinetic (PK) profiles of these inhibitors is crucial for their preclinical and clinical development, as it governs their efficacy and safety. This guide provides a comparative overview of the available pharmacokinetic data for several SIRT3 inhibitors, details the experimental methodologies used to obtain this data, and illustrates the key signaling pathways involved.
Quantitative Pharmacokinetic Data of SIRT3 Inhibitors
The following table summarizes the key pharmacokinetic parameters for selected SIRT3 inhibitors. It is important to note that direct comparative studies are limited, and data has been compiled from individual studies conducted in different animal models and under varying experimental conditions.
| Inhibitor | Animal Model | Dose & Route | Tmax (Time to Max. Concentration) | Cmax (Max. Concentration) | t1/2 (Half-life) | AUC (Area Under the Curve) | Absolute Bioavailability (%) | Reference |
| Honokiol | Rat (Wistar) | 40 mg/kg (oral) | 20 min | - | 290 min | - | - | [1][2] |
| Rat | 50 mg/kg (oral emulsion) | 72 min | - | 186 min | - | 5.3 | [2] | |
| SJ-106C | Mouse (NSG) | 100 mg/kg (intraperitoneal) | 3 h (in plasma, liver, kidneys) | > 4000 ng/mL (~5 µM) in plasma at 3h | - | - | Favorable (qualitative) | [3] |
| YC8-02 | - | - | - | - | - | - | Poor solubility, toxicity at 50 mg/kg in mice | [3] |
| 3-TYP | Mouse | 50 mg/kg | - | - | - | - | - | [4] |
| LC-0296 | - | In vivo studies conducted | - | - | - | - | - | [5][6] |
Data for 3-TYP and LC-0296 are limited to in vivo studies confirming their activity, with specific pharmacokinetic parameters not detailed in the available literature. YC8-02, a predecessor to SJ-106C, is included for comparison to highlight the improvements in the newer compound.
Experimental Protocols
The determination of pharmacokinetic parameters is a critical step in drug development. Below is a generalized protocol for an in vivo pharmacokinetic study of a small molecule inhibitor, based on standard methodologies.
In Vivo Pharmacokinetic Study Protocol
1. Animal Models:
-
Commonly used models include male Sprague-Dawley or Wistar rats (for oral and intravenous studies) and immunodeficient mouse strains like NSG mice (for intraperitoneal studies, especially for oncology models).[1][3] The choice of strain can influence pharmacokinetic outcomes.
2. Drug Formulation and Administration:
-
The inhibitor is formulated in a suitable vehicle. For example, SJ-106C was prepared by initially mixing with 10% DMSO, followed by the addition of 90% PBS.[3]
-
Administration routes are chosen based on the intended clinical application and the compound's properties. Common routes include oral gavage (p.o.), intravenous injection (i.v.), and intraperitoneal injection (i.p.).
3. Dosing:
-
Doses are determined based on in vitro efficacy and preliminary toxicity studies. For instance, Honokiol has been studied at 40 mg/kg and 50 mg/kg orally in rats, while SJ-106C was administered at 100 mg/kg intraperitoneally in mice.[1][2][3]
4. Sample Collection:
-
Blood samples are collected at predetermined time points after drug administration. For an oral dose, typical time points might be 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours. For intravenous or intraperitoneal routes, earlier time points are often included.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
For tissue distribution studies, organs such as the liver, kidneys, spleen, heart, and muscle are collected at specified time points.[3]
5. Bioanalytical Method:
-
The concentration of the inhibitor and its potential metabolites in plasma and tissue homogenates is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
The method involves sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic separation, and mass spectrometric detection.
6. Pharmacokinetic Analysis:
-
Plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis with software like WinNonlin.
-
Parameters calculated include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Absolute bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Signaling Pathways and Experimental Workflows
To visualize the context of SIRT3 inhibition and the process of evaluating inhibitor pharmacokinetics, the following diagrams are provided.
SIRT3 Signaling Pathway
SIRT3 plays a crucial role in maintaining mitochondrial homeostasis by deacetylating and activating a variety of enzymes involved in metabolism and stress response. Inhibition of SIRT3 disrupts these processes, leading to downstream cellular effects.
Caption: SIRT3 signaling pathway and the impact of its inhibition.
Experimental Workflow for Pharmacokinetic Profiling
The following diagram outlines the typical workflow for determining the pharmacokinetic profile of a SIRT3 inhibitor in vivo.
Caption: A typical experimental workflow for in vivo pharmacokinetic studies.
References
- 1. The Pharmacokinetics and Tissue Distribution of Honokiol and its Metabolites in Rats | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT3 inhibitor 3-TYP exacerbates thioacetamide-induced hepatic injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Sirtuin-3 Inhibitor, LC-0296, Inhibits Cell Survival and Proliferation, and Promotes Apoptosis of Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Modulating HIF1α Stabilization: A Comparative Guide to SIRT3 Inhibition and Alternative Strategies
For Immediate Release
This guide provides a comprehensive comparison of methods to validate the effect of SIRT3 inhibition on the stabilization of Hypoxia-Inducible Factor 1α (HIF1α), a critical regulator of cellular response to low oxygen levels. This document is intended for researchers, scientists, and drug development professionals investigating pathways involved in hypoxia, cancer, and metabolic diseases. While the initial query focused on "SIRT3-IN-2," publicly available research predominantly details the effects of the SIRT3 inhibitor 3-TYP on HIF1α. Therefore, 3-TYP will be used as the primary example of a SIRT3 inhibitor in this guide.
Executive Summary
The role of Sirtuin 3 (SIRT3), a mitochondrial NAD+-dependent deacetylase, in the regulation of HIF1α stability is a subject of ongoing research with conflicting reports. Some studies suggest that SIRT3 promotes the degradation of HIF1α, while others indicate a stabilizing role.[1][2] Inhibition of SIRT3, therefore, presents a potential, albeit complex, strategy for modulating HIF1α levels. This guide compares the effects of the SIRT3 inhibitor 3-TYP with other well-established methods of HIF1α stabilization, namely prolyl hydroxylase (PHD) inhibitors and proteasome inhibitors.
Data Presentation: Comparative Effects on HIF1α Stabilization
The following table summarizes the mechanisms and reported effects of different compound classes on HIF1α protein levels.
| Compound Class | Specific Example(s) | Mechanism of Action | Effect on HIF1α Stabilization | Reference(s) |
| SIRT3 Inhibitor | 3-TYP | Inhibits the deacetylase activity of SIRT3. The downstream consequences on HIF1α are debated, with evidence suggesting both stabilization and destabilization depending on the cellular context. | Disrupts/Suppresses hypoxia-induced HIF1α stabilization in some models.[1][3] | [1][3] |
| Prolyl Hydroxylase (PHD) Inhibitors | FG-4592 (Roxadustat), Daprodustat, Vadadustat | Inhibit prolyl hydroxylases, the enzymes responsible for marking HIF1α for degradation under normoxic conditions. This mimics a hypoxic state.[4][5] | Potent stabilization of HIF1α under both normoxic and hypoxic conditions.[6][7][8] | [4][5][6][7][8] |
| Proteasome Inhibitors | MG-132, Lactacystin | Inhibit the 26S proteasome, preventing the degradation of ubiquitinated proteins, including HIF1α.[9][10] | Strong stabilization of HIF1α, but this effect is not specific to the HIF1α pathway and can impact overall protein homeostasis.[11][12] | [9][10][11][12] |
Experimental Protocols
Accurate assessment of HIF1α stabilization is crucial for validating the effects of any compound. Below are detailed protocols for key experiments.
Western Blotting for HIF1α Detection
This method allows for the direct visualization and quantification of HIF1α protein levels.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa, or a cell line relevant to the research question) and allow them to adhere overnight.
-
Treat cells with the desired concentration of SIRT3 inhibitor (e.g., 3-TYP), PHD inhibitor, proteasome inhibitor, or vehicle control for the specified duration.
-
For hypoxia experiments, place the cells in a hypoxic chamber (e.g., 1% O2) for the desired time.
2. Cell Lysis:
-
Crucial Step: HIF1α is rapidly degraded in the presence of oxygen. All lysis steps must be performed on ice and as quickly as possible.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Some protocols recommend the inclusion of a proteasome inhibitor (like MG-132) or CoCl2 in the lysis buffer to preserve HIF1α during sample preparation.[13]
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-50 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control, such as β-actin or Tubulin, should be used to ensure equal protein loading.
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF1α, providing a functional readout of its stabilization.
1. Cell Culture and Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing HREs and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
2. Compound Treatment and Hypoxia Induction:
-
After 24 hours of transfection, treat the cells with the test compounds (SIRT3 inhibitor, etc.) or vehicle control.
-
Induce hypoxia by placing the plate in a hypoxic chamber or by using chemical inducers like dimethyloxalylglycine (DMOG) or cobalt chloride (CoCl2).
3. Luciferase Assay:
-
After the treatment period, lyse the cells using the luciferase assay lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction over the normoxic vehicle control.
Mandatory Visualization
Signaling Pathway of HIF1α Regulation
Caption: Regulation of HIF1α stability under normoxia and hypoxia/inhibition.
Experimental Workflow for HIF1α Stabilization Analysis
References
- 1. SIRT3 inhibition suppresses hypoxia‐inducible factor 1α signaling and alleviates hypoxia‐induced apoptosis of type B spermatogonia GC‐2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SirT3 suppresses hypoxia inducible factor 1α and tumor growth by inhibiting mitochondrial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. haaselab.org [haaselab.org]
- 5. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Prolyl-4-Hydroxylases Inhibitor Stabilizes HIF-1α and Increases Mitophagy to Reduce Cell Death After Experimental Retinal Detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proteasomal Inhibition Attenuates Transcriptional Activity of Hypoxia-Inducible Factor 1 (HIF-1) via Specific Effect on the HIF-1α C-Terminal Activation Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia-inducible factor 1alpha (HIF-1alpha) protein is rapidly degraded by the ubiquitin-proteasome system under normoxic conditions. Its stabilization by hypoxia depends on redox-induced changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIF-1α Upregulation due to Depletion of the Free Ubiquitin Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 13. HIF1α stabilization in hypoxia is not oxidant-initiated - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SIRT3 Modulation: The Inhibitor SIRT3-IN-2 Versus a Spectrum of SIRT3 Activators
For researchers, scientists, and drug development professionals, understanding the nuanced modulation of Sirtuin 3 (SIRT3) is paramount for harnessing its therapeutic potential. This guide provides a comprehensive, data-driven comparison of the SIRT3 inhibitor, SIRT3-IN-2, and a range of prominent SIRT3 activators, offering insights into their mechanisms and experimental performance.
SIRT3, a key mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function, metabolism, and cellular stress responses.[1] Its dysregulation is implicated in a variety of pathologies, including metabolic diseases, neurodegenerative disorders, and cancer, making it an attractive target for therapeutic intervention.[2][3] While the activation of SIRT3 is often pursued for its potential health benefits, the study of its inhibition is equally crucial for understanding its physiological roles and for potential applications in specific disease contexts. This guide will objectively compare the inhibitory action of this compound against the activating effects of several well-characterized natural and synthetic compounds.
Quantitative Comparison of SIRT3 Modulators
The following tables summarize the available quantitative data for this compound and a selection of SIRT3 activators. It is important to note that this data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: SIRT3 Inhibitor
| Compound | Type | Quantitative Data | Source |
| This compound | Inhibitor | Reduces SIRT3 activity by 39% at 200 µM | [4] |
Table 2: Synthetic SIRT3 Activators
| Compound | Type | Quantitative Data | Source |
| Compound 3c (1,4-dihydropyridine) | Activator | 387% activation of SIRT3 at 100 µM | [3] |
| Compound 31 (1,4-dihydropyridine) | Activator | Up to ~1000-fold increase in SIRT3 deacetylase activity | [5] |
| ADTL-SA1215 | Activator | EC50 of 0.21 µM | [2] |
Table 3: Natural SIRT3 Activators
| Compound | Type | Mechanism | Source |
| Honokiol | Activator | Direct activator | [6] |
| Curcumin | Activator | Indirect; potentially via AMPK activation and increased NAD+ synthesis | [7] |
| Quercetin | Activator | Increases SIRT3 levels | [8][9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of SIRT3 modulators.
SIRT3 Activity Assay (Fluorometric)
This protocol is used to measure the deacetylase activity of SIRT3 in the presence of modulators.
-
Reagent Preparation : Prepare a reaction buffer containing Tris-HCl, NaCl, and a reducing agent like DTT. Prepare solutions of recombinant human SIRT3, a fluorogenic acetylated peptide substrate (e.g., from p53), and NAD+.
-
Reaction Setup : In a 96-well plate, add the reaction buffer, the SIRT3 enzyme, and the test compound (this compound or an activator) at various concentrations.
-
Initiation : Start the reaction by adding the fluorogenic substrate and NAD+.
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development : Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.
-
Measurement : Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission).[10]
-
Data Analysis : Calculate the percentage of inhibition or activation relative to a vehicle control.
Western Blot for Acetylation of SIRT3 Substrates
This method assesses the in-cell activity of SIRT3 by measuring the acetylation status of its known mitochondrial targets, such as Manganese Superoxide Dismutase (MnSOD) or Glutamate Dehydrogenase (GDH).
-
Cell Culture and Treatment : Culture relevant cells (e.g., MDA-MB-231) and treat with the SIRT3 modulator for a specified time.
-
Protein Extraction : Lyse the cells and isolate the mitochondrial protein fraction.
-
Protein Quantification : Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation : Block the membrane and incubate with a primary antibody specific for the acetylated form of the SIRT3 substrate (e.g., anti-acetyl-MnSOD). Subsequently, incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection : Visualize the protein bands using a chemiluminescent substrate.
-
Normalization : Strip the membrane and re-probe with an antibody for the total protein (e.g., total MnSOD) and a loading control (e.g., β-actin or GAPDH) to normalize the signal.[6][11]
Visualizing SIRT3's Role: Signaling Pathways and Experimental Design
To better understand the context in which these modulators operate, the following diagrams illustrate a key signaling pathway influenced by SIRT3 and a generalized workflow for evaluating SIRT3 modulators.
Caption: Simplified SIRT3 signaling pathway.
Caption: General experimental workflow for modulator evaluation.
Concluding Remarks
The comparative analysis of this compound and various SIRT3 activators highlights the diverse strategies available for modulating this critical mitochondrial enzyme. This compound serves as a valuable tool for probing the consequences of SIRT3 inhibition, while the array of activators, both natural and synthetic, offers promising avenues for therapeutic development in diseases characterized by mitochondrial dysfunction. The choice between an inhibitor and an activator will ultimately depend on the specific pathological context and the desired therapeutic outcome. The data and protocols presented in this guide provide a foundational resource for researchers dedicated to unraveling the complexities of SIRT3 biology and translating these findings into novel therapeutic interventions.
References
- 1. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADTL-SA1215 | SIRT3 activator | Probechem Biochemicals [probechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Honokiol Inhibits Atrial Metabolic Remodeling in Atrial Fibrillation Through Sirt3 Pathway [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Quercetin Attenuates Cardiac Hypertrophy by Inhibiting Mitochondrial Dysfunction Through SIRT3/PARP-1 Pathway [frontiersin.org]
- 9. Quercetin Attenuates Cardiac Hypertrophy by Inhibiting Mitochondrial Dysfunction Through SIRT3/PARP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for SIRT3-IN-2
For Immediate Use by Laboratory Professionals
Inferred Properties and Handling Recommendations
Due to the lack of specific data for SIRT3-IN-2, the following table summarizes the presumed properties and recommended handling procedures. These are based on the general characteristics of similar small molecule inhibitors used in drug development and research.
| Property | Inferred Characteristic/Recommendation | Rationale |
| Physical State | Likely a solid powder. | Most small molecule inhibitors are synthesized and distributed in this form. |
| Solubility | Presumed to be soluble in organic solvents like DMSO and ethanol. | This is a common characteristic for this class of compounds to be used in in vitro assays. |
| Toxicity | Unknown. Treat as a toxic and biologically active agent. | As a sirtuin inhibitor, it is designed to have biological effects. Its full toxicological profile has not been characterized. |
| Personal Protective Equipment (PPE) | Standard laboratory PPE is mandatory: safety goggles, lab coat, and chemical-resistant nitrile gloves. | To prevent accidental eye and skin contact. |
| Handling | All handling should be performed exclusively in a certified chemical fume hood. | To prevent inhalation of the compound. |
Step-by-Step Disposal Protocol for this compound
The following methodology details the required steps for the safe disposal of all waste materials contaminated with this compound.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound must be collected in a dedicated and clearly labeled hazardous waste container. This includes any unused compound, contaminated PPE (such as gloves and weigh boats), and any absorbent materials used for spill cleanup. Do not mix with other incompatible waste streams.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous liquid waste container. The label must specify the solvent used (e.g., "this compound in DMSO"). Aqueous solutions containing this compound should never be disposed of down the drain.[1]
2. Labeling of Waste Containers: Proper labeling is critical for safety and compliance. All waste containers must be clearly and accurately labeled with the following information:[1]
-
The words "Hazardous Waste ".[1]
-
The full chemical name: "This compound ".
-
The primary hazard(s). In the absence of specific data, this should be conservatively listed as "Toxic " or "Health Hazard ".[1]
-
The date when waste was first added to the container.
-
The laboratory of origin, including the Principal Investigator's name and room number.
3. Storage of Hazardous Waste:
-
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA must be at or near the point of waste generation and be under the control of laboratory personnel.[1]
-
Ensure that waste containers are kept tightly sealed at all times, except when actively adding waste.
-
Store containers of incompatible waste types separately to prevent any accidental chemical reactions.[1]
4. Arranging for Final Disposal:
-
Once a waste container is full or is no longer in use, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve submitting an online form or contacting the EHS office directly.[1]
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound in a laboratory setting.
Caption: Experimental workflow for handling this compound from acquisition to waste generation.
Caption: Step-by-step decision pathway for the proper disposal of this compound waste.
References
Navigating the Safe Handling of SIRT3-IN-2: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the SIRT3 inhibitor, SIRT3-IN-2, focusing on personal protective equipment (PPE), operational procedures, and disposal plans.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling research chemicals with unknown toxicological properties. A cautious approach is crucial to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears before use and change frequently. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn and kept fastened to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Preparation of Solutions
-
Pre-weighing: If weighing the solid compound, do so in a fume hood on a tared weigh boat.
-
Dissolving: When preparing solutions, slowly add the solvent to the solid to avoid splashing. If using a solvent such as DMSO, be aware that it can enhance the absorption of other chemicals through the skin.
Experimental Use
-
Containment: All experiments involving this compound should be performed in a designated area within a fume hood.
-
Spill Management: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent, decontaminate the area, and dispose of the waste in a sealed container.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including unused compound, contaminated PPE, and experimental consumables, in a designated and clearly labeled hazardous waste container.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the key stages of the operational plan.
Caption: Workflow for the safe handling of this compound.
Given that the toxicological properties of this compound have not been extensively studied, it is imperative to treat it as a potentially hazardous substance. Adherence to these guidelines will help ensure a safe laboratory environment. Always consult your institution's environmental health and safety department for specific guidance.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
